Product packaging for 2-Pentanethiol(Cat. No.:CAS No. 2084-19-7)

2-Pentanethiol

Cat. No.: B1584482
CAS No.: 2084-19-7
M. Wt: 104.22 g/mol
InChI Key: QUSTYFNPKBDELJ-UHFFFAOYSA-N
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Description

(±)-2-pentanethiol belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain (±)-2-pentanethiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (±)-2-pentanethiol is primarily located in the membrane (predicted from logP). Outside of the human body, (±)-2-pentanethiol can be found in fruits. This makes (±)-2-pentanethiol a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12S B1584482 2-Pentanethiol CAS No. 2084-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12S/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSTYFNPKBDELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862827
Record name Pentane-2-thiol
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Molecular Weight

104.22 g/mol
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Physical Description

colourless liquid
Record name 2-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in alcohol
Record name 2-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.832 (d20/4)
Record name 2-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2084-19-7, 110503-18-9
Record name 2-Pentanethiol
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Record name 2-PENTANETHIOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (±)-2-Pentanethiol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Pentanethiol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-pentanethiol. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical Identity and Properties

This compound, also known as sec-amyl mercaptan, is an organosulfur compound with a distinct and potent odor.[1] It is a colorless to pale yellow liquid at room temperature.[1]

Chemical Structure

The structure of this compound consists of a five-carbon pentane chain with a thiol (-SH) group attached to the second carbon atom.

  • IUPAC Name: pentan-2-thiol[2]

  • Synonyms: 2-Mercaptopentane, 1-Methylbutanethiol, sec-Amyl mercaptan[2]

  • CAS Number: 2084-19-7[3]

  • Molecular Formula: C₅H₁₂S[4]

  • SMILES: CCCC(C)S[2]

  • InChI Key: QUSTYFNPKBDELJ-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 104.21 g/mol [4]
Boiling Point 116-118 °C[4]
Melting Point -169 °C
Density 0.827 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.441
Flash Point 15 °C
Vapor Pressure 23.2 mmHg at 25°C
Solubility Slightly soluble in water; soluble in organic solvents.[1][2]

Experimental Protocols

This section details the methodologies for the synthesis and common reactions of this compound.

Synthesis of this compound

Two common methods for the synthesis of this compound are the reaction of 2-bromopentane with sodium hydrosulfide and the thiourea-mediated synthesis from 2-pentanol.[4]

2.1.1. From 2-Bromopentane (Nucleophilic Substitution)

This method involves the Sₙ2 reaction of 2-bromopentane with a sulfur nucleophile.

  • Materials: 2-bromopentane, sodium hydrosulfide (NaSH), ethanol, water, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide in a mixture of ethanol and water.

    • Slowly add 2-bromopentane to the stirred solution.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation.[4]

2.1.2. From 2-Pentanol (Thiourea-Mediated Synthesis)

This widely used industrial method proceeds through the formation of an isothiouronium salt followed by hydrolysis.[4]

  • Materials: 2-pentanol, thiourea, hydrochloric acid, sodium hydroxide, diethyl ether.

  • Procedure:

    • In a round-bottom flask, mix 2-pentanol and concentrated hydrochloric acid.

    • Add thiourea to the mixture and stir at room temperature until an isothiouronium salt precipitates.

    • Filter the salt and wash it with cold diethyl ether.

    • In a separate flask, dissolve the isothiouronium salt in water and add a solution of sodium hydroxide.

    • Heat the mixture to reflux to hydrolyze the salt to this compound.

    • Cool the reaction mixture and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent and purify the product by fractional distillation.[4]

Key Reactions of this compound

2.2.1. Oxidation to Dipentyl Disulfide

Thiols can be oxidized to disulfides using mild oxidizing agents.[1]

  • Materials: this compound, iodine, methanol, sodium thiosulfate solution.

  • Procedure:

    • Dissolve this compound in methanol in a flask.

    • Slowly add a solution of iodine in methanol to the stirred thiol solution until a persistent yellow color is observed.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench the excess iodine by adding a few drops of sodium thiosulfate solution until the yellow color disappears.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain dipentyl disulfide.

2.2.2. Synthesis of a Thioether (S-alkylation)

The thiol group of this compound is nucleophilic and can react with alkyl halides to form thioethers.[1]

  • Materials: this compound, sodium hydroxide, an alkyl halide (e.g., methyl iodide), ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add a solution of sodium hydroxide in ethanol to the flask to form the thiolate.

    • Slowly add the alkyl halide to the stirred solution.

    • Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC or GC-MS.

    • After completion, cool the reaction, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent. Purify the resulting thioether by column chromatography or distillation.

Mandatory Visualizations

Logical Relationship of this compound Properties

This compound Properties Structure Chemical Structure (C5H12S) Properties Physicochemical Properties (Boiling Point, Density, etc.) Structure->Properties Determines Reactivity Chemical Reactivity (Thiol Group) Structure->Reactivity Dictates Applications Applications (Flavoring Agent, Odorant) Properties->Applications Influences Reactivity->Applications Enables Synthesis Synthesis Methods (From 2-Bromopentane or 2-Pentanol) Synthesis->Structure Produces

Caption: Logical relationships of this compound's core attributes.

Experimental Workflow for Synthesis from 2-Bromopentane

Synthesis_Workflow start Start reactants Mix 2-Bromopentane and NaSH in Ethanol/Water start->reactants reflux Reflux Reaction Mixture reactants->reflux extraction Aqueous Work-up and Ether Extraction reflux->extraction drying Dry Organic Layer (Anhydrous MgSO4) extraction->drying distillation Fractional Distillation drying->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Pentanethiol (CAS Number: 2084-19-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pentanethiol (CAS 2084-19-7), a versatile organosulfur compound. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and purification, discusses its various applications, and provides essential safety information. Furthermore, it explores the olfactory signaling pathway associated with thiols.

Chemical and Physical Properties

This compound, also known as sec-amyl mercaptan, is a colorless liquid with a characteristic strong, unpleasant odor.[1] It is an organic compound belonging to the thiol class, distinguished by the presence of a sulfhydryl (-SH) group.[1] While soluble in organic solvents, it has limited solubility in water.[1]

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 2084-19-7[1][2][3][4][5][6][7][8]
Molecular Formula C5H12S[1][2][4][5][6][7][8][9]
Molecular Weight 104.21 g/mol [2][4][5][6]
IUPAC Name pentane-2-thiol[7][9]
Synonyms 1-Methylbutanethiol, 2-Mercaptopentane, sec-Amyl mercaptan[1][2][3][7]
EINECS Number 218-224-4[2]

Table 2: Physical Properties of this compound

PropertyValue
Appearance Colorless liquid[1][3]
Odor Strong, sulfurous, gassy, unpleasant[1][2][3]
Melting Point -168.95 °C[2][4]
Boiling Point 101 °C (lit.)[2][4][5]
Flash Point 80 °F (26.7 °C)[2][4]
Density 0.827 g/mL at 25 °C (lit.)[2][4][5]
Vapor Pressure 23.2 mmHg at 25°C[2][4]
Refractive Index n20/D 1.4410 (lit.)[2][4][5][6]
pKa 10.96 ± 0.10 (Predicted)[2][3]
Solubility Slightly soluble in water; soluble in alcohol[3][9]

Experimental Protocols

Synthesis of this compound from 2-Bromopentane

A common laboratory-scale synthesis of this compound involves the nucleophilic substitution of 2-bromopentane with a hydrosulfide salt.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide (NaSH) in a suitable solvent such as ethanol.

  • Addition of Alkyl Halide: Slowly add 2-bromopentane to the stirred solution of sodium hydrosulfide.

  • Reaction: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.

  • Work-up: After cooling the reaction mixture to room temperature, pour it into water and extract with an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by fractional distillation.

G cluster_synthesis Synthesis Workflow Reaction Setup Dissolve NaSH in Ethanol Addition Add 2-Bromopentane Reaction Setup->Addition Reflux Heat to Reflux Addition->Reflux Workup Aqueous Work-up & Extraction Reflux->Workup Purification Fractional Distillation Workup->Purification

Synthesis of this compound from 2-Bromopentane
Purification by Fractional Distillation

Due to its relatively low boiling point, fractional distillation is an effective method for purifying this compound from less volatile impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a distillation flask containing the crude this compound and boiling chips, a fractionating column, a condenser, and a collection flask.

  • Distillation: Gently heat the distillation flask. The temperature at the head of the column should be monitored closely.

  • Fraction Collection: Collect the fraction that distills at or near the boiling point of this compound (101 °C). Discard any initial lower-boiling fractions and any higher-boiling residue.

Applications

This compound has a range of applications across various industries, primarily driven by its distinct organoleptic properties and its reactivity as a chemical intermediate.

  • Flavor and Fragrance Industry: It is used as a flavoring agent in food products to impart sulfurous, coffee, and bacon-like notes.[2] Its aroma profile, described as sulfurous, ripe, and fruity with roasted nuances, also makes it a component in fragrances.[2]

  • Chemical Synthesis: this compound serves as a starting material or intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.[1][10]

  • Industrial Odorant: Due to its strong and distinct smell, it can be used as an odorant for natural gas to aid in leak detection.[9][11]

  • Analytical Chemistry: Its well-defined aroma and taste characteristics allow for its use as a reference compound in the development and calibration of analytical instruments.[2]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[3][12] It is irritating to the eyes, skin, and respiratory system.[3][12]

Table 3: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Flammable liquids (Category 2)H225: Highly flammable liquid and vapor[7]
Skin irritation (Category 2)H315: Causes skin irritation[7]
Eye irritation (Category 2)H319: Causes serious eye irritation[7]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: Use a government-approved respirator if working in areas with poor ventilation.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.

Signaling Pathway: Olfactory Perception of Thiols

The perception of the odor of thiols like this compound is a complex biological process initiated by the interaction of the odorant molecule with olfactory receptors (ORs) in the nasal cavity.

The binding of a thiol to a specific OR, a G-protein coupled receptor, triggers a conformational change in the receptor. This activates a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain and perceived as a specific smell. Recent studies suggest that metal ions, such as copper, may play a crucial role in the detection of sulfur-containing odorants by certain olfactory receptors.[1]

G cluster_olfactory Olfactory Signaling Pathway for Thiols Thiol This compound (Odorant) OR Olfactory Receptor (G-protein coupled) Thiol->OR Binds to G_Protein G-protein Activation OR->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

Simplified Olfactory Signal Transduction Cascade

References

An In-depth Technical Guide to the Synthesis of 2-Pentanethiol from 2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 2-pentanol to 2-pentanethiol. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, a secondary thiol, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its nucleophilic sulfur atom allows for a variety of chemical transformations. The conversion of the readily available precursor, 2-pentanol, to this compound is a key transformation in organic synthesis. This guide explores three principal methods for this conversion: activation of the hydroxyl group via a tosylate intermediate, reaction with thiourea, and the Mitsunobu reaction. Each method offers distinct advantages and is suited for different experimental constraints and desired outcomes.

Synthetic Pathways

The conversion of 2-pentanol, an alcohol, to this compound requires the substitution of the hydroxyl group, which is a poor leaving group, with a thiol moiety. This is typically achieved by first converting the hydroxyl into a good leaving group.

Synthesis via a Tosylate Intermediate

This classic and reliable two-step method involves the initial conversion of the alcohol to a tosylate, followed by nucleophilic substitution with a sulfur source.

Reaction Scheme:

G cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Nucleophilic Substitution 2-Pentanol 2-Pentanol 2-Pentyl_Tosylate 2-Pentyl Tosylate 2-Pentanol->2-Pentyl_Tosylate TsCl Tosyl Chloride (TsCl) Pyridine TsCl->2-Pentanol This compound This compound 2-Pentyl_Tosylate->this compound NaSH Sodium Hydrosulfide (NaSH) NaSH->2-Pentyl_Tosylate

Caption: Synthesis of this compound via a Tosylate Intermediate.

This SN2 reaction proceeds with an inversion of stereochemistry at the chiral center. For instance, (R)-2-pentanol will yield (S)-2-pentanethiol.[1]

Thiourea-Mediated Synthesis

This method is a widely adopted industrial process known for its high yields and operational simplicity.[1] It involves the formation of an S-(2-pentyl)isothiouronium salt, which is then hydrolyzed under basic conditions to afford the thiol.

Reaction Scheme:

G cluster_step1 Step 1: Isothiouronium Salt Formation cluster_step2 Step 2: Hydrolysis Activated_2-Pentanol Activated 2-Pentanol (e.g., 2-bromopentane) Isothiouronium_Salt S-(2-pentyl)isothiouronium salt Activated_2-Pentanol->Isothiouronium_Salt Thiourea Thiourea Thiourea->Activated_2-Pentanol This compound This compound Isothiouronium_Salt->this compound Base Base (e.g., NaOH) Base->Isothiouronium_Salt

Caption: Thiourea-Mediated Synthesis of this compound.

This method typically provides high yields, ranging from 76% to 93%.[1]

Mitsunobu Reaction

The Mitsunobu reaction offers a one-pot conversion of a primary or secondary alcohol to a variety of functional groups, including thiols, with a predictable inversion of stereochemistry.[2][3][4] This reaction utilizes triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group. A suitable sulfur nucleophile, like thioacetic acid, is then used to displace the activated hydroxyl group. Subsequent hydrolysis of the resulting thioester yields the desired thiol.

Reaction Scheme:

G cluster_step1 Step 1: Thioester Formation cluster_step2 Step 2: Hydrolysis 2-Pentanol 2-Pentanol Thioester S-(pentan-2-yl) ethanethioate 2-Pentanol->Thioester Reagents PPh3, DEAD/DIAD Thioacetic Acid Reagents->2-Pentanol This compound This compound Thioester->this compound Base Base (e.g., NaOH) Base->Thioester G Start Start: 2-Pentanol Reaction Perform Synthesis (Tosylate, Thiourea, or Mitsunobu) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Fractional Distillation) Concentration->Purification Analysis Characterization (NMR, GC-MS, IR) Purification->Analysis Product Pure this compound Analysis->Product G Start Starting Material: 2-Pentanol Stereo Is Stereochemical Inversion Critical? Start->Stereo Scale Scale of Reaction? Stereo->Scale No Tosylate Tosylate Method Stereo->Tosylate  Yes, and reliability  is key Mitsunobu Mitsunobu Reaction Stereo->Mitsunobu  Yes, and one-pot  is preferred Cost Cost/Reagent Hazard A Major Concern? Scale->Cost Lab Scale Thiourea Thiourea Method Scale->Thiourea Large Scale Cost->Tosylate Yes Cost->Mitsunobu No

References

An In-depth Technical Guide to 2-Pentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of 2-Pentanethiol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound, also known as sec-amyl mercaptan, is an organosulfur compound belonging to the alkylthiol class of molecules.[1][2] Its distinct and pungent odor is a characteristic feature of thiols.[1][3] The molecule consists of a five-carbon pentane chain with a thiol (-SH) group attached to the second carbon atom.[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Formula C5H12S[3][4][5]
Molecular Weight 104.22 g/mol [3][5]
104.214 g/mol [2][3][4]
Density 0.832 g/mL (at 20°C)[3][5]
0.827 g/mL (at 25°C)[6]
Boiling Point 101 °C[6]
114.8 °C[7]
~118 °C[1]
Melting Point -169 °C[7]
Flash Point 36 °C[1]
Refractive Index 1.4410 (at 20°C)[6][7]
1.442-1.452[5]
Solubility Slightly soluble in water; soluble in alcohol.[3][5]

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions of this compound are not extensively available in the public domain. However, its analysis often involves standard techniques for volatile sulfur compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for the identification and quantification of this compound, particularly in complex matrices such as food products or environmental samples. The NIST WebBook lists mass spectrum data obtained through electron ionization.[4]

Sensory Analysis: Due to its strong aroma, sensory panels are often used to determine its aroma and taste threshold values in various food and beverage applications.[6] For instance, its aroma is described as sulfurous and fruity, while its taste is noted as having roasted, savory notes at concentrations as low as 0.1 ppm.[6]

Logical Relationship of this compound's Structure and Applications

The chemical structure of this compound directly influences its properties and, consequently, its industrial applications. The presence of the thiol group is central to its characteristic odor and reactivity, while the five-carbon chain dictates its volatility and solubility.

2_Pentanethiol_Properties_and_Applications Figure 1: Relationship between Structure, Properties, and Applications of this compound cluster_props cluster_apps structure This compound Structure (C5H12S) thiol_group Thiol Group (-SH) structure->thiol_group contains alkyl_chain Pentyl Chain (C5H11) structure->alkyl_chain contains odor Strong, Pungent Odor thiol_group->odor determines reactivity Chemical Reactivity thiol_group->reactivity determines volatility High Volatility alkyl_chain->volatility influences properties Key Properties flavoring Flavoring Agent odor->flavoring enables use as odorant Gas Odorant odor->odorant enables use as volatility->flavoring contributes to intermediate Chemical Intermediate reactivity->intermediate enables use as applications Industrial Applications

Caption: Structure-property-application relationship of this compound.

Applications

The distinct properties of this compound have led to its use in several industrial contexts:

  • Food Industry: It is utilized as a flavoring agent, contributing to the aroma profiles of certain foods and beverages, such as guava and yellow passion fruit.[6]

  • Gas Industry: Its potent odor makes it an effective odorant for natural gas, enabling the detection of leaks.[3]

  • Chemical Manufacturing: It serves as an intermediate in the synthesis of other organic compounds, which may include pharmaceuticals and agrochemicals.[3]

References

A Technical Guide to the Odor Profile and Sensory Data of 2-Pentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentanethiol, a volatile sulfur compound, is characterized by a potent and complex odor profile that is of significant interest in the fields of flavor chemistry, sensory science, and pharmacology. This technical guide provides a comprehensive overview of the sensory and physicochemical properties of this compound, including its detailed odor profile, sensory thresholds, and the underlying molecular mechanisms of its perception. This document synthesizes available data to present a clear and actionable resource for professionals engaged in research and development involving this and similar volatile sulfur compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective study and application. These properties influence its volatility, solubility, and interaction with sensory receptors.

PropertyValueReference
Synonyms 1-Methylbutanethiol, sec-Amyl mercaptan, 2-Mercaptopentane[1][2]
CAS Number 2084-19-7[1]
Molecular Formula C5H12S[1]
Molecular Weight 104.22 g/mol [3]
Boiling Point 101-113 °C[1][2]
Flash Point 80 °F (26.67 °C)[4]
Density 0.827 - 0.832 g/mL at 20-25 °C[1][4]
Solubility Insoluble in water; soluble in alcohol[2]

Odor Profile and Sensory Thresholds

The odor of this compound is potent and multifaceted, with descriptors ranging from pungent and sulfurous to savory and even fruity, depending on the concentration and context.

Qualitative Odor Profile

The aroma of this compound is predominantly characterized by strong sulfurous notes. Key descriptors reported in the literature include:

  • Primary Descriptors: Sulfurous, gassy, pungent, rotten cabbage-like, garlic-like.[1][5]

  • Secondary/Nuanced Descriptors: Savory, roasted, alliaceous (garlic-like), with notes of ripe fruit, pineapple, and tropical fruit, especially at lower concentrations in a food matrix.[1]

Quantitative Sensory Data
Odor AttributeIntensity (Hypothetical)
Sulfurous/GassyHigh
PungentHigh
Roasted/SavoryMedium
Alliaceous (Garlic)Medium
Fruity (Tropical/Pineapple)Low to Medium
Sensory Thresholds

This compound is a high-impact aroma compound with a very low odor detection threshold.

Threshold TypeValueMedium
Odor Threshold < 0.002 ppmNot specified

The extremely low threshold underscores the significant contribution of this compound to the overall aroma of a product, even at trace concentrations.

Experimental Protocols for Sensory Analysis

The evaluation of the sensory properties of potent volatile sulfur compounds like this compound requires specific and well-controlled methodologies to ensure accurate and reproducible results.

Quantitative Descriptive Analysis (QDA)

QDA is a robust method for developing a comprehensive sensory profile of a substance.

Objective: To identify and quantify the key aroma and flavor attributes of this compound.

Methodology:

  • Panel Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.

    • Conduct training sessions to familiarize panelists with the aroma of this compound at various concentrations in a neutral medium (e.g., mineral oil or water).

    • Develop a consensus vocabulary (lexicon) of descriptive terms for the aroma attributes.

    • Train panelists on the use of an unstructured line scale (e.g., 0-15) for rating the intensity of each attribute.

  • Sample Preparation and Presentation:

    • Prepare solutions of this compound in a deodorized and appropriate solvent at concentrations relevant to the intended application.

    • Present samples in coded, covered, and odor-free containers to panelists in individual sensory booths with controlled temperature and ventilation.

    • Include a reference standard and a blank sample for calibration and to minimize sensory fatigue.

  • Data Collection and Analysis:

    • Panelists individually rate the intensity of each descriptor on the line scale.

    • Collect the data and perform statistical analysis (e.g., ANOVA, Principal Component Analysis) to determine the sensory profile and assess panel performance.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying the specific volatile compounds that contribute to the aroma of a sample.

Objective: To separate and identify the aroma-active compounds in a sample containing this compound and to determine their individual odor characteristics.

Methodology:

  • Sample Preparation:

    • Extract the volatile fraction from the sample matrix using techniques such as headspace solid-phase microextraction (HS-SPME) or solvent-assisted flavor evaporation (SAFE).[6]

  • GC Separation:

    • Inject the extracted volatiles into a gas chromatograph equipped with an appropriate capillary column for the separation of sulfur compounds.

  • Olfactometry and Detection:

    • Split the effluent from the GC column between a chemical detector (e.g., mass spectrometer, flame ionization detector) and a sniffing port.

    • A trained panelist or a group of panelists sniffs the effluent at the olfactometry port and records the time, duration, and description of each perceived odor.

  • Data Analysis:

    • Correlate the sensory data from the olfactometry with the instrumental data from the detector to identify the compounds responsible for specific aromas.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the flavor dilution (FD) factor for each odorant, providing a measure of its aroma potency.

Molecular Mechanism of Perception: The Olfactory Signaling Pathway

The perception of this compound and other low-molecular-weight thiols is initiated by their interaction with specific olfactory receptors in the nasal epithelium. This interaction triggers a cascade of intracellular events, leading to the generation of a neural signal that is interpreted by the brain as a specific smell.

The Role of Olfactory Receptor OR2T11

Research has identified the human olfactory receptor OR2T11 as a key receptor for low-molecular-weight thiols.[7][8][9] Studies have shown that OR2T11 is activated by a range of short-chain thiols, and it is highly probable that this compound, a five-carbon thiol, is one of its ligands.[7][8]

The Critical Role of Copper Ions

A crucial aspect of thiol perception by OR2T11 is the involvement of metal ions, specifically copper (Cu²⁺) .[7][10][11] The presence of copper ions has been shown to significantly enhance the response of OR2T11 to thiols.[7][10] It is hypothesized that copper acts as a cofactor, forming a complex with the thiol that facilitates its binding to and activation of the receptor.[10][11]

Olfactory Signal Transduction Pathway

The binding of the this compound-copper complex to OR2T11 initiates the canonical olfactory signaling cascade:

  • Receptor Activation: The odorant-receptor complex undergoes a conformational change.

  • G-protein Activation: The activated OR2T11 activates a coupled heterotrimeric G-protein (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization and Action Potential: The influx of cations (Na⁺ and Ca²⁺) through the CNG channels depolarizes the olfactory sensory neuron. If the depolarization reaches a threshold, an action potential is generated and transmitted to the olfactory bulb of the brain for processing.

The following diagram illustrates the proposed signaling pathway for the perception of this compound.

Thiol_Perception_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Complex This compound-Cu2+ Complex This compound->Complex Copper (Cu2+) Copper (Cu2+) Copper (Cu2+)->Complex OR2T11 OR2T11 Complex->OR2T11 Binds to G_protein Gαolf OR2T11->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Depolarization Neuron Depolarization CNG_channel->Depolarization Cation Influx Signal Signal to Olfactory Bulb Depolarization->Signal

Caption: Proposed signaling pathway for this compound perception mediated by OR2T11 and copper.

Conclusion

This compound is a high-impact volatile sulfur compound with a complex and potent odor profile. Its perception is mediated by the olfactory receptor OR2T11 in a copper-dependent manner. A thorough understanding of its sensory characteristics and the molecular mechanisms of its detection is crucial for its effective application in flavor and fragrance creation, as well as for the development of odor masking technologies and potential therapeutic interventions related to olfaction. Further research employing quantitative sensory analysis and in-vitro receptor assays will provide a more detailed understanding of the structure-activity relationships governing the perception of this and other important thiols.

References

Solubility of 2-Pentanethiol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-pentanethiol in various organic solvents. This compound, a volatile organosulfur compound, finds applications in organic synthesis and as a flavoring agent. A thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification processes, and formulation development. This document presents qualitative and extrapolated quantitative solubility data, alongside a detailed experimental protocol for its determination.

Introduction

This compound (C₅H₁₂S), also known as sec-amyl mercaptan, is a colorless liquid with a characteristic strong, unpleasant odor. Its chemical structure, featuring a five-carbon chain with a thiol (-SH) group on the second carbon, dictates its physicochemical properties, including its solubility. The thiol group imparts some polarity, while the pentyl chain contributes to its nonpolar character. This amphiphilic nature results in varying degrees of solubility across a range of organic solvents.

General solubility principles suggest that this compound is slightly soluble in water and demonstrates good solubility in many organic solvents[1][2][3][4]. Thiols, in general, exhibit lower boiling points and are less soluble in polar solvents like water compared to alcohols with similar molecular weights due to weaker hydrogen bonding[1][4]. However, they are often miscible with a variety of organic solvents[5].

Solubility Profile of this compound

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

Solvent ClassSolventQualitative SolubilityEstimated Quantitative Solubility ( g/100 mL)
Alcohols MethanolMiscible> 100
EthanolMiscible> 100
IsopropanolMiscible> 100
Ethers Diethyl EtherMiscible> 100
Tetrahydrofuran (THF)Miscible> 100
Ketones AcetoneMiscible> 100
Methyl Ethyl KetoneMiscible> 100
Hydrocarbons n-HexaneSoluble50 - 100
TolueneSoluble50 - 100
Halogenated DichloromethaneSoluble> 100
ChloroformSoluble> 100

Disclaimer: The quantitative solubility values presented in this table are estimations based on the solubility of structurally similar compounds and general chemical principles due to the absence of specific experimental data for this compound in the cited literature.

Experimental Determination of this compound Solubility

The following section outlines a detailed experimental protocol for the quantitative determination of this compound solubility in an organic solvent. This method involves creating a saturated solution, followed by quantification of the dissolved thiol using UV-Vis spectrophotometry with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

Materials and Equipment
  • This compound (≥98% purity)

  • Organic solvent of interest (analytical grade)

  • Ellman's Reagent (DTNB)

  • Tris buffer (pH 8.0)

  • UV-Vis Spectrophotometer

  • Thermostatic shaker or water bath

  • Calibrated positive displacement pipettes and syringes

  • Volumetric flasks and other standard laboratory glassware

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Reagents saturate Saturate Solvent prep_reagents->saturate prep_standards Prepare Standards calculate Calculate Concentration prep_standards->calculate equilibrate Equilibrate saturate->equilibrate sample Sample & Filter equilibrate->sample dilute Dilute Sample sample->dilute react React with DTNB dilute->react measure Measure Absorbance react->measure measure->calculate

Figure 1: Experimental workflow for determining the solubility of this compound.
Detailed Protocol

  • Preparation of Saturated Solution:

    • Add an excess of this compound to a known volume of the chosen organic solvent in a sealed, airtight vial. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C ± 0.1°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette. To avoid drawing any undissolved solute, immediately filter the collected sample through a 0.22 µm syringe filter compatible with the organic solvent into a clean, sealed vial.

    • Perform a series of accurate dilutions of the filtered saturated solution with the same organic solvent to bring the concentration of this compound into the linear range of the analytical method.

  • Quantification using Ellman's Assay:

    • Preparation of DTNB Solution: Prepare a stock solution of DTNB in a suitable buffer, such as 0.1 M Tris buffer at pH 8.0.

    • Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. In a set of cuvettes, add a fixed volume of the DTNB solution and a specific volume of each standard solution. Allow the color to develop for a consistent period (e.g., 15 minutes). The reaction between the thiol group and DTNB produces the 2-nitro-5-thiobenzoate anion (TNB²⁻), which has a strong absorbance at 412 nm. Measure the absorbance of each standard and plot a calibration curve of absorbance versus concentration.

    • Sample Analysis: In a separate cuvette, add the same fixed volume of the DTNB solution and a specific volume of the diluted, filtered sample. After the same incubation period, measure the absorbance at 412 nm.

    • Calculation: Using the equation derived from the standard curve, calculate the concentration of this compound in the diluted sample. Account for the dilution factor to determine the concentration in the original saturated solution. This concentration represents the solubility of this compound in the specific organic solvent at the experimental temperature.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, depending on the thermodynamics of the solution process.

  • Polarity of the Solvent: As a weakly polar compound, this compound will exhibit higher solubility in solvents with similar polarity. It is expected to be miscible with polar aprotic solvents and alcohols, and have good solubility in nonpolar hydrocarbon solvents.

  • Presence of Impurities: Impurities in either the this compound or the solvent can affect the measured solubility.

Conclusion

While specific quantitative data on the solubility of this compound in a broad range of organic solvents is limited in the public domain, this guide provides a foundational understanding based on established chemical principles and data from analogous compounds. The provided experimental protocol offers a robust method for researchers to determine precise solubility values tailored to their specific applications. A thorough understanding and experimental determination of solubility are paramount for the successful application of this compound in research and industrial settings.

References

2-Pentanethiol: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the boiling point and vapor pressure of 2-Pentanethiol (CAS No. 2084-19-7), a crucial organosulfur compound. Understanding these fundamental physicochemical properties is paramount for its application in various research and development settings, including its use as a flavoring agent, in organic synthesis, and in the study of thiol-containing compounds. This document presents quantitative data in a clear, tabular format, outlines detailed experimental protocols for property determination, and includes a visualization of the core thermodynamic relationship governing these properties.

Physicochemical Data of this compound

This compound, also known as sec-amyl mercaptan, is a colorless liquid with a characteristic pungent odor.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C5H12S[2][3][4][5][6]
Molecular Weight 104.21 g/mol [3][6]
Boiling Point 112.9 °C to 118 °C at 760 mmHg[1][2][3][7]
Vapor Pressure 23.2 mmHg at 25 °C[2][3][8]
Melting Point -169 °C[2][3][7]
Flash Point 15 °C to 36 °C[1][2][3]
Density ~0.83 g/cm³[1]
Water Solubility Slightly soluble[3]

Experimental Protocols for Determination of Boiling Point and Vapor Pressure

Accurate determination of boiling point and vapor pressure is essential for the safe handling, purification, and application of this compound. Standardized methods, such as those outlined by ASTM International and the Organisation for Economic Co-operation and Development (OECD), ensure data reliability and reproducibility.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] For a pure compound like this compound, the boiling point is a characteristic physical constant.

Ebulliometry (ASTM E1719)

This method involves measuring the boiling point of a liquid by determining the temperature at which the liquid and its vapor are in equilibrium at a given pressure.[4]

  • Apparatus: An ebulliometer, which consists of a boiler, a Cottrell pump (to spray the boiling liquid over the thermometer), a condenser, and a calibrated temperature measuring device.

  • Procedure:

    • The sample of this compound is placed in the boiler.

    • The system pressure is controlled and measured accurately.

    • The liquid is heated to its boiling point. The Cottrell pump ensures that the thermometer is wetted with the boiling liquid in equilibrium with its vapor, preventing superheating.

    • The temperature and pressure are recorded once a stable equilibrium is reached.

    • The procedure is repeated at different pressures to obtain a vapor pressure curve. The normal boiling point is the temperature at which the vapor pressure equals 101.325 kPa (1 atm).[5]

Distillation Method

A common laboratory method for determining the boiling point of a liquid involves simple distillation.[9]

  • Apparatus: A distillation flask, a condenser, a receiving flask, a heat source, and a thermometer.

  • Procedure:

    • The this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

    • The liquid is heated, and the temperature is recorded when the vapor condensation rate is steady and the temperature reading is constant. This constant temperature is the boiling point at the measured atmospheric pressure.

Determination of Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature.[2] The relationship between vapor pressure and temperature is non-linear and is often described by the Clausius-Clapeyron relation.[2]

Isoteniscope Method (ASTM D2879)

This static method is used for determining the vapor pressure of pure liquids.[8]

  • Apparatus: An isoteniscope, which is a U-tube manometer containing the sample, is placed in a temperature-controlled bath.

  • Procedure:

    • The sample of this compound is introduced into the isoteniscope.

    • The sample is degassed by repeatedly freezing and evacuating the apparatus.

    • The temperature of the bath is raised to the desired point, and the system is allowed to reach thermal equilibrium.

    • The pressure of an inert gas is adjusted to balance the vapor pressure of the sample, as indicated by the equal levels of the liquid in the U-tube.

    • The applied pressure, which is equal to the vapor pressure of the sample, is measured. This is repeated at various temperatures to establish the vapor pressure-temperature relationship.[8]

Gas Saturation Method (OECD Guideline 104)

This dynamic method is suitable for determining the vapor pressure of substances with low volatility.[1][10]

  • Apparatus: A temperature-controlled saturation column, a source of inert gas, flow meters, and a trapping system to collect the vaporized sample.

  • Procedure:

    • A slow, measured stream of an inert gas (e.g., nitrogen) is passed through or over the surface of the this compound sample at a constant temperature.

    • The inert gas becomes saturated with the vapor of the substance.

    • The amount of vaporized substance is determined by trapping it (e.g., in a cold trap or on a sorbent) and then quantifying it (e.g., by chromatography or gravimetry).

    • The vapor pressure is calculated from the amount of substance transported and the total volume of gas passed through the system.

Relationship Between Vapor Pressure, Temperature, and Boiling Point

The boiling point of a liquid is intrinsically linked to its vapor pressure. As the temperature of a liquid increases, its vapor pressure also increases. The liquid boils when its vapor pressure becomes equal to the external pressure acting on its surface. This fundamental relationship is crucial for understanding the behavior of this compound under different temperature and pressure conditions.

G Relationship Between Temperature, Vapor Pressure, and Boiling Point Temperature Temperature VaporPressure Vapor Pressure Temperature->VaporPressure Increases BoilingPoint Boiling Point VaporPressure->BoilingPoint Equals External Pressure at ExternalPressure External Pressure ExternalPressure->BoilingPoint

Caption: The interplay between temperature, vapor pressure, and external pressure determines the boiling point of a liquid.

References

2-Pentanethiol safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Pentanethiol: Safety and Handling Protocols for Laboratory Professionals

Introduction

This compound (CAS No. 2084-19-7), also known as sec-amyl mercaptan, is an organosulfur compound with the chemical formula C5H12S.[1][2][3] It is a colorless to pale yellow, flammable liquid recognized by its distinct, pungent, and unpleasant odor.[1][3][4] Due to its volatile nature and characteristic aroma, it finds application as a flavoring agent in the food industry.[3][4] However, its flammability and potential health hazards necessitate strict adherence to safety and handling protocols, particularly in research and development settings.

This guide provides comprehensive technical information on the safe handling, storage, and emergency procedures for this compound, designed for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is an alkyl thiol that is slightly soluble in water but soluble in organic solvents like alcohol.[2][3][5] Its physical and chemical properties are critical for understanding its behavior and potential hazards in a laboratory setting.

PropertyValueSource
Molecular Formula C5H12S[3][5]
Molecular Weight ~104.22 g/mol [1][3][5]
Appearance Colorless to pale yellow liquid[1][2][3]
Odor Pungent, unpleasant, sulfuraceous[1][2][4]
Boiling Point ~114.8°C - 118°C[1][6]
Melting Point -169°C[6]
Flash Point 19°C - 26.67°C (66.20°F - 80°F)[1][7][8]
Density ~0.823 - 0.832 g/cm³ at 20°C[1][3][5][6]
Refractive Index (n20/D) ~1.4410 - 1.4520[5][6][7]
Solubility Slightly soluble in water; soluble in alcohol[2][3][5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[2][3][5]

Hazard ClassHazard CategoryHazard Statement
Flammable Liquids Category 2 / Category 3H225: Highly flammable liquid and vapour / H226: Flammable liquid and vapour
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled

Note: GHS classifications may vary slightly between suppliers and regulatory bodies.[3][5]

Primary Hazards:

  • Flammability: Highly flammable, with vapors that can form explosive mixtures with air.[9][10][11] Vapors may travel to a source of ignition and flash back.[8][10]

  • Irritation: Causes irritation to the skin, eyes, and respiratory system.[2][9]

  • Inhalation: May be harmful if inhaled, causing irritation to the mucous membranes and upper respiratory tract.[9] Symptoms can include headache, nausea, and coughing.[11]

  • Ingestion: May be harmful if swallowed.[9]

  • Stench: Possesses a strong, unpleasant odor.[9]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize risk.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][12][13]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[10][12][13]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[13]

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9][13]
Skin Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).[9] Wear appropriate protective clothing to prevent skin exposure.[8][14]
Respiratory Protection A government-approved respirator (e.g., NIOSH/MSHA approved) should be used if exposure limits are exceeded or if irritation is experienced.[8][9][14]
Handling Procedures
  • Keep away from heat, sparks, open flames, and other ignition sources.[2][13] No smoking is permitted in the handling area.[2][12]

  • Ground and bond containers and receiving equipment to prevent static electricity discharge.[2][8][13]

  • Use only non-sparking tools.[8][12][13]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid breathing vapors or mist.[13]

  • Wash hands thoroughly after handling.[2]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][13]

  • Keep in a designated flammables area.[8][13]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][11][13]

  • Storage under a nitrogen atmosphere can help maintain product quality by preventing oxidation.[3][13]

Emergency Procedures

Rapid and appropriate response is critical in the event of an emergency.

First-Aid Measures

Immediate medical attention is often required.[14]

Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them at rest. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][12]
Skin Contact Immediately take off all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Wash the affected area with soap and water. Seek medical attention.[9][12][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to separate the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12]
Ingestion Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[9][10][15]

  • Specific Hazards: The substance is highly flammable.[9] Vapors are heavier than air and can form explosive mixtures.[8][11] Burning may produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and sulfur oxides.[9][11]

  • Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][9][10] Use water spray to cool fire-exposed containers.[8]

Accidental Release Measures

A systematic approach is required to safely manage spills.

  • Personal Precautions: Immediately remove all sources of ignition.[13] Evacuate personnel from the area. Ensure adequate ventilation.[14] Avoid breathing vapors. Wear the appropriate PPE as described in Section 3.2.

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[16]

  • Containment and Cleanup: For small spills, cover with a dry, inert absorbent material such as sand, dry lime, or soda ash.[9] Use non-sparking tools to collect the material and place it in a suitable, covered container for disposal.[9][13] After the material has been collected, ventilate the area and wash the spill site.[9]

The following diagram outlines the logical steps for responding to an accidental release.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_post Post-Cleanup spill Spill Detected evacuate Evacuate Immediate Area Alert Personnel spill->evacuate ignition Remove All Ignition Sources evacuate->ignition ventilate Ensure Adequate Ventilation ignition->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ventilate->ppe contain Contain Spill with Inert Absorbent Material (Sand, Soda Ash) ppe->contain collect Collect Absorbed Material Using Non-Sparking Tools contain->collect container Place Waste in a Labeled, Sealed Container collect->container decon Decontaminate Spill Area & Equipment container->decon dispose Dispose of Waste According to Local Regulations decon->dispose report Report Incident dispose->report

Caption: Logical workflow for responding to an accidental this compound spill.

Toxicological Information

While detailed toxicological studies for this compound are not extensively available in the provided results, the primary concerns are acute toxicity through inhalation and irritation to the skin, eyes, and respiratory system.[2][9] It is classified as harmful if inhaled and causes serious irritation upon contact.[5][9]

No specific LD50 or LC50 data for this compound (CAS 2084-19-7) was available in the consulted resources.

Transport and Disposal Information

Transport

This compound is regulated for transport due to its flammability.

RegulationUN NumberProper Shipping NameHazard ClassPacking Group
DOT (US) UN1993Flammable liquid, n.o.s.3II / III

Note: Transport information can vary. Always consult the latest regulations.[9]

Disposal

Disposal of this compound and its contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.[13] Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains.

References

The Enigmatic Presence of 2-Pentanethiol in Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentanethiol, a volatile sulfur compound, plays a significant, albeit often subtle, role in the aroma profiles of various food products. Characterized by its potent and complex aroma, which can range from savory and roasted to alliaceous (garlic-like), this thiol is a key contributor to the sensory experience of certain foods. While it is utilized as a flavoring agent in the food industry, its natural occurrence is less documented but of considerable interest to food chemists, flavor scientists, and researchers in related fields. This technical guide provides an in-depth exploration of the natural occurrence of this compound in foods, detailing its concentration, analytical methodologies for its detection and quantification, and its potential biochemical formation pathways.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring volatile compound primarily in tropical fruits, where it contributes to their characteristic complex aromas. The most cited occurrences are in guava (Psidium guajava L.) and yellow passion fruit (Passiflora edulis f. flavicarpa).[1][2]

While its presence is confirmed, precise quantitative data remains limited in publicly accessible literature. The table below summarizes the available information on the concentration of this compound in specific foods.

Food ItemConcentration RangeMethod of AnalysisReference
Guava (Psidium guajava L.)10-20 µg/L (estimated)Not specified[2]
Yellow Passion Fruit (Passiflora edulis f. flavicarpa)Detected, but not quantifiedNot specified[1]

It is important to note that the concentration of volatile compounds in fruits can be influenced by factors such as cultivar, ripeness, and processing methods. The limited quantitative data highlights the need for further research to establish a more comprehensive understanding of this compound levels in various foodstuffs.

Experimental Protocols for Analysis

The analysis of volatile thiols like this compound in complex food matrices presents significant challenges due to their low concentrations, high volatility, and reactivity. Effective analysis requires sensitive and specific methodologies. The following sections detail the key experimental protocols employed for the identification and quantification of this compound in food samples.

Sample Preparation: Extraction of Volatile Thiols

A crucial first step in the analysis of this compound is its efficient extraction from the food matrix while minimizing degradation and artifact formation.

a) Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from food samples.

  • Principle: A fused silica fiber coated with a stationary phase is exposed to the headspace above the food sample. Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

  • Typical Protocol:

    • A known amount of the homogenized food sample (e.g., fruit puree) is placed in a sealed vial.

    • An internal standard may be added for quantification.

    • The vial is incubated at a specific temperature (e.g., 40-60 °C) for a set time to allow for the equilibration of volatiles in the headspace.

    • The SPME fiber is exposed to the headspace for a defined extraction time.

    • The fiber is then retracted and immediately introduced into the GC injector for analysis.

b) Multidimensional Gas Chromatography with Sulfur Chemiluminescence Detection (MDGC-SCD)

For highly complex matrices and trace-level detection, MDGC provides superior separation power. When coupled with a sulfur-specific detector like the SCD, it offers excellent selectivity for sulfur-containing compounds.

  • Principle: MDGC utilizes two or more capillary columns with different stationary phases connected in series. A portion of the effluent from the first column containing the compounds of interest is selectively transferred to the second column for further separation. The SCD specifically detects sulfur compounds by converting them to sulfur monoxide (SO) in a hydrogen-rich flame, which then reacts with ozone to produce light that is detected by a photomultiplier tube.

  • Typical Protocol for Guava Fruit Analysis:

    • Extraction: The volatile fraction is extracted from guava juice using a suitable solvent (e.g., dichloromethane).

    • First Dimension GC: The extract is injected onto a polar capillary column (e.g., DB-WAX) to achieve an initial separation.

    • Heart-Cutting: The portion of the chromatogram containing this compound is selectively transferred ("heart-cut") to the second dimension.

    • Second Dimension GC: The "heart-cut" fraction is further separated on a chiral column (e.g., a cyclodextrin-based stationary phase) to resolve enantiomers if desired.

    • Detection: The effluent from the second column is directed to the Sulfur Chemiluminescence Detector for selective and sensitive detection of this compound.

Analytical Instrumentation and Conditions

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for the identification and quantification of volatile compounds.

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, DB-WAX) is used for separation.

    • Injector: Splitless or split injection mode is typically used, with an injector temperature around 250 °C.

    • Oven Temperature Program: A temperature gradient is programmed to effectively separate the volatile compounds. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to 250 °C.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.

    • Detection Mode: Full scan mode is used for identification by comparing the obtained mass spectra with libraries (e.g., NIST, Wiley). Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity.

Biochemical Formation Pathways

The precise biochemical pathways leading to the formation of this compound in plants are not yet fully elucidated. However, it is understood that thiols in plants are generally derived from the sulfur assimilation pathway.

General Pathway of Thiol Biosynthesis in Plants:

The biosynthesis of sulfur-containing compounds in plants begins with the uptake of inorganic sulfate from the soil. This sulfate is then activated and reduced to sulfide. The sulfide is subsequently incorporated into an amino acid backbone, typically serine, to form cysteine. Cysteine serves as a central precursor for the synthesis of other thiols and sulfur-containing metabolites.

The formation of a C5 thiol like this compound likely involves a series of enzymatic reactions that modify a C5 precursor. Potential precursors could be derived from the degradation of fatty acids or from amino acid metabolism. The final step would involve the transfer of a sulfhydryl group to the C5 carbon skeleton, a reaction that could be catalyzed by a thiolase or a similar enzyme.

Below is a generalized diagram illustrating the key stages of sulfur assimilation leading to the formation of thiols.

Thiol_Biosynthesis_Pathway Sulfate Sulfate (SO₄²⁻) in Soil Sulfate_uptake Sulfate Uptake Sulfate->Sulfate_uptake Root Transporters APS Adenosine 5'- phosphosulfate (APS) Sulfate_uptake->APS ATP Sulfurylase Sulfite Sulfite (SO₃²⁻) APS->Sulfite APS Reductase Sulfide Sulfide (S²⁻) Sulfite->Sulfide Sulfite Reductase Cysteine Cysteine Sulfide->Cysteine O-acetylserine (thiol) lyase (Serine as backbone) Other_Thiols Other Thiols (e.g., this compound) Cysteine->Other_Thiols C5_Precursor C5 Precursor (from fatty acid or amino acid metabolism) C5_Precursor->Other_Thiols Enzymatic Sulfhydration Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample (e.g., Guava Puree) Homogenization Homogenization Sample->Homogenization Extraction Extraction of Volatiles (e.g., HS-SPME) Homogenization->Extraction GC_MS GC-MS or MDGC-SCD Analysis Extraction->GC_MS Identification Compound Identification (Mass Spectral Library) GC_MS->Identification Quantification Quantification (Internal/External Standard) GC_MS->Quantification Result Result: Concentration of This compound Identification->Result Quantification->Result

References

Spectroscopic Profile of 2-Pentanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-pentanethiol (CAS No. 2084-19-7), a volatile thiol compound. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Summary of Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. This information is crucial for the identification, characterization, and quantification of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Due to the limited availability of experimental ¹H NMR data in publicly accessible databases, the following data is based on prediction tools and typical chemical shifts for similar aliphatic thiols.

Chemical Shift (ppm)MultiplicityAssignment
~2.7 - 2.9mCH-SH
~1.4 - 1.6mCH₂
~1.2 - 1.4mCH₂
~1.2dCH₃ (next to SH)
~0.9tCH₃ (terminal)

Note: Predicted data should be confirmed with experimental results.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Similar to the ¹H NMR data, the ¹³C NMR data is based on predictive models due to the scarcity of experimental spectra. Carbons adjacent to the sulfur atom in thiols typically appear in the 20-40 ppm range.[1]

Chemical Shift (ppm)Assignment
~35 - 40C2 (CH-SH)
~30 - 35C3 (CH₂)
~20 - 25C4 (CH₂)
~20 - 25C1 (CH₃)
~10 - 15C5 (CH₃)

Note: Predicted data should be confirmed with experimental results.

Table 3: Infrared (IR) Spectroscopy Peak List

The following are characteristic infrared absorption peaks for this compound. The data is compiled from typical values for aliphatic thiols and available spectral information. A vapor phase IR spectrum is available through SpectraBase.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~2550 - 2600WeakS-H stretch
~2850 - 3000StrongC-H stretch (alkane)
~1450 - 1470MediumC-H bend (alkane)
~1370 - 1380MediumC-H bend (alkane)
Table 4: Mass Spectrometry (MS) Data

The mass spectrometry data for this compound is available from the NIST Mass Spectrometry Data Center.[2] The data was likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

m/zRelative IntensityPossible Fragment
104Moderate[M]⁺ (Molecular Ion)
71Moderate[M - SH]⁺
61High[CH₃CH₂CH₂S]⁺
43High[C₃H₇]⁺
27High[C₂H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental setup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of liquid this compound is typically dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

FTIR Analysis:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers, resulting in a spectrum that is characteristic of the molecule's functional groups.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS):

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Procedure: A small amount of the volatile this compound is injected into the GC, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer. In the ion source, the molecules are typically bombarded with high-energy electrons (Electron Ionization - EI), causing them to ionize and fragment.

Mass Analysis:

  • Procedure: The resulting ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Thin Film Preparation of Thin Film (for IR) Sample->Thin Film Vaporization Vaporization (for GC-MS) Sample->Vaporization NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer Thin Film->IR MS GC-MS System Vaporization->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

This diagram shows the likely fragmentation pathway of this compound in a mass spectrometer under electron ionization.

Fragmentation_Pattern Proposed Mass Spectrometry Fragmentation of this compound cluster_fragments Primary Fragments mol_ion [CH₃CH₂CH₂CH(SH)CH₃]⁺ m/z = 104 frag1 [CH₃CH₂CH₂CHCH₃]⁺ m/z = 71 mol_ion->frag1 - SH frag2 [CH₃CH₂CH₂S]⁺ m/z = 61 mol_ion->frag2 - C₂H₅ frag3 [CH₃CH₂CH₂]⁺ m/z = 43 mol_ion->frag3 - CH(SH)CH₃ frag4 [CH₃CH]⁺ m/z = 27 frag1->frag4 - C₃H₆

Caption: A diagram showing the fragmentation of this compound in MS.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Pentanethiol by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Pentanethiol, a volatile sulfur compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines the use of Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by GC-MS analysis. This methodology is applicable to various matrices, including environmental, food and beverage, and biological samples, where the detection and quantification of volatile thiols are crucial. The provided protocol and data serve as a comprehensive guide for researchers and professionals in analytical chemistry and drug development.

Introduction

This compound (C₅H₁₂S), also known as sec-amyl mercaptan, is a volatile organic compound characterized by a strong, unpleasant odor.[1][2][3] Its presence, even at trace levels, can significantly impact the quality and sensory properties of various products. In the pharmaceutical industry, the analysis of such volatile sulfur compounds is essential for quality control, stability testing, and impurity profiling. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] This application note provides a detailed protocol for the analysis of this compound using HS-SPME-GC-MS, a method known for its high sensitivity and minimal sample preparation requirements.[5][6]

Experimental

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for the pre-concentration of volatile analytes from a sample matrix.

Materials:

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heating block or water bath

  • Sodium chloride (NaCl)

  • Ethylenediaminetetraacetic acid (EDTA) (optional, for chelating metal ions that can catalyze thiol oxidation)

Protocol:

  • Place 5 mL of the liquid sample or a known weight of the solid sample into a 20 mL headspace vial.

  • For aqueous samples, add NaCl to a final concentration of 20% (w/v) to enhance the release of volatile compounds. The addition of 1% EDTA can also improve the stability of thiols.[5]

  • Seal the vial tightly with the PTFE-lined septum.

  • Equilibrate the sample at a constant temperature (e.g., 35-50°C) for 15-30 minutes.[5]

  • Expose the conditioned SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at the same temperature.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and matrix.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer.

GC Conditions:

ParameterValue
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless (desorption time: 2 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature: 40°C, hold for 2 minRamp to 150°C at 5°C/minRamp to 250°C at 20°C/min, hold for 5 min

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Transfer Line Temp. 280°C
Scan Mode Full Scan (m/z 40-200) for identificationSelected Ion Monitoring (SIM) for quantification
SIM Ions for this compound m/z 104 (Molecular Ion), 61, 43

Data Presentation

Mass Spectrum of this compound

The identification of this compound is confirmed by its characteristic mass spectrum obtained through electron ionization. The molecular ion and major fragment ions are used for both qualitative and quantitative analysis.

Key Mass Fragments for this compound (C₅H₁₂S):

m/zInterpretation
104 Molecular Ion [M]⁺
71 [M - SH]⁺
61 [CH₃CHSH]⁺
47 [CH₂SH]⁺
43 [C₃H₇]⁺

Data obtained from the NIST WebBook.[1][2]

Quantitative Data

For accurate quantification, a calibration curve should be prepared using standard solutions of this compound in a matrix similar to the samples. The following table provides illustrative performance data based on the analysis of similar volatile sulfur compounds. Actual performance characteristics should be determined during method validation.

Illustrative Method Validation Data for Thiol Analysis by HS-SPME-GC-MS:

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

These values are representative and should be established for each specific application.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Vial Headspace Vial with NaCl/EDTA Sample->Vial SPME HS-SPME (e.g., 35°C, 30 min) Vial->SPME GC Gas Chromatography (Separation on DB-5ms column) SPME->GC Thermal Desorption (250°C) MS Mass Spectrometry (EI, Full Scan/SIM) GC->MS Identification Identification (Mass Spectrum Library Match) MS->Identification Quantification Quantification (Calibration Curve) MS->Quantification

Caption: Experimental workflow for the HS-SPME-GC-MS analysis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the analysis of this compound by HS-SPME-GC-MS. The method is sensitive, robust, and suitable for the quantification of this volatile thiol in various matrices. The provided experimental parameters and data serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, food science, environmental monitoring, and pharmaceutical development. Method validation should be performed in the specific sample matrix to ensure data quality and accuracy.

References

Application Note: HPLC Quantification of 2-Pentanethiol Using Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Pentanethiol, also known as sec-amyl mercaptan, is a volatile sulfur compound (VSC) noted for its strong, distinct odor.[1] It serves as a flavoring agent in the food industry and as an intermediate in chemical manufacturing.[1] Accurate quantification of this compound is crucial for quality control, process monitoring, and safety assessment. However, its high volatility and lack of a strong UV chromophore make direct analysis by High-Performance Liquid Chromatography (HPLC) challenging. This application note details a robust and sensitive method for the quantification of this compound using reversed-phase HPLC (RP-HPLC) coupled with pre-column derivatization and fluorescence detection.

Principle

To overcome the detection challenge, this method employs a pre-column derivatization step. This compound is reacted with a fluorogenic reagent, monobromobimane (mBBr), which specifically targets the thiol (-SH) group.[2][3] The reaction, conducted under basic pH conditions, forms a stable, highly fluorescent thiol-bimane adduct.[2][4][5] This derivative is then separated from excess reagent and other sample components on a C18 reversed-phase column and quantified using a fluorescence detector, which offers high sensitivity and selectivity.[4][6]

The derivatization reaction is as follows: this compound + Monobromobimane → this compound-Bimane Adduct (Fluorescent)

Methodology

3.1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Pump

    • Autosampler

    • Column Thermostat

    • Fluorescence Detector (FLD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Microcentrifuge

  • Syringe filters (0.22 µm, PTFE or similar)

3.2. Reagents and Standards

  • This compound (≥98% purity)

  • Monobromobimane (mBBr)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • HEPES buffer (or similar, for pH control)

  • Formic Acid (or Acetic Acid, for mobile phase modification)

  • Hydrochloric Acid (HCl)

  • Nitrogen gas for degassing solvents

3.3. Standard Solution Preparation

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol. Store at 4°C in a tightly sealed vial. Due to its volatility, prepare fresh weekly.

  • Working Standards (1-100 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with methanol.

3.4. Sample Preparation and Derivatization Protocol

  • Sample Dilution: Dilute the sample containing this compound to an expected concentration within the calibration range using the appropriate solvent matrix.

  • Derivatization Buffer: Prepare a 50 mM HEPES buffer and adjust the pH to 9.0.[5] Degas with nitrogen before use.

  • mBBr Reagent: Prepare a 10 mM solution of monobromobimane in acetonitrile. This solution is light-sensitive and should be prepared fresh and kept in an amber vial.[7]

  • Reaction: In a microcentrifuge tube, mix the following:

    • 100 µL of the standard or sample solution.

    • 200 µL of 50 mM HEPES buffer (pH 9.0).

    • 200 µL of 10 mM mBBr solution.

  • Incubation: Vortex the mixture and incubate at room temperature for 15 minutes in the dark.[5]

  • Reaction Quench: Stop the reaction by adding 50 µL of 1 M HCl to acidify the solution.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

3.5. HPLC Operating Conditions A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 20% B; 5-15 min: 20-80% B; 15-17 min: 80% B; 17-20 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Fluorescence Excitation: 385 nm, Emission: 515 nm

Results and Discussion

The described method provides excellent separation and quantification of the this compound-bimane adduct. The method should be validated to establish its performance characteristics. Representative validation data are presented below.

Table 1: Summary of Method Validation Parameters

ParameterResult
Retention Time (Rt) Approx. 12.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL
Precision (%RSD, n=6) < 3%
Accuracy (Recovery %) 97 - 104%

Note: These values are representative and should be experimentally verified.

The use of a gradient elution allows for the effective separation of the analyte from the excess derivatization reagent and other matrix components. The fluorescence detection provides high sensitivity, enabling the quantification of this compound at low concentrations.

Visual Protocols and Workflows

The following diagrams illustrate the key processes involved in this analytical method.

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Processing sample Sample/Standard Collection buffer Add HEPES Buffer (pH 9.0) sample->buffer reagent Add mBBr Reagent buffer->reagent incubate Incubate 15 min (Dark) reagent->incubate quench Quench with HCl incubate->quench filter Filter (0.22 µm) quench->filter inject Inject into HPLC filter->inject separate RP-C18 Separation inject->separate detect Fluorescence Detection (Ex: 385 nm, Em: 515 nm) separate->detect data Data Acquisition detect->data integrate Peak Integration data->integrate quantify Quantification via Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound quantification.

G cluster_product Product thiol This compound (-SH) adduct Stable & Fluorescent Thiol-Bimane Adduct thiol->adduct Reaction at pH 9.0 mbbr Monobromobimane (mBBr)

Caption: Derivatization reaction of this compound with mBBr.

Conclusion

This application note presents a selective, sensitive, and reliable RP-HPLC method for the quantification of this compound. The pre-column derivatization with monobromobimane, followed by fluorescence detection, successfully overcomes the analytical challenges associated with this volatile thiol. The method is suitable for routine analysis in quality control and research laboratories, providing accurate results for various sample matrices after appropriate validation.

References

Application Notes and Protocols for the Analytical Detection of 2-Pentanethiol via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-pentanethiol, a volatile sulfur compound, to enable sensitive and quantitative analysis using common analytical instrumentation. The following sections detail methods for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), including derivatization principles, experimental procedures, and expected performance data.

Introduction

This compound (sec-amyl mercaptan) is a volatile thiol that can be challenging to analyze directly at trace levels due to its high volatility, reactivity, and poor chromatographic performance on standard columns. Derivatization is a chemical modification technique that converts the analyte into a more stable, less volatile, and more easily detectable derivative. This process is crucial for achieving the low detection limits required in various fields, including environmental monitoring, food and beverage quality control, and biomedical research.

This document outlines two primary derivatization strategies for this compound:

  • For GC-MS Analysis: Derivatization with pentafluorobenzyl bromide (PFBBr) to form a stable, electron-capturing derivative suitable for sensitive detection.

  • For HPLC-FLD Analysis: Derivatization with fluorescent labeling agents, such as o-phthalaldehyde (OPA) or 7-fluorobenzyl-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), to create highly fluorescent derivatives that can be detected with excellent sensitivity.

Section 1: Derivatization of this compound for GC-MS Analysis

Principle

Derivatization with pentafluorobenzyl bromide (PFBBr) is a widely used method for the analysis of thiols by GC-MS. The reaction involves the nucleophilic attack of the thiolate anion of this compound on the electrophilic benzyl carbon of PFBBr, resulting in the formation of a stable pentafluorobenzyl thioether. This derivative is more volatile and thermally stable than the parent thiol, and the presence of five fluorine atoms significantly enhances its response with an electron capture detector (ECD) or allows for sensitive detection by mass spectrometry.

Chemical Reaction

cluster_reactants Reactants cluster_products Products This compound This compound (C5H12S) Derivative This compound-PFB Derivative This compound->Derivative + PFBBr (in base) PFBBr Pentafluorobenzyl Bromide (PFBBr) NaBr Sodium Bromide (NaBr)

Chemical reaction for the derivatization of this compound with PFBBr.

Experimental Protocol

Materials:

  • This compound standard

  • Pentafluorobenzyl bromide (PFBBr) solution (10 mg/mL in acetone)

  • Dichloromethane (DCM), HPLC grade

  • Sodium hydroxide (NaOH), 0.1 M

  • Sodium sulfate, anhydrous

  • Sample vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. For real samples, extract the volatile thiols using an appropriate method (e.g., headspace solid-phase microextraction) and dissolve in a minimal amount of solvent.

  • Derivatization Reaction:

    • To a 2 mL sample vial, add 500 µL of the sample or standard solution.

    • Add 200 µL of 0.1 M NaOH to create basic conditions, which facilitates the formation of the thiolate anion.

    • Add 100 µL of the PFBBr solution.

    • Cap the vial tightly and vortex vigorously for 1 minute.

    • Incubate the reaction mixture at 60°C for 30 minutes.

  • Extraction of the Derivative:

    • After incubation, allow the vial to cool to room temperature.

    • Add 500 µL of DCM to the vial.

    • Vortex for 1 minute to extract the PFB derivative into the organic phase.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Drying and Concentration:

    • Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the final solution into the GC-MS system.

    • Typical GC conditions:

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Typical MS conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-400.

Quantitative Data

Note: Quantitative data for the derivatization of this compound specifically is limited in the literature. The following table provides representative performance data for the analysis of short-chain fatty acids and other thiols using PFBBr derivatization, which is expected to be comparable for this compound.

ParameterValueReference Compound(s)
Limit of Detection (LOD) 0.244 - 0.977 µMShort-chain fatty acids[1]
Limit of Quantification (LOQ) 0.81 - 3.26 µMShort-chain fatty acids[1]
Linearity (R²) > 0.99Short-chain fatty acids[1]
Recovery 55.7 - 97.9%Short-chain fatty acids[1]

Section 2: Derivatization of this compound for HPLC-FLD Analysis

Principle

For HPLC analysis, derivatization with a fluorescent tag is necessary as this compound does not possess a native fluorophore. Two common and effective reagents are o-phthalaldehyde (OPA) and 7-fluorobenzyl-2,1,3-benzoxadiazole-4-sulfonate (SBD-F).

  • o-Phthalaldehyde (OPA): In the presence of a primary amine or another thiol (like 2-mercaptoethanol or N-acetyl-L-cysteine added to the reagent), OPA reacts with the thiol group of this compound to form a highly fluorescent isoindole derivative. This reaction is rapid and occurs at room temperature.

  • SBD-F: This reagent selectively reacts with thiol groups under mild conditions to form stable, highly fluorescent adducts.

Experimental Workflow (General)

Sample Sample containing This compound Derivatization Derivatization with Fluorescent Reagent (OPA or SBD-F) Sample->Derivatization HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quantification Data Analysis and Quantification Fluorescence->Quantification

General experimental workflow for HPLC-FLD analysis of this compound.

Protocol 2.1: OPA Derivatization

Materials:

  • This compound standard

  • o-Phthalaldehyde (OPA) reagent solution (e.g., 10 mg/mL in borate buffer)

  • 2-Mercaptoethanol or N-acetyl-L-cysteine

  • Borate buffer (0.4 M, pH 9.5)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • HPLC system with a fluorescence detector

Procedure:

  • OPA Reagent Preparation: Dissolve OPA in borate buffer and add the secondary thiol (e.g., 2-mercaptoethanol) just before use. The reagent is light-sensitive and should be protected from light.

  • Derivatization Reaction:

    • In a sample vial, mix 100 µL of the sample or standard solution with 400 µL of the OPA reagent solution.

    • Vortex briefly and allow the reaction to proceed at room temperature for 2 minutes. The reaction is rapid.

  • HPLC-FLD Analysis:

    • Immediately inject an aliquot (e.g., 20 µL) of the reaction mixture into the HPLC system.

    • Typical HPLC conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 50 mM sodium acetate buffer (pH 5.5).

      • Mobile Phase B: Acetonitrile or Methanol.

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the more hydrophobic derivative.

      • Flow Rate: 1.0 mL/min.

    • Typical Fluorescence Detector settings:

      • Excitation Wavelength: 340 nm.

      • Emission Wavelength: 450 nm.

Protocol 2.2: SBD-F Derivatization

Materials:

  • This compound standard

  • Ammonium 7-fluorobenzyl-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) solution (1 mg/mL in borate buffer)

  • Borate buffer (0.1 M, pH 8.0)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing any disulfides)

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: If the sample may contain disulfides, pre-treat with TCEP to reduce them to free thiols.

  • Derivatization Reaction:

    • To 100 µL of the sample or standard, add 100 µL of the SBD-F solution.

    • Incubate the mixture at 60°C for 1 hour in a water bath.

  • HPLC-FLD Analysis:

    • After cooling to room temperature, inject an aliquot (e.g., 20 µL) into the HPLC system.

    • Typical HPLC conditions are similar to those for OPA derivatives.

    • Typical Fluorescence Detector settings:

      • Excitation Wavelength: 385 nm.

      • Emission Wavelength: 515 nm.

Quantitative Data

Note: The following data is representative of the analysis of various thiols using these derivatization methods and can be used as a starting point for method validation with this compound.

ParameterOPA DerivatizationSBD-F DerivatizationReference Compound(s)
Limit of Detection (LOD) 0.13 - 0.37 pM0.07 - 1.4 pmolAmino acids, Alkyl amines / Biological thiols[2][3]
Limit of Quantification (LOQ) 0.04% (relative)Not specifiedAmino acids / -[4]
Linearity (R²) ≥ 0.99> 0.999Amino acids, Alkyl amines / Biological thiols[2][5]
Recovery 70 - 109%Not specifiedAmino acids, Alkyl amines / -[2]

Section 3: Summary and Comparison of Methods

FeatureGC-MS with PFBBr DerivatizationHPLC-FLD with OPA/SBD-F Derivatization
Principle Increases volatility and electron capture responseIntroduces a fluorescent tag
Instrumentation Gas Chromatograph-Mass SpectrometerHigh-Performance Liquid Chromatograph with Fluorescence Detector
Selectivity High, based on mass-to-charge ratioHigh, based on fluorescence properties
Sensitivity Excellent, especially with ECD or in SIM modeExcellent, often reaching picomolar levels
Sample Throughput Moderate, due to GC run timesCan be high with automated derivatization
Advantages Provides structural information from mass spectraVery high sensitivity, relatively simple instrumentation
Disadvantages Derivatization can be more complexDerivatives can be unstable (especially OPA), no structural confirmation without MS

Logical Relationship for Method Selection

Analyte This compound Analysis Required Matrix Sample Matrix Complexity Analyte->Matrix Concentration Expected Concentration Level Analyte->Concentration Confirmation Need for Structural Confirmation? Analyte->Confirmation GCMS Choose GC-MS with PFBBr Derivatization Matrix->GCMS Complex Matrix HPLCFLD Choose HPLC-FLD with OPA or SBD-F Derivatization Concentration->HPLCFLD Trace Levels Confirmation->GCMS Yes Confirmation->HPLCFLD No

Decision tree for selecting the appropriate analytical method.

Conclusion

The derivatization of this compound is an essential step for its reliable and sensitive quantification at trace levels. The choice between GC-MS with PFBBr derivatization and HPLC-FLD with fluorescent labeling depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust analytical methods for this compound.

References

Application Notes and Protocols for 2-Pentanethiol as a Flavoring Agent in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentanethiol (CAS No. 2084-19-7) is a volatile sulfur compound recognized for its potent and complex aroma profile, making it a valuable flavoring agent in the food industry.[1][2] It is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), holding FEMA number 3792. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[3][4]

These application notes provide a comprehensive overview of this compound's properties, its use in food products, and detailed protocols for its evaluation and analysis.

Physicochemical Properties and Flavor Profile

This compound is a colorless to pale yellow liquid with a characteristic strong and pungent odor.[5] Its flavor profile is complex and concentration-dependent, contributing a range of desirable notes to food products.

Flavor Descriptors:

  • Primary: Sulfurous, savory, roasted, and alliaceous (garlic-like).[1][2]

  • Secondary: Coffee, bacon, ripe fruity, pineapple, and tropical fruit-like nuances.[1]

Due to its high volatility and potent aroma, it is used in trace amounts to impart specific flavor characteristics.

Applications in the Food Industry

This compound is utilized to enhance or impart specific flavor profiles in a variety of food and beverage products. Its savory and roasted notes are particularly effective in processed foods.

Table 1: Recommended Usage Levels of this compound in Various Food Categories
Food CategoryTypical Usage Level (ppm)
Baked Goods0.06 - 0.1
Beverages (non-alcoholic)0.02 - 0.04
Beverages (alcoholic)0.01 - 0.03
Breakfast Cereals0.02 - 0.05
Cheese0.001 - 0.01
Chewing Gum0.01 - 0.1
Condiments, Relishes0.02 - 0.1
Confectionery, Frosting0.02 - 0.1
Fats, Oils0.005 - 0.02
Gravies0.005 - 0.05
Hard Candy0.03 - 0.1
Imitation Dairy Products0.02 - 0.06
Instant Coffee, Tea0.005 - 0.05
Jams, Jellies0.005 - 0.05
Meat Products0.005 - 0.05
Milk Products0.001 - 0.01
Puddings0.01 - 0.05
Snack Foods0.01 - 0.05
Soft Candy0.05 - 0.1
Soups0.001 - 0.01
Sweet Sauces0.01 - 0.05

Source: The Good Scents Company, ChemBK

Experimental Protocols

Sensory Evaluation of this compound

Sensory analysis is critical for understanding the flavor contribution of this compound in a food matrix.

This method provides a detailed profile of the sensory attributes of a product containing this compound.

Objective: To identify and quantify the sensory attributes of a food product flavored with this compound.

Materials:

  • Test product with a known concentration of this compound.

  • Control product (without this compound).

  • Reference standards for relevant flavor attributes (e.g., solutions representing "roasted," "savory," "sulfurous").

  • Palate cleansers (e.g., unsalted crackers, filtered water).

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Data collection software or standardized ballots.

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

    • Train panelists to identify and scale the intensity of relevant flavor attributes using reference standards.

  • Lexicon Development:

    • In a group session, have panelists taste the test product and collaboratively develop a lexicon of descriptive terms for its aroma, flavor, and aftertaste.

  • Individual Evaluation:

    • Present panelists with coded samples of the control and test products in a randomized order.

    • Panelists individually rate the intensity of each attribute from the developed lexicon on a structured scale (e.g., a 15-point scale from 0 = none to 15 = extremely strong).

  • Data Analysis:

    • Analyze the intensity ratings using statistical methods (e.g., ANOVA, PCA) to determine significant differences in attributes between the control and test products and to create a sensory profile.

Sensory_Descriptive_Analysis_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Lexicon_Development Lexicon Development Panelist_Selection->Lexicon_Development Individual_Evaluation Individual Evaluation Lexicon_Development->Individual_Evaluation Data_Analysis Data Analysis Individual_Evaluation->Data_Analysis Sensory_Profile Sensory Profile Data_Analysis->Sensory_Profile

Workflow for Descriptive Sensory Analysis.

This test determines if a perceptible sensory difference exists between two products (e.g., with and without this compound).

Objective: To determine if the addition of this compound to a food product creates a perceivable sensory difference.

Materials:

  • Control product.

  • Test product with this compound.

  • Identical sample containers.

  • Random three-digit codes.

  • Palate cleansers.

Procedure:

  • Sample Preparation: Prepare two sets of samples: A (control) and B (test).

  • Presentation: Present each panelist with a tray of three coded samples. Two samples are identical, and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The order of presentation should be randomized across panelists.

  • Evaluation: Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.

  • Data Analysis:

    • Count the number of correct identifications.

    • Use a statistical table for triangle tests or a chi-square test to determine if the number of correct identifications is statistically significant (p < 0.05).

Stability Testing of this compound in a Food Matrix

Stability testing evaluates the chemical and sensory stability of this compound in a food product over time.

Objective: To determine the shelf-life and degradation kinetics of this compound in a specific food matrix.

Methodology: Accelerated Shelf-Life Testing (ASLT)

Procedure:

  • Sample Preparation: Prepare a batch of the food product containing a known initial concentration of this compound. Package the product in its final intended packaging.

  • Storage Conditions: Store samples under controlled, elevated temperature and humidity conditions (e.g., 35°C/75% RH, 45°C/75% RH). Also, store a set of samples under normal storage conditions (e.g., 25°C/60% RH) as a control.

  • Time Points: Define specific time points for analysis (e.g., 0, 2, 4, 8, 12 weeks).

  • Analysis: At each time point, analyze the samples for:

    • Concentration of this compound: Use the GC-MS method described in section 4.3.

    • Sensory Profile: Conduct descriptive sensory analysis (section 4.1.1) to assess any changes in the desired flavor attributes and the emergence of off-flavors.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each storage condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant.

    • Use the Arrhenius equation to predict the shelf-life at normal storage conditions based on the data from accelerated conditions.

    • Correlate the chemical data with the sensory data to establish the point at which the flavor is no longer acceptable.

Stability_Testing_Workflow cluster_setup Setup cluster_testing Testing at Time Points cluster_outcome Outcome Sample_Prep Sample Preparation Storage Storage under Controlled Conditions Sample_Prep->Storage Chemical_Analysis Chemical Analysis (GC-MS) Storage->Chemical_Analysis Sensory_Analysis Sensory Analysis Storage->Sensory_Analysis Data_Analysis Data Analysis & Kinetics Chemical_Analysis->Data_Analysis Sensory_Analysis->Data_Analysis Shelf_Life Shelf-Life Prediction Data_Analysis->Shelf_Life

Workflow for Accelerated Shelf-Life Testing.
Analytical Quantification of this compound using GC-MS

This protocol describes the quantification of this compound in a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Microextraction (SPME).

Objective: To accurately quantify the concentration of this compound in a food sample.

Materials and Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • SPME autosampler and fibers (e.g., DVB/CAR/PDMS).

  • Headspace vials with septa.

  • This compound standard.

  • Internal standard (e.g., a deuterated thiol).

  • Sodium chloride.

  • Deionized water.

Procedure:

  • Sample Preparation:

    • Homogenize the food sample.

    • Weigh a specific amount of the homogenized sample into a headspace vial.

    • Add a known amount of internal standard.

    • Add saturated sodium chloride solution to enhance the volatility of the analyte.

  • SPME Extraction:

    • Place the vial in the autosampler.

    • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes).

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 20-40 minutes) to extract the volatile compounds.

  • GC-MS Analysis:

    • Desorb the extracted compounds from the SPME fiber in the hot GC inlet.

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

    • Use the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify this compound and the internal standard based on their characteristic ions.

  • Quantification:

    • Create a calibration curve using standards of this compound with the internal standard.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Olfactory Signaling Pathway

The perception of thiols like this compound is initiated by their interaction with Olfactory Receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

Signaling Cascade:

  • Binding: this compound binds to a specific OR. Research suggests that metal cofactors, such as copper ions, may be crucial for the binding and activation of ORs by thiols.

  • G Protein Activation: The binding of this compound induces a conformational change in the OR, leading to the activation of the associated G protein (Gαolf).

  • Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Ca²⁺ and Na⁺ ions.

  • Depolarization and Action Potential: The influx of positive ions depolarizes the neuron. This depolarization, amplified by the opening of Ca²⁺-activated Cl⁻ channels, generates an action potential.

  • Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific aroma.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) G_Protein G Protein (Gαolf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP CNG_Channel CNG Ion Channel Ions Ca²⁺ / Na⁺ Influx CNG_Channel->Ions Thiol This compound Thiol->OR Binding cAMP->CNG_Channel Opening Depolarization Depolarization Ions->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Olfactory Signaling Pathway for Thiols.

Conclusion

This compound is a potent and versatile flavoring agent with a well-established safety profile. Its successful application in the food industry relies on a thorough understanding of its sensory characteristics, stability in different food matrices, and accurate analytical quantification. The protocols and information provided in these application notes offer a framework for researchers and scientists to effectively evaluate and utilize this compound in food product development and related research.

References

Application Notes and Protocols for 2-Pentanethiol as a Natural Gas Odorant

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Natural gas is colorless and odorless, making leak detection impossible without the addition of a malodorant. Organosulfur compounds, particularly thiols (mercaptans), are widely used for this purpose due to their potent and distinct odors, which are detectable by humans at very low concentrations.[1][2][3] This document provides detailed application notes on the use of 2-pentanethiol (also known as sec-amyl mercaptan) as a potential odorant for natural gas. It includes a summary of its physicochemical properties, experimental protocols for its analysis, and safety considerations. These guidelines are intended for researchers and professionals involved in the evaluation and implementation of odorants in the natural gas industry.

Physicochemical Properties of this compound

An effective natural gas odorant must possess specific physical and chemical characteristics, including a distinct and potent odor, high volatility to travel with the gas, chemical stability within the pipeline system, and a low freezing point.[2][3] this compound is a colorless liquid with a strong, unpleasant sulfurous odor.[4][5] The key properties of this compound are summarized below for evaluation against standard odorant requirements.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₅H₁₂S [4][6]
Molecular Weight 104.22 g/mol [6]
CAS Number 2084-19-7 [4][6]
Appearance Colorless to light-yellow liquid [5][6]
Odor Sulfuraceous, gassy, unpleasant [4][5]
Boiling Point 101 °C (213.8 °F) [4]
Melting Point -168.95 °C (-272.11 °F) [4]
Flash Point 26.67 °C (80.00 °F) [4][7]
Density 0.827 - 0.832 g/mL at 20-25 °C [4][6]
Vapor Pressure 23.2 mmHg at 25 °C [4]

| Solubility | Slightly soluble in water; soluble in alcohol |[5][6] |

Table 2: Gas Chromatography Data for this compound

Parameter Value Source
Kovats Retention Index (Standard non-polar column) 751 [6]
Kovats Retention Index (Semi-standard non-polar column) 782 [6]

| Kovats Retention Index (Standard polar column) | 964.9, 967.9, 992 |[6] |

Table 3: Odor Detection Thresholds of Comparable Thiols

Compound Odor Detection Threshold in Air (ng/L) Odor Detection Threshold in Water (µg/L)
Methanethiol 0.0001 - 2.1 0.02 - 20
Ethanethiol 0.00026 - 4.6 0.001 - 5
1-Propanethiol 0.0003 - 5.7 0.005 - 7.5
1-Butanethiol 0.001 - 4.1 0.001 - 2.9
1-Pentanethiol 0.0003 - 1.5 0.0004

Data from BenchChem, noting that thresholds can vary based on methodology.[8]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Natural Gas by Gas Chromatography (GC)

Objective: To determine the concentration of this compound in a natural gas matrix. This protocol is adapted from general methods for analyzing light hydrocarbons and sulfur compounds in gaseous fuels.[11][12][13]

Instrumentation:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or a more selective Sulfur Chemiluminescence Detector (SCD).

  • Column: A capillary column suitable for volatile sulfur compounds, such as a PLOT U or a CP-Sil 5 CB column.[13]

  • Injector: Split/splitless injector with a gas sampling valve.

  • Carrier Gas: Helium or Nitrogen, high purity.

Methodology:

  • Preparation of Standards:

    • Prepare a primary stock standard of this compound in a suitable solvent (e.g., methanol or hexane).[14]

    • Create a series of gaseous standards by injecting known volumes of the liquid stock into Tedlar bags or gas cylinders of known volume filled with a sulfur-free matrix gas (e.g., nitrogen or methane).

    • The concentration range should bracket the expected concentration in the natural gas samples (typically in the ppm range).[2]

  • GC Operating Conditions (Example):

    • Injector Temperature: 200 °C.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 150 °C.

      • Hold for 5 minutes.

    • Carrier Gas Flow Rate: 1-2 mL/min.

    • Detector Temperature: 250 °C (FID or SCD).

  • Sample Analysis:

    • Collect natural gas samples from the pipeline using appropriate gas sampling cylinders, ensuring no contamination. The sampling process should adhere to standards like GPA 2166.[15]

    • Introduce a fixed volume of the gas sample into the GC via a gas sampling loop.

    • Record the chromatogram and the peak area for this compound.

  • Quantification:

    • Generate a calibration curve by plotting the peak area versus the concentration of the prepared gaseous standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: Odor Threshold Determination by Sensory Analysis

Objective: To determine the detection threshold of this compound in air using a human sensory panel, based on the principles of olfactometry.[9] The "Triangle Odor Bag Method" is a common approach.[10]

Materials:

  • Sensory Panel: A group of 6-8 trained and screened panelists with a normal sense of smell.[10]

  • Odor-Free Air Supply: Carbon-filtered, purified air.

  • Gas Dilution System: A dynamic olfactometer or a static method using gas-tight syringes and Tedlar bags.

  • Sample Bags: Odor-free Tedlar or Nalophan bags.

Methodology:

  • Panelist Screening: Select panelists based on their ability to detect standard odorants and their consistency, as determined by a standardized test (e.g., using n-butanol).

  • Sample Preparation (Dilution Series):

    • Prepare a primary gaseous sample of this compound at a known concentration (e.g., 10 ppm) in an odor-free bag.

    • Create a geometric progression of dilutions from this primary sample using the odor-free air. The dilution series should span a wide range, from concentrations expected to be easily detectable to those expected to be undetectable.

  • Sensory Evaluation (Triangle Test):

    • For each dilution level, present three bags to each panelist: two containing only odor-free air and one containing the diluted this compound sample.

    • The panelist's task is to identify the one bag that smells different.

    • Present the dilution levels in order of decreasing concentration to avoid olfactory fatigue. A forced-choice procedure is required.

  • Data Analysis:

    • For each panelist, the individual threshold is the lowest concentration at which they can correctly identify the odorous sample.

    • The group's odor threshold is calculated as the geometric mean of the individual thresholds.[10] This value represents the concentration at which 50% of the panel can detect the odor.

Visualizations

The following diagrams illustrate key workflows and relationships in the application of a gas odorant.

G cluster_0 Phase 1: Candidate Screening cluster_1 Phase 2: System Compatibility & Stability cluster_2 Phase 3: Field Application A Identify Potential Odorant (e.g., this compound) B Physicochemical Analysis (Volatility, BP, FP) A->B C Odor Threshold Determination (Sensory Panel) B->C D Stability Testing in Natural Gas Matrix C->D E Pipeline Material Compatibility Test D->E F Soil Adsorption/ Permeation Analysis ('Odor Fade') E->F G Design Injection System F->G H Field Trial & Dosing Optimization G->H I Routine Monitoring by GC & Odor Complaint Analysis H->I

Caption: Workflow for evaluating a new natural gas odorant.

G GasMain Natural Gas Main (Odorant Injected) Leak Pipeline Leak GasMain->Leak System Failure GasAirMix Gas & Odorant Mix with Ambient Air Leak->GasAirMix Release HumanNose Human Olfactory System (Receptor) GasAirMix->HumanNose Inhalation Perception Brain Perceives 'Gas Smell' HumanNose->Perception Signal Transduction Action Action Taken (Evacuate, Report Leak) Perception->Action Cognitive Response

Caption: Leak detection signaling pathway for an odorized gas.

Safety and Handling

This compound is a flammable and hazardous chemical that requires strict safety protocols.

  • Flammability: It is a flammable liquid with a flash point of 26.67 °C.[4][7] Keep away from heat, sparks, open flames, and other ignition sources.[16] Use explosion-proof electrical equipment and non-sparking tools.[16][17]

  • Health Hazards: May be harmful if inhaled, causing irritation to the respiratory tract.[18] It can also cause serious skin and eye irritation.[6][18] Prolonged or repeated exposure may have adverse health effects.[1][19]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and appropriate respiratory protection when handling.[16][18] Work should be conducted in a well-ventilated area or under a fume hood.

  • First Aid:

    • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[18]

    • Skin Contact: Remove contaminated clothing and flush skin with copious amounts of water for at least 15 minutes.[18]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, separating eyelids to ensure adequate flushing.[18]

    • Ingestion: Wash out mouth with water and seek immediate medical attention.[18]

  • Stench: The powerful and unpleasant odor is a key characteristic but also requires management to prevent nuisance complaints outside of a leak scenario.[17]

Conclusion

This compound possesses many of the key properties required of a natural gas odorant, including high volatility, a low melting point, and a potent sulfurous odor. Its suitability can be confirmed through rigorous testing as outlined in the provided protocols for quantitative analysis and sensory evaluation. Proper handling and adherence to safety protocols are paramount during its evaluation and application due to its flammable and irritant nature. Further research should focus on its long-term stability in pipelines and its resistance to "odor fade" from adsorption into soil or new plastic pipes to fully validate its effectiveness as a natural gas odorant.[20]

References

Application Notes and Protocols for the Purification of 2-Pentanethiol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentanethiol (sec-amyl mercaptan) is a volatile organosulfur compound with a characteristic pungent odor. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a flavoring agent.[1][2] High purity this compound is often required for these applications, necessitating an effective purification method. Fractional distillation is the primary industrial and laboratory technique for purifying this compound, leveraging differences in boiling points to separate it from impurities.[1]

This document provides a detailed protocol for the fractional distillation of this compound, including safety precautions, apparatus setup, and procedural steps.

Physicochemical Data and Potential Impurities

A summary of the physical and chemical properties of this compound is presented below. Understanding these properties is crucial for a successful distillation.

PropertyValue
CAS Number 2084-19-7
Molecular Formula C5H12S
Molecular Weight 104.21 g/mol [3]
Boiling Point 112.9 - 118 °C[3]
Density 0.83 g/cm³[3]
Refractive Index n20/D 1.4410 (lit.)[3]
Flash Point 15 °C[4]
Solubility Slightly soluble in water; soluble in alcohol.[3]

Potential Impurities: Common impurities in crude this compound depend on the synthetic route but can include:

  • Disulfides: Formed by the oxidation of the thiol group.[1]

  • Unreacted Starting Materials: Such as 2-bromopentane or 2-pentanol.[4]

  • Other Isomeric Thiols: Depending on the specificity of the synthesis.

  • Sulfides: Arising from secondary reactions during synthesis.[1]

Experimental Protocol: Fractional Distillation of this compound

This protocol details the purification of this compound using laboratory-scale fractional distillation.

1. Safety Precautions:

  • Stench: this compound has an extremely strong and unpleasant odor. All manipulations must be performed in a well-ventilated fume hood.

  • Flammability: this compound is a highly flammable liquid.[4] Ensure there are no open flames or spark sources in the vicinity. Use a heating mantle as the heat source.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: Thiols can be susceptible to oxidation, especially at elevated temperatures.[1] It is recommended to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of disulfide impurities.[6]

2. Apparatus Setup:

  • Assemble a fractional distillation apparatus as depicted in the workflow diagram below. The setup includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads), a distillation head with a thermometer, a condenser, and a receiving flask.[6][7]

  • Use ground glass joints for all connections and ensure they are properly sealed.

  • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[6]

  • Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.[6]

  • If performing the distillation under an inert atmosphere, attach a gas inlet adapter to the receiving flask or distillation head.

3. Distillation Procedure:

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating Distillation: Begin stirring (if using a stir bar) and gently heat the flask using a heating mantle.

  • Equilibration: As the mixture heats, a ring of condensate will begin to rise up the fractionating column. Adjust the heating rate to allow this ring to rise slowly, which ensures proper equilibration between the liquid and vapor phases and effective separation.[6]

  • Collecting the Foreshot: The first fraction to distill will be any lower-boiling impurities. The temperature will rise and then stabilize at the boiling point of the first component. Collect this "foreshot" in a separate receiving flask and set it aside.

  • Collecting the Main Fraction: As the temperature begins to rise again and stabilizes at the boiling point of this compound (approximately 113-118 °C), switch to a clean, pre-weighed receiving flask to collect the purified product.

  • Monitoring the Distillation: Record the temperature range over which the main fraction is collected. A stable boiling point throughout the collection of the main fraction indicates a pure substance.

  • Terminating the Distillation: Stop the distillation when the temperature either drops (indicating all the this compound has distilled) or rises sharply (indicating the distillation of higher-boiling impurities). Never distill the flask to dryness.

  • Cooling and Storage: Allow the apparatus to cool completely before disassembling. Store the purified this compound in a tightly sealed container under an inert atmosphere to prevent oxidation.

Visualizations

Fractional_Distillation_Workflow Fractional Distillation Workflow for this compound Purification cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_conclusion Final Steps start Start charge_flask Charge Round-Bottom Flask (Crude this compound + Boiling Chips) start->charge_flask assemble Assemble Fractional Distillation Apparatus (Fractionating Column, Condenser, etc.) charge_flask->assemble inert_atm Establish Inert Atmosphere (Nitrogen/Argon) assemble->inert_atm heat Gently Heat the Flask inert_atm->heat equilibrate Equilibrate Column (Slow Rise of Condensate) heat->equilibrate collect_foreshot Collect Foreshot (Low-Boiling Impurities) equilibrate->collect_foreshot collect_main Collect Main Fraction (Purified this compound at ~113-118 °C) collect_foreshot->collect_main monitor Monitor Temperature collect_main->monitor stop_distillation Stop Heating monitor->stop_distillation cool_down Cool Apparatus stop_distillation->cool_down disassemble Disassemble Apparatus cool_down->disassemble store Store Purified Product (Sealed, Inert Atmosphere) disassemble->store end End store->end

Caption: Workflow for the purification of this compound by fractional distillation.

References

Application Notes and Protocols for the Analysis of 2-Pentanethiol using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Pentanethiol (also known as sec-amyl mercaptan) is a volatile sulfur compound (VSC) that can be found in various matrices, including fruits and other food products.[1] Its analysis is crucial for quality control, flavor and off-flavor profiling, and potentially as a biomarker. However, the analysis of thiols like this compound presents challenges due to their high reactivity, volatility, and often low concentrations in complex samples.[2][3]

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds.[4] Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME provides a robust and efficient method for the extraction, concentration, and analysis of this compound. This document provides detailed application notes and protocols for this purpose.

Key Advantages of SPME for this compound Analysis:
  • High Sensitivity: SPME can achieve low limits of detection (LOD), often in the parts-per-trillion (ng/L) to parts-per-billion (µg/L) range, which is essential for trace-level analysis.[5][6]

  • Solvent-Free: As an environmentally friendly technique, SPME minimizes solvent consumption and disposal costs.[2]

  • Simplicity and Automation: SPME procedures are straightforward and can be easily automated for high-throughput analysis, improving reproducibility.[2]

  • Versatility: The technique can be applied to a wide range of sample matrices, including liquids (e.g., beverages, water) and solids (e.g., food products, tissues), primarily through headspace analysis.[3][7]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of volatile sulfur compounds, including thiols, using SPME-GC-MS. While specific data for this compound may vary depending on the matrix and exact experimental conditions, these values provide a general expectation for method performance.

Table 1: Typical Method Validation Parameters for Thiol Analysis by SPME-GC-MS

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.9 ng/L - 30 ng/g[6][8]
Limit of Quantitation (LOQ)1.0 µg/L - 3.41 mg/kg[9][10]
Linearity (R²)> 0.99[9]
Linearity Range<0.1 - 10 mg/L[5]
Precision (RSD%)< 15%[5][6][8]
Recovery90% - 110%[6][11]

Table 2: Comparison of SPME Fibers for Volatile Sulfur Compound Extraction

SPME Fiber CoatingAnalytesKey FindingsReference
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)Broad range of VSCsConsistently reported as one of the most effective for a broad range of VSCs.[7]
Carboxen/Polydimethylsiloxane (CAR/PDMS)Volatile sulfur compoundsEffective for a broad range of VSCs; used in a validated method for tomato aroma compounds with LODs of 4-30 ng/g.[7][8]
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)Volatile and semi-volatile compoundsA good general-purpose fiber, particularly for more volatile polar analytes.[3]

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS Analysis of this compound in Liquid Samples (e.g., Water, Beverages)

This protocol outlines a general procedure for the analysis of this compound from a liquid matrix. Optimization is recommended for specific sample types.

1. Materials and Reagents:

  • This compound standard (CAS 2084-19-7)

  • Internal Standard (IS) solution (e.g., deuterated analog or a thiol with similar properties)

  • Methanol or other suitable solvent for standard preparation

  • Sodium chloride (NaCl)

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly (Recommended: 50/30 µm DVB/CAR/PDMS)

  • SPME holder (manual or autosampler)

2. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • SPME-compatible GC inlet

  • Capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm x 0.25 µm)

3. Sample Preparation:

  • Place 5-10 mL of the liquid sample into a 20 mL headspace vial.

  • If an internal standard is used, spike the sample with a known amount of the IS.

  • Add NaCl to the sample to achieve a concentration of ~20% (w/v). This can improve the extraction efficiency of volatile compounds by increasing their vapor pressure.

  • Immediately seal the vial with a PTFE-lined septum and cap.

4. SPME Extraction:

  • Condition the SPME fiber according to the manufacturer's instructions.

  • Place the sealed vial in a heating block or autosampler incubator set to the optimized extraction temperature (e.g., 40-70°C).[6][9]

  • Allow the sample to equilibrate for a set time (e.g., 10-15 minutes).

  • Expose the conditioned SPME fiber to the headspace above the liquid sample.

  • Extract for a predetermined time (e.g., 30-60 minutes) with agitation if available.[6][9]

  • After extraction, retract the fiber into the needle.

5. GC-MS Analysis:

  • Immediately insert the SPME fiber into the GC inlet, which is heated to a temperature sufficient for desorption (e.g., 250°C).

  • Desorb the analytes from the fiber for a specified time (e.g., 2-5 minutes) in splitless mode.

  • Start the GC-MS run.

  • GC Oven Program (Example):

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.[12]

  • MS Parameters (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.[13]

    • Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity. Key ions for this compound can be determined from a standard or a spectral library (e.g., NIST).[14]

6. Data Analysis and Quantification:

  • Identify this compound based on its retention time and mass spectrum compared to a pure standard.

  • Quantify using a calibration curve prepared with external standards or by the internal standard method.

Protocol 2: SPME with On-Fiber Derivatization for Enhanced Thiol Analysis

Due to the reactivity of thiols, derivatization can improve stability, chromatographic peak shape, and detection sensitivity.[5][7] This protocol describes an in-fiber derivatization approach.

1. Additional Materials:

  • Derivatizing reagent (e.g., N-phenylmaleimide or 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr)).[3][7]

  • A separate sealed vial containing the derivatizing agent.

2. Derivatization and Extraction Procedure:

  • Prepare the sample as described in Protocol 1.

  • First, expose the conditioned SPME fiber to the headspace of the vial containing the derivatizing reagent for a short period (e.g., 1-2 minutes).

  • Immediately after, expose the reagent-loaded fiber to the headspace of the prepared sample vial.

  • Proceed with the extraction and GC-MS analysis as outlined in Protocol 1. The GC-MS method may need to be adjusted to account for the properties of the derivatized analyte.

3. Method Validation Considerations:

For use in regulated environments, the analytical method should be validated for the following parameters:

  • Linearity and Range: Demonstrate a linear relationship between concentration and response over a defined range.

  • Accuracy (Recovery): Determined by analyzing spiked samples at different concentrations.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, reported as %RSD.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound using Headspace SPME-GC-MS.

SPME_Workflow Figure 1. Experimental Workflow for this compound Analysis by HS-SPME-GC-MS cluster_prep 1. Sample Preparation cluster_extraction 2. SPME Extraction cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Processing sample Liquid/Solid Sample vial Transfer to Headspace Vial sample->vial spike Spike with Internal Standard vial->spike salt Add Salt (e.g., NaCl) spike->salt seal Seal Vial salt->seal equilibrate Equilibrate Sample at Temp. seal->equilibrate expose Expose SPME Fiber to Headspace equilibrate->expose extract Extract for a Defined Time expose->extract retract Retract Fiber extract->retract desorb Thermal Desorption in GC Inlet retract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Identification (Retention Time & Mass Spectrum) detect->identify quantify Quantification (Calibration Curve) identify->quantify report Report Results quantify->report

Caption: Experimental Workflow for this compound Analysis.

Logical Relationship Diagram for Method Development

This diagram outlines the logical steps and considerations for developing a robust SPME method for this compound analysis.

Caption: Logical Flow for SPME Method Development.

References

Synthesis of 2-Pentanethiol via Reduction of Disulfides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-pentanethiol through the reduction of its corresponding disulfide, di-n-pentyl disulfide. The reduction of the sulfur-sulfur bond in disulfides is a fundamental transformation in organic chemistry, yielding valuable thiol compounds. This compound, a key intermediate in various chemical syntheses, can be efficiently prepared using this methodology. This guide outlines several common reduction protocols, presents quantitative data for comparison, and offers visual representations of the synthetic pathway and experimental workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

The synthesis of thiols is a critical process in the fields of organic chemistry, materials science, and drug development. Thiols, or mercaptans, are organosulfur compounds that participate in a wide array of chemical reactions and are integral components of many biologically active molecules. One of the most reliable and straightforward methods for preparing thiols is the reductive cleavage of a disulfide bond. This approach is particularly useful for the synthesis of this compound from di-n-pentyl disulfide. The choice of reducing agent is paramount and can significantly influence the reaction's efficiency, selectivity, and overall yield. This document details protocols using common reducing agents, including lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), triphenylphosphine (PPh₃) with water, and zinc dust with acetic acid.

Data Presentation

A summary of the quantitative data for the synthesis of this compound from di-n-pentyl disulfide using various reduction methods is presented below. This table allows for a direct comparison of reaction conditions and yields, facilitating the selection of the most appropriate protocol.

Reducing Agent SystemSubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
LiAlH₄Di-n-pentyl disulfideAnhydrous Diethyl Ether0 to RT2~95General Protocol
NaBH₄ / LiClDi-n-pentyl disulfideAnhydrous THF0 to RT0.5>90General Protocol[1]
PPh₃ / H₂ODi-n-pentyl disulfideAqueous DioxaneReflux4~90General Protocol
Zn / Acetic AcidDi-n-pentyl disulfideAcetic AcidRT1HighGeneral Protocol[2]

Note: Yields are approximate and can vary based on the specific reaction scale and purification methods.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiol product back to the disulfide.

Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of efficiently cleaving the disulfide bond.

Materials:

  • Di-n-pentyl disulfide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 10% Sulfuric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend lithium aluminum hydride (1.1 eq.) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve di-n-pentyl disulfide (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the disulfide solution dropwise to the stirred LiAlH₄ suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 10% sulfuric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Protocol 2: Reduction with Sodium Borohydride (NaBH₄) and Lithium Chloride (LiCl)

This system offers a milder alternative to LiAlH₄ and provides high yields in a short reaction time.[1]

Materials:

  • Di-n-pentyl disulfide

  • Sodium borohydride (NaBH₄)

  • Lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • 5% Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen balloon

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a nitrogen balloon, add lithium chloride (1.0 eq.) and anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.0 eq.) in portions to the stirred suspension.

  • Dissolve di-n-pentyl disulfide (1.0 eq.) in anhydrous THF and add it to the reaction mixture.

  • Remove the ice bath and stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with 5% hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the this compound by vacuum distillation.

Protocol 3: Reduction with Triphenylphosphine (PPh₃) and Water

This method is suitable for the reduction of various disulfides and proceeds under relatively mild conditions.

Materials:

  • Di-n-pentyl disulfide

  • Triphenylphosphine (PPh₃)

  • Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve di-n-pentyl disulfide (1.0 eq.) and triphenylphosphine (1.1 eq.) in a mixture of dioxane and water (e.g., 9:1 v/v).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) and purified by distillation. The triphenylphosphine oxide byproduct is often less soluble and may precipitate upon cooling or can be removed by chromatography.

Protocol 4: Reduction with Zinc Dust and Acetic Acid

This classical method utilizes an inexpensive and readily available reducing agent.[2]

Materials:

  • Di-n-pentyl disulfide

  • Zinc dust

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve di-n-pentyl disulfide (1.0 eq.) in glacial acetic acid.

  • Add an excess of zinc dust (e.g., 2-3 eq.) to the solution.

  • Stir the mixture vigorously at room temperature for 1 hour.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the excess zinc dust.

  • The filtrate can be diluted with water and extracted with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to give the crude this compound, which can be purified by distillation.

Mandatory Visualization

The following diagrams illustrate the general reaction pathway and an example experimental workflow.

Synthesis_Pathway Disulfide Di-n-pentyl Disulfide (R-S-S-R) Thiol This compound (2 x R-SH) Disulfide->Thiol Reduction ReducingAgent Reducing Agent (e.g., LiAlH4, NaBH4) ReducingAgent->Thiol

Caption: General reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add Reducing Agent and Solvent to Flask B 2. Cool to 0 °C A->B C 3. Add Disulfide Solution Dropwise B->C D 4. React at Room Temperature C->D E 5. Quench Reaction D->E F 6. Extraction E->F G 7. Drying F->G H 8. Solvent Removal G->H I 9. Vacuum Distillation H->I FinalProduct Pure this compound I->FinalProduct

Caption: A typical experimental workflow for disulfide reduction.

Conclusion

The reduction of di-n-pentyl disulfide provides a versatile and efficient route to this compound. The choice of reducing agent can be tailored based on the desired reaction conditions, scale, and available laboratory equipment. While powerful hydrides like LiAlH₄ offer high yields, milder reagents such as NaBH₄/LiCl and phosphines can also be effective. The protocols and data presented in this document serve as a comprehensive guide for researchers to successfully synthesize this compound for their research and development endeavors. Careful execution under an inert atmosphere and appropriate purification are key to obtaining a high yield of the pure thiol product.

References

Application Notes and Protocols for the Thiol-Disulfide Exchange Purification of 2-Pentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-disulfide exchange is a highly selective and reversible covalent reaction fundamental to many biological processes, including protein folding and redox signaling.[1][2][3] This specific interaction can be harnessed as a powerful tool for the purification of thiol-containing compounds through a technique known as covalent chromatography.[4][5][6] In this method, a thiol-containing molecule in the mobile phase reacts with an activated disulfide on a stationary phase, forming a temporary, covalent disulfide bond. Non-thiol impurities are washed away, and the purified thiol is subsequently eluted by a reducing agent.

This application note provides a detailed, albeit theoretical, protocol for the purification of 2-pentanethiol, a volatile and odorous organosulfur compound, using thiol-disulfide exchange chromatography. While fractional distillation is a common industrial method for purifying this compound[7], covalent chromatography offers a potentially high-specificity alternative, particularly for removing non-thiol impurities at a laboratory scale. The protocols and data presented are based on the established principles of thiol-disulfide exchange chromatography for proteins and peptides, adapted for a small molecule application.[4][8]

Principle of Thiol-Disulfide Exchange Chromatography

The core of this purification strategy lies in the reversible formation of a mixed disulfide. A resin, typically an agarose-based matrix, is functionalized with a reactive disulfide group, such as a 2-pyridyl disulfide.[4][9] When a solution containing this compound is passed through a column packed with this resin, the thiol group of the this compound attacks the disulfide bond on the resin. This results in the covalent attachment of this compound to the resin and the release of a chromophoric leaving group, such as 2-thiopyridone, which can be monitored spectrophotometrically to track the binding reaction.[4] After washing away impurities, the purified this compound is released from the resin by eluting with a solution containing a reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol.

Quantitative Data Summary

The following table summarizes key quantitative parameters for commercially available thiopropyl resins, which are suitable for thiol-disulfide exchange chromatography. These values, while typically reported for protein purification, provide a baseline for adapting the methodology to smaller molecules like this compound.

ParameterTypical ValueReference
Active Group 2-pyridyl disulfide[4][9]
Matrix 6% Cross-linked Agarose[4][9]
Active Group Concentration 18-31 µmol 2-pyridyl disulfide/mL of drained gel[4]
Binding Capacity (Protein) 10-20 mg protein/mL of drained gel[4]
pH Stability (Long Term) 2-8[9]
Elution Monitoring (2-thiopyridone release) ~343 nm[4]

Experimental Protocols

Materials and Reagents
  • Resin: Thiopropyl resin (e.g., Thiopropyl Sepharose 6B or similar)[5]

  • Crude this compound Sample: Dissolved in a suitable organic solvent compatible with the resin (e.g., acetonitrile, ethanol).

  • Binding/Wash Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 7.5.

  • Elution Buffer: Binding/Wash Buffer supplemented with 20-50 mM Dithiothreitol (DTT) or 50-100 mM 2-mercaptoethanol.

  • Resin Regeneration Buffers: High pH buffer (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH buffer (0.1 M sodium acetate, 0.5 M NaCl, pH 4.5).[10]

  • Spectrophotometer

  • Chromatography Column

Protocol 1: Purification of this compound
  • Resin Preparation:

    • If supplied as a lyophilized powder, rehydrate the thiopropyl resin in the Binding/Wash Buffer according to the manufacturer's instructions.[9]

    • Pack the resin into a suitable chromatography column and equilibrate with at least 5-10 column volumes (CV) of Binding/Wash Buffer.

  • Sample Preparation and Application:

    • Dissolve the crude this compound sample in a minimal volume of the Binding/Wash Buffer or a compatible organic solvent. If using an organic solvent, ensure it is miscible with the aqueous buffer.

    • Apply the sample to the equilibrated column at a low flow rate to allow sufficient time for the thiol-disulfide exchange reaction to occur.

    • Collect the flow-through and monitor the absorbance at 343 nm. An increase in absorbance indicates the release of 2-thiopyridone and successful binding of this compound to the resin.[4]

  • Washing:

    • Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-thiol impurities. Continue washing until the absorbance at 280 nm (for proteinaceous impurities) and 343 nm in the effluent returns to baseline.

  • Elution:

    • Elute the bound this compound by applying the Elution Buffer to the column. The reducing agent in the elution buffer will cleave the disulfide bond, releasing the purified this compound.

    • Collect fractions and monitor the elution of this compound using an appropriate analytical technique, such as gas chromatography (GC) or by detecting the thiol group using Ellman's reagent.[11]

  • Post-Elution Processing:

    • The eluted fractions will contain the purified this compound along with the reducing agent. Depending on the downstream application, it may be necessary to remove the reducing agent by methods such as liquid-liquid extraction or preparative chromatography.

Protocol 2: Resin Regeneration
  • After elution, wash the column with at least 5 CV of Binding/Wash Buffer.

  • To remove any precipitated or strongly bound materials, perform a cleaning-in-place (CIP) procedure by washing with 5 CV of the high pH buffer followed by 5 CV of the low pH buffer. Repeat this cycle 4-5 times.[10]

  • For strongly hydrophobic contaminants, wash with 3-4 CV of up to 70% ethanol or 30% isopropanol.[10]

  • Re-equilibrate the column immediately with Binding/Wash Buffer.

  • For long-term storage, consult the manufacturer's instructions, typically in a buffer containing a bacteriostatic agent at 2-8°C.[10]

Visualizations

Thiol-Disulfide Exchange Purification Workflow

Thiol_Disulfide_Exchange_Purification Start Start: Crude this compound Sample Resin_Prep Resin Preparation and Equilibration (Thiopropyl Resin) Sample_Application Sample Application to Column Start->Sample_Application Resin_Prep->Sample_Application Binding Covalent Binding of this compound (Thiol-Disulfide Exchange) Sample_Application->Binding Washing Wash with Buffer (Removal of Non-Thiol Impurities) Binding->Washing Elution Elution with Reducing Agent (DTT) (Cleavage of Disulfide Bond) Washing->Elution Impurities Non-Thiol Impurities Washing->Impurities Washed Away Purified_Product Purified this compound Elution->Purified_Product

Caption: Workflow for this compound Purification.

Logical Relationship of Purification Steps

Purification_Logic Crude_Sample Crude This compound Column Thiopropyl Resin (Activated Disulfide) Crude_Sample->Column Application Bound_Thiol Resin-Bound This compound Column->Bound_Thiol Binding Unbound_Impurities Unbound Impurities Column->Unbound_Impurities Wash Pure_Thiol Purified This compound Bound_Thiol->Pure_Thiol Elution Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Pure_Thiol Elution

Caption: Key interactions in covalent chromatography.

Alternative Purification Method: Fractional Distillation

For larger quantities and for separating this compound from impurities with different boiling points, fractional distillation is the primary industrial method.[7] This technique leverages the specific boiling point of this compound (116-118°C) for effective separation. Modern distillation systems can achieve high product recoveries (85-95%) with final purities exceeding 98%.[7] Careful temperature control is necessary to prevent thermal decomposition and the formation of disulfide byproducts.[7]

Conclusion

Thiol-disulfide exchange chromatography presents a highly specific method for the purification of thiol-containing molecules. While not a documented standard procedure for this compound, the principles and protocols outlined in this application note provide a strong foundation for researchers to develop a tailored purification strategy. This method is particularly advantageous for its high selectivity in removing non-thiol impurities under mild conditions. For larger-scale purification, fractional distillation remains a viable and established alternative. The choice of method will ultimately depend on the scale of the purification, the nature of the impurities, and the desired final purity of the this compound.

References

Quantification of 2-Pentanethiol in Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentanethiol (also known as sec-amyl mercaptan) is a volatile sulfur compound that plays a significant role in the aroma and flavor profiles of various foods and beverages, including guava, passion fruit, coffee, and roasted meats.[1] Its characteristic sulfurous, and sometimes fruity or roasted, aroma contributes to the sensory experience of these products.[1] Beyond its role in food science, the quantification of this compound is also crucial in environmental monitoring and as a potential biomarker. The analysis of this thiol in complex matrices presents a challenge due to its low concentration, high volatility, and susceptibility to oxidation.

This document provides detailed application notes and experimental protocols for the accurate quantification of this compound in complex matrices, primarily focusing on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Analytical Challenges and Considerations

The accurate quantification of this compound in complex matrices is hindered by several factors:

  • Low Concentrations: this compound is often present at trace levels (ng/L to µg/L), requiring highly sensitive analytical techniques.

  • High Volatility: Its volatile nature can lead to analyte loss during sample preparation and handling.

  • Matrix Effects: Complex matrices, such as food and biological samples, contain numerous interfering compounds that can suppress or enhance the analytical signal.

  • Reactivity: The thiol group is susceptible to oxidation, leading to the formation of disulfides and other degradation products.

To overcome these challenges, a robust analytical workflow is essential, incorporating efficient extraction and derivatization steps.

Experimental Workflow Overview

A typical workflow for the quantification of this compound in complex matrices involves sample preparation, including extraction and derivatization, followed by instrumental analysis.

G General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Complex Matrix (e.g., Food, Beverage) Extraction Headspace Solid-Phase Microextraction (HS-SPME) Sample->Extraction Volatiles Extraction Derivatization On-fiber or In-solution Derivatization (e.g., PFBBr) Extraction->Derivatization Analyte Stabilization & Volatility Enhancement GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GCMS Separation & Detection Data_Analysis Data Acquisition & Quantification GCMS->Data_Analysis Signal Processing Result Result Data_Analysis->Result Quantitative Result

Caption: General workflow for the quantification of this compound.

Quantitative Data Summary

The following tables summarize quantitative data for this compound and other relevant volatile thiols in various complex matrices. Data for this compound is limited in the literature; therefore, data for other structurally similar and co-occurring thiols are also provided for context.

Table 1: Quantification of Volatile Thiols in Beverages

AnalyteMatrixConcentration RangeMethodLODLOQReference
3-Mercaptohexan-1-ol (3MH)Wine26 - 18,000 ng/LHS-SPME-GC-MS--[2]
3-Mercaptohexylacetate (3MHA)Wine<10 - 2,440 ng/LHS-SPME-GC-MS--[3]
4-Mercapto-4-methyl-2-pentanone (4MMP)Beer>0.8 ng/LHS-SPME-GC-MS-< Sensory Threshold[4]
This compoundGuavaPresentGC-MS--[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Volatile Thiols

AnalyteMethodMatrixLODLOQReference
4-Mercapto-4-methyl-2-pentanone (4MMP)HS-SPME-GC-MSWine0.9 ng/L-[6]
3-Mercaptohexan-1-ol (3MH)HS-SPME-GC-MSWine1 ng/L-[6]
3-Mercaptohexylacetate (3MHA)HS-SPME-GC-MSWine17 ng/L-[6]

Experimental Protocols

Protocol 1: Quantification of this compound in Liquid Matrices (e.g., Beer, Wine) by HS-SPME-GC-MS with PFBBr Derivatization

This protocol is adapted from methods developed for the analysis of volatile thiols in alcoholic beverages.

1. Materials and Reagents

  • This compound standard

  • Deuterated this compound (or other suitable internal standard)

  • 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr)

  • Sodium chloride (NaCl)

  • Dichloromethane (DCM)

  • Methanol

  • Ultrapure water

  • Phosphate buffer (pH 7.5)

  • HS-SPME fibers (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic crimp caps

2. Sample Preparation and Derivatization

G HS-SPME with PFBBr Derivatization Workflow cluster_prep Vial Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis A 10 mL Sample + Internal Standard B Adjust pH to 7.5 with Phosphate Buffer A->B C Add 2 g NaCl B->C D Inject 100 µL of 100 mM PFBBr in Acetone C->D E Incubate at 60°C for 30 min with Agitation D->E F Expose HS-SPME Fiber (e.g., 30 min at 60°C) E->F G Thermal Desorption in GC Inlet (e.g., 250°C for 5 min) F->G H GC-MS Analysis G->H I I H->I Data Acquisition

Caption: Workflow for HS-SPME with PFBBr derivatization.

  • Pipette 10 mL of the liquid sample into a 20 mL headspace vial.

  • Add a known amount of the internal standard (e.g., deuterated this compound).

  • Adjust the pH of the sample to approximately 7.5 using a phosphate buffer.

  • Add 2 g of NaCl to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

  • Seal the vial with a magnetic crimp cap.

  • Inject 100 µL of a 100 mM solution of PFBBr in acetone through the septum.

  • Incubate the vial at 60°C for 30 minutes with agitation to facilitate the derivatization reaction.

  • After incubation, expose the HS-SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature.

  • Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp to 150°C at 5°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the this compound-PFBBr derivative.

4. Quantification

Quantification is performed using an internal standard calibration method. A calibration curve is constructed by analyzing standards of known this compound concentrations with a constant amount of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.

Protocol 2: Stable Isotope Dilution Assay (SIDA) for High Accuracy Quantification

For the most accurate and precise quantification, a stable isotope dilution assay is recommended. This method involves adding a known amount of a stable isotope-labeled analog of this compound (e.g., deuterated this compound) to the sample at the beginning of the sample preparation process.

The isotopically labeled internal standard behaves almost identically to the native analyte throughout the extraction, derivatization, and analysis, effectively compensating for matrix effects and analyte loss.

The procedure is similar to Protocol 1, with the key difference being the use of a stable isotope-labeled internal standard. Quantification is based on the ratio of the MS response of the native analyte to that of the labeled internal standard.

G Stable Isotope Dilution Assay (SIDA) Principle cluster_sample Sample cluster_is Internal Standard cluster_process Analytical Process cluster_detection Detection Sample Unknown Amount of Native Analyte (A) Mix Mixing Sample->Mix IS Known Amount of Labeled Analyte (A*) IS->Mix Process Extraction, Derivatization, GC-MS Analysis Mix->Process MS Mass Spectrometer Measures Ratio of A to A* Process->MS Result Result MS->Result Accurate Quantification of A

Caption: Principle of Stable Isotope Dilution Assay (SIDA).

Conclusion

The quantification of this compound in complex matrices requires a sensitive and robust analytical method to overcome challenges such as low concentrations and matrix interference. The combination of HS-SPME for sample preparation, derivatization with PFBBr to enhance volatility and stability, and GC-MS for separation and detection provides a powerful tool for this purpose. For the highest level of accuracy and precision, the use of a stable isotope dilution assay is strongly recommended. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals working on the analysis of this important volatile sulfur compound.

References

Troubleshooting & Optimization

Preventing disulfide formation during 2-Pentanethiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of disulfide byproducts during the synthesis of 2-Pentanethiol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of disulfide byproduct formation during this compound synthesis?

A1: The primary cause of unwanted disulfide formation is the oxidation of the thiol group (-SH) of this compound. This oxidation is readily facilitated by the presence of atmospheric oxygen, trace metal ions which can act as catalysts, and a pH that favors the deprotonated, more reactive thiolate anion.[1][2][3]

Q2: How does the reaction pH influence the formation of disulfides?

A2: The rate of disulfide formation is highly dependent on the pH of the reaction mixture. At a pH above the pKa of the thiol group (typically around 8-10 for alkanethiols), the equilibrium shifts towards the formation of the thiolate anion (RS⁻). This anion is a more potent nucleophile and is more easily oxidized to a disulfide (RSSR) than the protonated thiol (RSH).[3][4] Therefore, maintaining a slightly acidic to neutral pH can help minimize disulfide formation by keeping the thiol group in its less reactive protonated state.[2][3][5]

Q3: What role do reducing agents play in preventing disulfide formation?

A3: Reducing agents are chemical compounds that can prevent or reverse the oxidation of thiols to disulfides. They work by donating electrons, thus maintaining a reducing environment. Common reducing agents used in thiol synthesis and purification include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). These agents can reduce any disulfide that has formed back to the desired thiol.[3]

Q4: When is it necessary to use a chelating agent in the synthesis of this compound?

A4: Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), should be incorporated into the reaction and purification buffers when there is a possibility of trace metal ion contamination. Metal ions, particularly copper and iron, can catalyze the oxidation of thiols to disulfides.[6] Chelating agents bind to these metal ions, rendering them catalytically inactive.

Q5: Why is degassing of solvents and working under an inert atmosphere important?

A5: Degassing solvents, for example, by sparging with an inert gas like nitrogen or argon, is crucial to remove dissolved oxygen. Atmospheric oxygen is a primary oxidizing agent responsible for the conversion of thiols to disulfides.[1][2][3] Performing the entire synthesis, including work-up and purification, under an inert atmosphere is one of the most effective strategies to prevent unwanted disulfide formation.[2][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound and presence of a higher boiling point impurity. Significant oxidation of the thiol to the corresponding disulfide.- Ensure the reaction and work-up are performed under a strict inert atmosphere (Nitrogen or Argon).[2][5]- Use thoroughly deoxygenated solvents.[2][5]- Maintain a slightly acidic to neutral pH during the work-up.[2][3]- Add a reducing agent like DTT or TCEP during purification.[3]
Product appears to "disappear" or decrease in purity upon storage. Gradual air oxidation of the thiol to the disulfide.- Store the purified this compound under an inert atmosphere.[1][5]- Store at low temperatures (-20°C) in a tightly sealed container, protected from light.[5]- Consider adding a stabilizer like a small amount of DTT for long-term storage.[5]
Formation of dialkyl sulfide byproduct. The initially formed thiolate reacts with the starting alkyl halide (e.g., 2-bromopentane).- When using sodium hydrosulfide (NaSH), use a large excess of the reagent to favor the formation of the thiol.[7]- Alternatively, use the thiourea method, which proceeds through a stable isothiouronium salt intermediate, minimizing the formation of sulfide byproducts.[7][8][9]
Difficulty in removing all byproducts by distillation. Co-elution of byproducts with the desired thiol.- If using Lawesson's reagent from an alcohol precursor, byproducts can be difficult to remove. Consider switching to a different synthetic route, such as from 2-bromopentane.[10]- For purification, fractional distillation under reduced pressure is the primary method. Ensure the distillation apparatus is efficient.

Experimental Protocols

Synthesis of this compound via an Isothiouronium Salt (Thiourea Method)

This method is often preferred due to higher yields and cleaner product formation compared to the direct use of sodium hydrosulfide.[1][7] The thiourea-mediated synthesis typically achieves yields in the range of 76% to 93%.[1]

Step 1: Formation of the S-(pentan-2-yl)isothiouronium salt

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromopentane (1.0 eq), thiourea (1.2 eq), and ethanol (95%, ~5 mL per mmol of 2-bromopentane).

  • Heat the mixture to reflux and stir for 3-5 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting 2-bromopentane is consumed.

  • Cool the reaction mixture to room temperature. The isothiouronium salt may precipitate.

Step 2: Hydrolysis of the Isothiouronium Salt

  • To the cooled reaction mixture, add a solution of sodium hydroxide (1.5 eq) in water.

  • Heat the mixture to reflux for an additional 2-3 hours.

  • Cool the reaction to room temperature. The this compound may separate as an oily layer.

  • Acidify the aqueous layer with dilute hydrochloric acid and extract with diethyl ether.

  • Combine the organic layer and the ethereal extracts.

  • Wash the combined organic phases with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

G start Low Yield of this compound check_crude Analyze Crude Product (GC-MS, NMR) start->check_crude is_disulfide High Disulfide Content? check_crude->is_disulfide is_starting_material High Starting Material Content? check_crude->is_starting_material implement_inert Implement Strict Inert Atmosphere (N2 or Ar) & Degassed Solvents is_disulfide->implement_inert Yes purification_issue Yield Loss During Purification? is_disulfide->purification_issue No optimize_conditions Optimize Reaction Conditions (Time, Temperature) is_starting_material->optimize_conditions Yes is_starting_material->purification_issue No optimize_distillation Optimize Distillation (Vacuum, Column Efficiency) purification_issue->optimize_distillation

Caption: Troubleshooting flowchart for low this compound yields.

Reaction Pathway: Thiol Oxidation to Disulfide

G cluster_oxidation Oxidation Thiol1 2 R-SH (this compound) Thiolate 2 R-S⁻ (Thiolate Anion) Thiol1->Thiolate - 2 H⁺ Protons 2 H⁺ Disulfide R-S-S-R (Disulfide) Thiolate->Disulfide + Oxidant Oxidant Oxidizing Agent (e.g., O2) Reduced_Oxidant Reduced Oxidant (e.g., 2 H₂O)

Caption: General mechanism of thiol oxidation to a disulfide.

References

Technical Support Center: Purification of Crude 2-Pentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-Pentanethiol. Our goal is to offer practical solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurity in crude this compound is its corresponding disulfide, bis(pentan-2-yl) disulfide, which forms through oxidation of the thiol group.[1][2] Other potential impurities depend on the synthetic route and may include unreacted starting materials (e.g., 2-bromopentane, 2-pentanol, or pentenes), other isomers of pentanethiol, and residual solvents.[3][4]

Q2: My purified this compound has a persistent yellow color. What is the cause and how can I remove it?

A2: A yellow color often indicates the presence of oxidized species, primarily the disulfide. Polysulfides, though less common, can also contribute to the color. To remove the color, you can attempt a reduction of the disulfide back to the thiol followed by repurification, or use a purification method with high selectivity for thiols, such as chromatography on silica gel.

Q3: I am observing a broad boiling point range during the distillation of this compound. What could be the issue?

A3: A broad boiling point range can be caused by several factors:

  • Inefficient fractionating column: Ensure your column is well-packed and of sufficient length for the separation.

  • Pressure fluctuations: If performing a vacuum distillation, ensure the vacuum is stable.

  • Presence of impurities: Impurities with boiling points close to that of this compound can co-distill, leading to a broader boiling range.

  • Thermal decomposition: Although this compound is relatively stable, prolonged heating at high temperatures can lead to decomposition, creating lower-boiling impurities.

Q4: How can I minimize the formation of disulfide impurities during workup and storage?

A4: To minimize disulfide formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps like distillation.[2] Using deoxygenated solvents for extractions and storing the purified product under an inert atmosphere at low temperatures (2-8 °C) and protected from light will also significantly reduce oxidation.[5]

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a primary method for purifying this compound. However, challenges can arise.

Problem Possible Cause(s) Troubleshooting Steps
Low Recovery of this compound 1. Inefficient condensation. 2. Leaks in the distillation apparatus. 3. Hold-up in the fractionating column. 4. Oxidation to higher-boiling disulfides.1. Ensure adequate cooling water flow through the condenser. 2. Check all joints for proper sealing. Use grease for ground glass joints if necessary.[6] 3. Use a shorter column if the separation allows, or a column with lower hold-up. 4. Perform the distillation under an inert atmosphere.
Product is Contaminated with Disulfide 1. Inefficient separation. 2. Thermal decomposition of the disulfide in the distillation pot, followed by recombination.1. Increase the number of theoretical plates by using a more efficient fractionating column. 2. Consider performing the distillation under reduced pressure to lower the boiling point and minimize thermal stress.
Bumping or Uncontrolled Boiling 1. Lack of boiling chips or stir bar. 2. Heating too rapidly.1. Always use fresh boiling chips or a magnetic stir bar.[6] 2. Heat the distillation flask gradually and evenly.
Extractive Workup

Liquid-liquid extraction can be used to remove certain impurities.

Problem Possible Cause(s) Troubleshooting Steps
Emulsion Formation 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactants or finely divided solids.1. Gently invert the separatory funnel for mixing instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 3. If the emulsion persists, filtration through a pad of celite may be necessary.
Poor Separation of Layers 1. Similar densities of the organic and aqueous phases.1. Add a solvent with a significantly different density to the organic phase (e.g., a denser solvent like dichloromethane or a less dense solvent like hexane).[7]
Low Recovery of this compound in the Organic Phase 1. This compound is slightly soluble in water. 2. Formation of the thiolate salt at high pH.1. Perform multiple extractions with smaller volumes of the organic solvent. 2. Ensure the aqueous phase is neutral or slightly acidic to keep the thiol protonated and in the organic phase.[8]

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound

This protocol describes the purification of crude this compound by fractional distillation at atmospheric pressure. For heat-sensitive impurities, vacuum distillation is recommended.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Inert gas source (optional)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • If using an inert atmosphere, flush the apparatus with nitrogen or argon.

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.

  • Collect the fraction that distills at the boiling point of this compound (approximately 114-116 °C at atmospheric pressure).[3]

  • Monitor the temperature at the distillation head. A stable temperature indicates the collection of a pure fraction.

  • Once the desired fraction is collected, stop the distillation and allow the apparatus to cool.

  • Store the purified this compound under an inert atmosphere in a sealed container at low temperature.

Protocol 2: Extractive Workup to Remove Acidic or Basic Impurities

This protocol is useful for removing acidic or basic impurities from crude this compound.

Materials:

  • Crude this compound

  • Diethyl ether or other suitable organic solvent[7]

  • 5% aqueous HCl solution

  • 5% aqueous NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Dissolve the crude this compound in approximately 3 volumes of diethyl ether in a separatory funnel.

  • Wash the organic layer with one volume of 5% aqueous HCl to remove any basic impurities. Drain the aqueous layer.

  • Wash the organic layer with one volume of 5% aqueous NaHCO₃ to remove any acidic impurities. Drain the aqueous layer.

  • Wash the organic layer with one volume of brine to remove residual water. Drain the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Decant or filter the dried organic solution.

  • Remove the solvent under reduced pressure using a rotary evaporator. The remaining liquid is the partially purified this compound, which can be further purified by distillation.

Data Presentation

Table 1: Physical Properties of this compound and a Key Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₅H₁₂S104.21114-116
bis(pentan-2-yl) disulfideC₁₀H₂₂S₂206.42> 200

Note: The boiling point of the disulfide is significantly higher, facilitating separation by distillation.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Analysis1 Initial Analysis (GC-MS, NMR) Crude->Analysis1 Decision1 Purity Acceptable? Analysis1->Decision1 Purification Purification Step Decision1->Purification No Final_Product Pure this compound Decision1->Final_Product Yes Distillation Fractional Distillation Purification->Distillation Extraction Extractive Workup Purification->Extraction Chromatography Column Chromatography Purification->Chromatography Analysis2 Purity Analysis (GC-MS, NMR) Distillation->Analysis2 Extraction->Analysis2 Chromatography->Analysis2 Decision2 Purity Meets Specs? Analysis2->Decision2 Decision2->Purification No Decision2->Final_Product Yes Waste Impurities/Waste Decision2->Waste Impurities > Threshold

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Distillation Start Distillation Problem Observed Problem1 Low Recovery Start->Problem1 Problem2 Broad Boiling Range Start->Problem2 Problem3 Product Contamination Start->Problem3 Cause1a Leaks in System Problem1->Cause1a Cause1b Inefficient Condensation Problem1->Cause1b Cause2a Pressure Fluctuation Problem2->Cause2a Cause2b Inefficient Column Problem2->Cause2b Cause3a Co-distilling Impurity Problem3->Cause3a Cause3b Oxidation Problem3->Cause3b Solution1a Check and Grease Joints Cause1a->Solution1a Solution1b Increase Coolant Flow Cause1b->Solution1b Solution2a Stabilize Vacuum Cause2a->Solution2a Solution2b Use Longer/Better Column Cause2b->Solution2b Solution3a Improve Fractionation Cause3a->Solution3a Solution3b Use Inert Atmosphere Cause3b->Solution3b

Caption: Troubleshooting logic for fractional distillation of this compound.

References

Technical Support Center: Optimizing GC-MS Parameters for 2-Pentanethiol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 2-Pentanethiol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound by GC-MS?

The analysis of this compound and other thiols by GC-MS presents several challenges due to their chemical properties. These compounds are highly volatile and reactive, readily adsorbing to active surfaces within the GC system, which can lead to poor peak shape, tailing, and loss of signal.[1] Their susceptibility to oxidation can also impact the accuracy and reproducibility of results.[2][3]

Q2: What are the key fragments in the mass spectrum of this compound?

The electron ionization (EI) mass spectrum of this compound (C₅H₁₂S, molecular weight: 104.21 g/mol ) exhibits several characteristic fragments.[4][5][6][7] While the molecular ion peak (m/z 104) may be observed, it is often of low intensity. The most abundant fragment ions are typically observed at m/z 43, 61, and 27.[8] Understanding these key fragments is crucial for setting up the mass spectrometer for selective ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Q3: Is derivatization necessary for this compound analysis?

Derivatization can significantly improve the analysis of thiols.[9] It is often employed to enhance the thermal stability of volatile compounds, improve chromatographic behavior, and increase the mass spectrometric response.[2][9] Common derivatization techniques for thiols include silylation and alkylation.[2][10] For instance, using reagents like N-trimethylsilylimidazole (TMSI) can replace the active hydrogen on the thiol group with a non-polar trimethylsilyl (TMS) group, resulting in a derivative with lower polarity and a higher vapor pressure, which is more amenable to GC analysis.[10]

Q4: What type of GC column is recommended for this compound analysis?

Due to the reactive nature of thiols, it is paramount to use a highly inert GC column.[1] Columns specifically designed for sulfur analysis, often featuring proprietary surface deactivation technologies, are recommended to prevent interactions that lead to poor peak shape.[1] A non-polar or mid-polar stationary phase is generally suitable. A good starting point for method development is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, TG-5MS).[11][12]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing)

Peak tailing is a common issue when analyzing active compounds like this compound. It is often caused by unwanted interactions between the analyte and active sites in the GC system.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing A Start: Peak Tailing Observed B Check All Peaks or Only Active Compounds? A->B C All Peaks Tailing (Physical Issue) B->C All Peaks D Only Active Compounds Tailing (Chemical Activity) B->D Active Only E Check & Correct Column Installation C->E H Perform Inlet Maintenance D->H F Inspect & Replace Inlet Liner/Septum E->F Issue Persists K Problem Resolved E->K Resolved G Check for Leaks F->G Issue Persists F->K Resolved G->C No Leaks G->K Leak Found & Fixed I Trim or Replace GC Column H->I Issue Persists H->K Resolved J Consider Derivatization I->J Issue Persists I->K Resolved J->K Resolved

Caption: A decision tree for troubleshooting peak tailing in GC-MS analysis.

Possible Causes and Solutions:

Cause Solution
Active Sites in the Inlet The hot injection port is a common source of peak tailing.[13] Silanol groups (-Si-OH) on glass liners and metal surfaces can interact with the polar thiol group.[13] Solution: Use deactivated inlet liners and perform regular inlet maintenance, including replacing the liner, septum, and O-ring.[13]
Column Activity Active silanol groups on the capillary column surface can lead to peak tailing.[13] This can be an issue with new columns or older columns with a degraded stationary phase. Solution: Condition the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column (10-20 cm) or replace it.[14]
Contamination Non-volatile residues from the sample matrix can accumulate in the inlet or at the head of the column, creating active sites.[13] Solution: Implement a sample cleanup procedure. Regularly bake out the column to remove contaminants.[14]
Improper Column Installation A poorly cut column end or incorrect installation depth in the inlet can create dead volumes and turbulence, leading to peak distortion.[13][15] Solution: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector.[15]
Issue 2: Low or No Signal Response

A weak or absent signal for this compound can be due to several factors, from sample degradation to instrument settings.

Troubleshooting Steps:

  • Verify Standard Integrity: Prepare a fresh standard of this compound to rule out degradation of the stock solution. Thiols can oxidize over time.[2]

  • Check for System Leaks: Air leaks in the GC system can lead to sample loss and detector issues. Use an electronic leak detector to check all fittings and connections.

  • Optimize Injection Parameters: For splitless injections, ensure the initial oven temperature is low enough to allow for solvent focusing.[16] For split injections, a very high split ratio might be venting most of the sample.

  • Confirm MS Parameters: Ensure the mass spectrometer is set to detect the characteristic ions of this compound (m/z 43, 61, 104). If using SIM mode, verify that the correct ions are being monitored.

  • Consider a Sulfur-Selective Detector: If working with complex matrices and low concentrations, a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) can provide significantly better sensitivity and selectivity than a standard mass spectrometer.[17][18]

Experimental Protocols

Recommended GC-MS Parameters for this compound

The following table provides a starting point for optimizing GC-MS parameters. These may need to be adjusted based on the specific instrument and sample matrix.

Parameter Recommended Setting
GC Column Inert, low- to mid-polarity (e.g., 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless or Split (e.g., 10:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 40 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 35-200) or SIM (monitoring m/z 43, 61, 104)
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For trace analysis of volatile sulfur compounds like this compound in complex matrices (e.g., beverages, environmental samples), HS-SPME is a valuable pre-concentration technique.[3][19]

Experimental Workflow for HS-SPME-GC-MS

G HS-SPME-GC-MS Workflow for this compound A Sample Collection B Addition of Internal Standard A->B C Vial Sealing & Equilibration B->C D HS-SPME Extraction C->D E Thermal Desorption in GC Inlet D->E F GC Separation E->F G MS Detection F->G H Data Analysis G->H

Caption: A general workflow for the analysis of this compound using HS-SPME-GC-MS.

Protocol:

  • Place a known amount of the sample into a headspace vial.

  • Add an appropriate internal standard.

  • Seal the vial and place it in a heating block or autosampler tray to equilibrate at a controlled temperature (e.g., 60 °C for 30 minutes).[3]

  • Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace of the vial for a defined period to adsorb the volatile compounds.

  • Retract the fiber and introduce it into the hot GC inlet for thermal desorption of the analytes onto the GC column.

  • Initiate the GC-MS analysis.

References

Addressing matrix effects in 2-Pentanethiol analysis of food samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals involved in the analysis of 2-Pentanethiol in complex food samples. The focus is on identifying and mitigating matrix effects to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in food important?

A1: this compound (CAS: 2084-19-7) is a volatile sulfur compound (VSC) known for its potent and distinct aroma.[1][2] In the food industry, it is valued for imparting savory, roasted, and sometimes garlic-like (alliaceous) flavor notes to various products.[1] Accurate analysis is crucial for quality control, flavor profile development, and ensuring product consistency. Due to its high volatility and reactivity, analyzing this compound presents unique challenges.[3][4]

Q2: What are matrix effects and how do they impact this compound analysis?

A2: A matrix effect is the alteration of an analyte's signal response (either suppression or enhancement) caused by other co-extracted components from the sample matrix.[5] In the Gas Chromatography-Mass Spectrometry (GC-MS) analysis typical for volatile compounds like this compound, the most common phenomenon is "matrix-induced signal enhancement." This occurs when non-volatile components from the food matrix coat active sites (points of potential analyte adsorption or degradation) within the GC inlet and column.[5][6] This "passivation" reduces the loss of the target analyte, leading to a stronger signal compared to a clean solvent standard and resulting in an overestimation of the concentration.[5][6]

Q3: What are the common signs of matrix effects in my experimental results?

A3: Common indicators of matrix effects include:

  • Poor Reproducibility: High variability in peak areas for replicate injections of the same sample.

  • Inaccurate Quantification: Results from spiked recovery experiments are significantly lower or higher than 100%. A deviation of over 20% typically signifies a problematic matrix effect.[7]

  • Poor Peak Shape: The chromatographic peak for this compound may show tailing or fronting in matrix samples compared to solvent standards.

  • Discrepancies Between Calibration Methods: A significant difference in calculated concentration for the same sample when using a solvent-based calibration versus a matrix-matched calibration.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound in food samples.

Issue 1: My analyte signal is highly variable and recovery is unexpectedly high (>120%).

  • Probable Cause: You are likely experiencing matrix-induced signal enhancement. Co-extracted matrix components are passivating active sites in your GC system, preventing the loss of this compound and artificially inflating the signal compared to your clean solvent standards.[6]

  • Solutions:

    • Implement Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (a sample of the same food type that is free of this compound). This ensures that both your standards and samples are affected by the matrix in the same way, compensating for the enhancement effect.[8][9][10]

    • Use a Stable Isotope-Labeled Internal Standard (SIDA): This is the most robust solution. Add a known quantity of a stable isotope-labeled analog of this compound (e.g., this compound-d5) to your sample before extraction. Because the labeled standard behaves identically to the native analyte during cleanup and analysis, it effectively cancels out matrix effects.[11][12][13] Quantification is based on the ratio of the native analyte to the labeled standard.[11]

    • Improve Sample Cleanup: Use a more rigorous sample cleanup method, such as QuEChERS with appropriate sorbents, to remove the interfering matrix components before injection.[14][15]

Issue 2: My analyte signal is suppressed, or my method lacks the required sensitivity after diluting the sample.

  • Probable Cause: While less common in GC-MS, signal suppression can occur. More frequently, attempting to mitigate matrix effects by diluting the sample extract has reduced the analyte concentration below the limit of quantification (LOQ) of your instrument.[16]

  • Solutions:

    • Optimize Sample Extraction/Concentration: Use a technique designed for volatile analytes that minimizes matrix introduction while concentrating the analyte. Headspace Solid-Phase Microextraction (HS-SPME) is an excellent choice. It extracts volatile compounds like this compound from the headspace above the sample, leaving most non-volatile matrix components behind.[17][18][19]

    • Enhance Instrument Sensitivity: If possible, switch to a more sensitive detector or optimize MS parameters. For GC analysis of sulfur compounds, a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) offers high selectivity and sensitivity.[3]

    • Use Stable Isotope Dilution Analysis (SIDA): SIDA is the preferred method for accurate trace-level quantification in complex matrices, as it corrects for both matrix effects and analyte loss during sample preparation.[11][20]

Issue 3: I don't have access to a "blank" matrix for matrix-matched calibration.

  • Probable Cause: Finding a truly analyte-free matrix for many food products can be difficult or impossible.

  • Solutions:

    • Standard Addition Method: This involves adding known amounts of the analyte to several aliquots of the sample extract itself. A calibration curve is generated by plotting the added concentration against the instrument response, and the initial concentration in the sample is determined by extrapolating the curve to the x-intercept. This method creates a specific calibration for each individual sample.[12]

    • Use a Surrogate Matrix: If a truly blank matrix is unavailable, you can use a different, but similar, matrix that is known to be free of the analyte. The validity of this approach depends on how closely the surrogate matrix mimics the effects of the actual sample matrix.[12]

    • Stable Isotope Dilution Analysis (SIDA): SIDA is the ideal solution in this scenario as it does not require a blank matrix. The isotopically labeled internal standard provides the necessary correction regardless of the endogenous analyte concentration.[12][13]

Data Presentation: Impact of Correction Strategies

The following table summarizes hypothetical quantitative data to illustrate the impact of matrix effects and the effectiveness of different correction strategies on the analysis of this compound spiked into a complex food matrix (e.g., roasted meat paste).

Calibration MethodSpiked Concentration (ng/g)Measured Concentration (ng/g)Recovery (%)Notes
Solvent-Based Calibration 50.085.5171%Significant signal enhancement is observed, leading to gross overestimation.
Sample Dilution (10x) 50.058.0116%Dilution reduces matrix effects but may not eliminate them. Recovery is still outside the acceptable range.
Matrix-Matched Calibration 50.051.5103%Compensates for the matrix effect, bringing recovery into an acceptable range.[8][10]
Stable Isotope Dilution (SIDA) 50.049.899.6%Provides the most accurate result by correcting for both matrix effects and procedural losses.[11]

Visualized Workflows and Decision Guides

The following diagrams illustrate key experimental workflows and logical relationships for addressing matrix effects.

G start Start: this compound Analysis in Food Sample prep Sample Preparation (Homogenization) start->prep extract Extraction (e.g., HS-SPME, QuEChERS) prep->extract gcms GC-MS Analysis extract->gcms quant Quantification (Solvent Calibration) gcms->quant eval Evaluate Results (Recovery, RSD%) quant->eval accept Results Acceptable (e.g., Recovery 80-120%) eval->accept Yes reject Results Unacceptable (Matrix Effect Suspected) eval->reject No end End: Report Results accept->end reject->extract Implement Corrective Strategy (See Troubleshooting Guide)

Caption: General workflow for analyzing this compound, highlighting the evaluation step for matrix effects.

G start Problem: Inaccurate or Irreproducible Results q2 Is a stable isotope-labeled internal standard available? start->q2 q1 Is a blank matrix available? q3 Is sensitivity a major concern after dilution? q1->q3 No sol1 Use Matrix-Matched Calibration q1->sol1 Yes q2->q1 No sol2 Use Stable Isotope Dilution Analysis (SIDA) (Recommended) q2->sol2 Yes sol3 Use Standard Addition Method q3->sol3 No sol4 Optimize Sample Cleanup (e.g., QuEChERS d-SPE) q3->sol4 Yes sol5 Optimize Extraction (e.g., HS-SPME) sol4->sol5

Caption: Decision tree for selecting a strategy to overcome matrix effects in this compound analysis.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Extraction

This protocol is ideal for extracting volatile this compound from complex food matrices while minimizing the co-extraction of non-volatile interferences.[21]

  • Materials:

    • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[18][21]

    • 20 mL headspace vials with PTFE/silicone septa.

    • Homogenized food sample.

    • Sodium Chloride (NaCl), analytical grade.

    • (Optional) Stable isotope-labeled internal standard solution.

  • Procedure:

    • Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial.

    • If using SIDA, add a known amount of the stable isotope-labeled internal standard.

    • Add 1-2 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace.[18]

    • Immediately seal the vial with the septum cap.

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C). The optimal temperature may vary depending on the matrix and should be determined empirically.[18]

    • Allow the sample to equilibrate for 10-15 minutes.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) while maintaining the temperature.

    • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.

    • Desorb the analytes from the fiber in the hot injector (e.g., 250°C) for 2-5 minutes in splitless mode for maximum sensitivity.

    • Condition the fiber after each analysis as per the manufacturer's instructions before the next use.

Protocol 2: QuEChERS-based Sample Cleanup

This protocol describes a dispersive solid-phase extraction (d-SPE) cleanup step, which can be applied after an initial solvent extraction to remove interferences.[15]

  • Materials:

    • Sample extract in acetonitrile.

    • d-SPE tubes containing magnesium sulfate (MgSO₄) and Primary Secondary Amine (PSA) sorbent.

    • Centrifuge.

  • Procedure:

    • Start with a crude extract of your food sample in acetonitrile (ACN).

    • Transfer a 1-2 mL aliquot of the ACN supernatant into a d-SPE cleanup tube containing MgSO₄ (to remove residual water) and PSA (to remove sugars, organic acids, and fatty acids).

    • Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing of the extract with the sorbents.

    • Centrifuge the tube at >5000 RCF for 5 minutes to pellet the sorbent material and residual solids.

    • Carefully collect the cleaned supernatant.

    • The cleaned extract is now ready for GC-MS analysis.

Protocol 3: Preparation of Matrix-Matched Calibration Standards

This protocol outlines how to prepare calibration standards that compensate for matrix effects.[9]

  • Prerequisite: A "blank" matrix extract, prepared from a food sample of the same type that is verifiably free of this compound.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate).

    • Create a series of intermediate standard solutions by diluting the stock solution.

    • Prepare the final calibration standards by spiking small, precise volumes of the intermediate solutions into aliquots of the blank matrix extract. For example, to make a 50 ng/mL standard, add 50 µL of a 1 µg/mL intermediate standard to 950 µL of the blank matrix extract.

    • Ensure the volume of solvent added is minimal (typically <5% of the total volume) to avoid altering the character of the matrix extract.

    • Vortex each standard thoroughly.

    • These matrix-matched standards should be analyzed alongside the unknown samples prepared with the identical extraction and cleanup procedure. The resulting calibration curve will be used for quantification.

References

Technical Support Center: Stability of 2-Pentanethiol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Pentanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and what are its primary degradation pathways?

A1: this compound is a thiol compound that is generally stable under normal temperatures and pressures when stored properly.[1][2] The primary degradation pathway for this compound in solution is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide bond, creating a pentyl disulfide dimer. This process can be accelerated by the presence of oxygen, certain metal ions, and exposure to light. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids, although disulfide formation is the most common degradation pathway under typical laboratory conditions.

Q2: How should this compound be stored to ensure maximum stability?

A2: To ensure maximum stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[3] It is recommended to store the compound at refrigerated temperatures (2-8°C) and protected from light.[1] Avoid storing it in proximity to strong oxidizing agents.[2]

Q3: What are the visible signs of this compound degradation?

A3: While a change in the distinct odor of this compound might indicate some degradation, visual cues are not always reliable. The most common degradation product, the disulfide dimer, is also a colorless liquid. Therefore, the absence of a visible change does not guarantee the stability of the compound. The most reliable method to assess degradation is through analytical techniques that can quantify the free thiol content over time.

Q4: How does the pH of an aqueous solution affect the stability of this compound?

A4: The stability of this compound in aqueous solutions is highly dependent on the pH of the solution. Thiols are more susceptible to oxidation at neutral to alkaline pH (pH > 7). This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more easily oxidized than the neutral thiol (R-SH). For experiments requiring the use of this compound in aqueous buffers, it is advisable to use deoxygenated buffers and prepare the solution fresh. For longer-term storage of aqueous solutions, an acidic pH (pH < 6.5) is recommended to enhance stability.[4][5]

Q5: Can I use this compound in my cell-based assays?

A5: Yes, but with caution. The reactivity of the thiol group could potentially interfere with cellular processes or media components. It is crucial to perform control experiments to assess the compatibility of this compound with your specific assay. The concentration and the incubation time should be optimized to achieve the desired effect without causing cytotoxicity or other off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in experiments using a this compound solution.

  • Possible Cause: Degradation of the this compound stock or working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before your experiment.

    • Verify Stock Solution Integrity: If you suspect the stock solution has degraded, it is best to use a fresh vial.

    • Use Deoxygenated Buffers: When preparing aqueous solutions, use buffers that have been thoroughly deoxygenated by sparging with nitrogen or argon to minimize oxidation.

    • Control for pH: If possible, maintain the pH of the solution in the acidic range to improve stability.

    • Quantify Thiol Content: Use a thiol quantification assay, such as Ellman's assay, to determine the concentration of active thiol in your solution before use.[6]

Issue 2: Precipitation is observed when preparing an aqueous solution of this compound.

  • Possible Cause: Limited solubility of this compound in water.

  • Troubleshooting Steps:

    • Use a Co-solvent: this compound has limited solubility in water.[1] To improve solubility, a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) can be used to first dissolve the this compound before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • Prepare a More Dilute Solution: If precipitation persists, try preparing a more dilute solution of this compound.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Solvents over Time at Room Temperature (25°C)

SolventTime (hours)Remaining this compound (%)
Methanol 0100
2498
4895
7292
Acetonitrile 0100
2499
4897
7296
Phosphate Buffer (pH 5.0) 0100
2490
4882
7275
Phosphate Buffer (pH 7.4) 0100
2475
4855
7240
Phosphate Buffer (pH 8.5) 0100
2450
4825
7210

Note: The data presented in this table are illustrative and based on the general principles of thiol stability. Actual stability may vary depending on specific experimental conditions such as the presence of dissolved oxygen and trace metals.

Experimental Protocols

Protocol 1: Quantification of this compound Stability using UV-Vis Spectrophotometry (Ellman's Assay)

This protocol describes a method to monitor the decrease in free thiol concentration of a this compound solution over time as an indicator of its stability.

Materials:

  • This compound

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Solvent of interest (e.g., methanol, phosphate buffer)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare a DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.

  • Prepare a this compound Solution: Prepare a solution of this compound in the solvent of interest at the desired concentration (e.g., 1 mM).

  • Time-Course Experiment: a. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the this compound solution. b. In a cuvette, mix 50 µL of the DTNB solution with 940 µL of the Reaction Buffer. c. Add 10 µL of the this compound aliquot to the cuvette, mix gently, and incubate for 15 minutes at room temperature, protected from light. d. Measure the absorbance at 412 nm. Use a blank containing the solvent instead of the this compound solution.

  • Calculation: a. Calculate the concentration of free thiol at each time point using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the product (TNB²⁻, 14,150 M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the concentration.[7] b. Plot the percentage of remaining this compound against time to determine its stability profile.

Protocol 2: Analysis of this compound and its Disulfide Dimer by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method to separate and quantify this compound and its primary oxidation product, the disulfide dimer.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare Standards: Prepare standard solutions of this compound and its corresponding disulfide (if available) in the mobile phase at known concentrations.

  • Sample Preparation: Prepare a solution of this compound in the desired solvent and take aliquots at different time points. Dilute the aliquots with the mobile phase before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks for this compound and its disulfide based on the retention times of the standards. Quantify the amount of each compound by integrating the peak areas and comparing them to the standard curve.

Mandatory Visualization

degradation_pathway This compound (R-SH) This compound (R-SH) Pentyl Disulfide (R-S-S-R) Pentyl Disulfide (R-S-S-R) This compound (R-SH)->Pentyl Disulfide (R-S-S-R) Oxidation (O2) Sulfenic Acid (R-SOH) Sulfenic Acid (R-SOH) This compound (R-SH)->Sulfenic Acid (R-SOH) Oxidation Sulfinic Acid (R-SO2H) Sulfinic Acid (R-SO2H) Sulfenic Acid (R-SOH)->Sulfinic Acid (R-SO2H) Further Oxidation Sulfonic Acid (R-SO3H) Sulfonic Acid (R-SO3H) Sulfinic Acid (R-SO2H)->Sulfonic Acid (R-SO3H) Further Oxidation troubleshooting_workflow start Inconsistent Experimental Results? check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution before each experiment. check_solution->prepare_fresh No check_buffer Are you using deoxygenated buffers for aqueous solutions? check_solution->check_buffer Yes prepare_fresh->check_buffer deoxygenate Sparge buffers with N2 or Ar. check_buffer->deoxygenate No check_ph Is the pH of the aqueous solution acidic? check_buffer->check_ph Yes deoxygenate->check_ph adjust_ph Adjust pH to < 6.5 for better stability. check_ph->adjust_ph No quantify Quantify free thiol content using Ellman's Assay. check_ph->quantify Yes adjust_ph->quantify end Proceed with experiment quantify->end

References

Troubleshooting low yield in 2-Pentanethiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Pentanethiol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound synthesis is resulting in a significantly lower yield than expected. What are the common causes?

Low yields in thiol synthesis can stem from several factors related to reactants, reaction conditions, and work-up procedures.[1] Common issues include side reactions, poor quality of starting materials, suboptimal reaction conditions, and product loss during purification.[2][3]

Q2: I suspect side reactions are consuming my product. What is the most common side reaction and how can I prevent it?

The most significant side reaction is the oxidative coupling of this compound to form dipentyl disulfide.[4] This oxidation can occur rapidly in the presence of atmospheric oxygen.[1][4]

  • Solution: To minimize disulfide formation, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up.[1] Degassing solvents before use is also a recommended practice.[1]

Q3: How do the quality and reactivity of my starting materials affect the yield?

The purity and choice of starting materials are critical for a successful synthesis.

  • Purity of Precursors: Impurities in your precursor, such as 2-bromopentane or 2-pentanol, can introduce competing side reactions.[3] Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the synthesis.

  • Reactivity of Alkyl Halide: When synthesizing from an alkyl halide, the reactivity order is I > Br > Cl.[1] If you are using a less reactive halide like 2-chloropentane, you may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve a good yield.[1]

Q4: My reaction seems to be incomplete or stalled. How should I optimize the reaction conditions?

Optimizing reaction parameters such as temperature, solvent, and base is essential for driving the reaction to completion.

  • Temperature: Inconsistent or incorrect temperature is a common reason for low yields.[2] Excessively high temperatures can lead to thermal decomposition, while temperatures that are too low can result in an incomplete reaction.[4]

  • Solvent: The choice of solvent can significantly impact reaction rate and yield.[1] For S-alkylation reactions to form thiols, polar aprotic solvents like DMF or DMSO are often effective as they help dissolve the thiolate salt and promote the desired SN2 reaction.[1]

  • Base (for S-alkylation): The reaction to form a thiol via a thiolate anion requires complete deprotonation of the thiolating agent.[1] Use a base that is strong enough to achieve this without causing unwanted side reactions with your alkyl halide.[1]

Q5: I seem to be losing a significant amount of product during the work-up and purification steps. What can I do to minimize this loss?

Product loss during isolation is a frequent contributor to low overall yield.[3]

  • Mechanical Losses: When working on a small scale, even minor amounts of material left behind during transfers between flasks can represent a substantial percentage of the theoretical yield.[2] Ensure careful and quantitative transfers.

  • Purification Issues: Thiols can sometimes decompose during distillation due to thermal instability.[5] If you observe decomposition, consider alternative purification methods like column chromatography. Be aware that some byproducts may co-elute with the desired product, complicating purification.[5]

Troubleshooting Summary

The following table summarizes common issues and recommended solutions for overcoming low yields in this compound synthesis.

Parameter/StepObservation / ProblemPotential Cause(s)Recommended Solution(s)
Atmosphere Low yield, presence of disulfide impurity.Oxidation of the thiol product by atmospheric oxygen.[1][4]Degas solvents and run the entire reaction and work-up under an inert atmosphere (Nitrogen or Argon).[1]
Reactants Reaction fails to initiate or proceeds slowly.Impure starting materials; low reactivity of the alkyl halide (e.g., using a chloride instead of a bromide).[1][2]Verify the purity of all reagents before use. Consider using a more reactive alkyl iodide or bromide.[1]
Temperature Incomplete reaction or formation of dark, tarry byproducts.Temperature is too low, stalling the reaction; or too high, causing decomposition.[2]Carefully monitor and control the reaction temperature within the optimal range cited in the literature. Use a calibrated thermometer.
Solvent Poor solubility of reagents; slow reaction rate.Inappropriate solvent choice for the specific reaction type (e.g., SN2).For S-alkylation, use a polar aprotic solvent like DMF or acetonitrile to promote the reaction.[1]
Work-up Significant loss of product after extraction and washing.Mechanical losses during transfers; product decomposition during purification (e.g., distillation).[2][3]Ensure quantitative transfers between glassware. If thermal decomposition is suspected during distillation, purify via column chromatography.[5]

Experimental Protocols

Synthesis of this compound via Thiourea Alkylation (from 2-Bromopentane)

This two-step method is a reliable route that generally produces good yields and avoids the direct handling of odorous and volatile thiolating agents like H₂S or NaSH.[4]

Step 1: Formation of the S-alkylisothiouronium salt

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol (95%).

  • Reagent Addition: Add 2-bromopentane (1.0 equivalent) to the solution.[6]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The isothiouronium salt will often precipitate from the solution as a white solid.

  • Isolation: Cool the reaction mixture in an ice bath and collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted 2-bromopentane.

Step 2: Hydrolysis of the isothiouronium salt

  • Reaction Setup: Place the dried S-(pentan-2-yl)isothiouronium bromide salt in a round-bottom flask.

  • Base Addition: Add a solution of sodium hydroxide (2.5 equivalents) in water.

  • Hydrolysis: Heat the mixture to reflux for 2-3 hours. The thiol will form in the alkaline solution.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with dilute hydrochloric acid. This will separate the thiol as an oily layer.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation to yield a colorless liquid.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reactants 1. Check Reactants start->check_reactants purity Purity Verified? check_reactants->purity check_conditions 2. Check Conditions atmosphere Inert Atmosphere? check_conditions->atmosphere check_workup 3. Check Work-up purification Purification Method? check_workup->purification purity->check_conditions Yes sol_purify Purify Starting Materials purity->sol_purify No temp_time Temp/Time Optimal? atmosphere->temp_time Yes sol_inert Degas Solvents, Use N2/Ar atmosphere->sol_inert No temp_time->check_workup Yes sol_optimize Optimize Temp/Time Per Literature temp_time->sol_optimize No sol_alt_purify Consider Alt. Purification (e.g., Column) purification->sol_alt_purify Decomposition Observed

References

Technical Support Center: Overcoming Co-elution Issues in 2-Pentanethiol Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of 2-Pentanethiol.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can I identify it in my chromatogram?

Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks. This can lead to inaccurate identification and quantification.

You can identify potential co-elution by observing the following signs in your chromatogram:

  • Asymmetrical Peaks: Look for peaks that are not perfectly symmetrical. The presence of a shoulder or a small bump on the side of a peak is a strong indicator of a hidden, co-eluting compound.

  • Peak Tailing or Fronting: While peak tailing can be caused by interactions with the column, it can also be a sign of a small, closely eluting peak merging with a larger one. Peak fronting is less common but can also indicate co-elution.

  • Broader than Expected Peaks: If a peak is significantly wider than other peaks in the chromatogram with similar retention times, it may be composed of multiple unresolved compounds.

  • Inconsistent Peak Ratios: If you are analyzing a sample that should contain a known ratio of compounds and the observed ratio is different, co-elution may be affecting the integration of one or more peaks.

For definitive identification, especially when peaks appear symmetrical, advanced detection techniques are invaluable:

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: In HPLC, a DAD or PDA detector can perform peak purity analysis. It acquires UV-Vis spectra across the entire peak. If the spectra are not identical, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS) Detector: A mass spectrometer is a powerful tool for detecting co-elution in both GC and HPLC. By examining the mass spectra at different points across a single chromatographic peak, you can identify the presence of different m/z ratios, confirming that multiple compounds are eluting together.

Q2: My this compound peak is showing a shoulder. How do I determine if it's a co-eluting isomer or another compound?

A shoulder on your this compound peak indicates an unresolved compound. This could be a structural isomer (like 1-Pentanethiol or 3-Pentanethiol), a stereoisomer (the other enantiomer of this compound if you are not using a chiral column), or an unrelated compound in your sample matrix.

Here’s a systematic approach to identify the co-eluting species:

  • Analyze Isomer Standards: Inject pure standards of other pentanethiol isomers (1-Pentanethiol, 3-Pentanethiol, etc.) under the same chromatographic conditions. If the retention time of one of the isomer standards matches the shoulder on your this compound peak, you have identified the co-eluting compound as a positional isomer.

  • Employ a Chiral Column (for GC and HPLC): If you suspect the co-eluting species is the other enantiomer of this compound, you will need to use a chiral stationary phase. Enantiomers have identical physical properties on non-chiral columns and will always co-elute. A chiral column will separate the two enantiomers into distinct peaks.

  • Utilize a Mass Spectrometer (MS): An MS detector is highly effective in this scenario.

    • Positional Isomers: While positional isomers of pentanethiol will have the same molecular weight and very similar mass spectra, there might be subtle differences in fragmentation patterns that can help in their identification, especially with high-resolution mass spectrometry.

    • Unrelated Compounds: If the co-eluting compound is not an isomer, its mass spectrum will be different from that of this compound, allowing for its identification through spectral library matching.

Q3: I am observing significant peak tailing with my this compound analysis by Gas Chromatography (GC). What are the likely causes and solutions?

Peak tailing is a common problem in the GC analysis of thiols like this compound. The primary cause is the high reactivity of the sulfhydryl (-SH) group, which can lead to undesirable secondary interactions with active sites within the GC system.

Common Causes and Troubleshooting Solutions:

  • Active Sites in the Inlet: The heated injection port is a frequent source of peak tailing. Silanol groups (-Si-OH) on the surface of standard glass liners can interact with the polar thiol group through hydrogen bonding.

    • Solution: Use an inert-coated inlet liner (e.g., deactivated fused silica). This will minimize the interaction between the analyte and the liner surface.

  • Column Activity: Active silanol groups on the surface of the capillary column can also cause peak tailing. This can be an issue with new columns that are not properly conditioned or with older columns where the stationary phase has degraded.

    • Solution: Condition the column according to the manufacturer's instructions before use. If the column is old and performance has degraded, it may need to be replaced. For thiol analysis, using a column specifically designed for low-level sulfur analysis can be beneficial.

  • Contamination: Non-volatile residues from the sample matrix can accumulate in the inlet and at the head of the column, creating new active sites that interact with thiols.

    • Solution: Regularly replace the inlet liner and septum. If contamination is suspected in the column, you can try to bake it out at a high temperature (within the column's limits) or trim a small portion (10-15 cm) from the front of the column.

Troubleshooting Guides

Guide 1: Resolving Co-elution of this compound and its Positional Isomers in GC

This guide provides a systematic approach to resolving the co-elution of this compound with its positional isomers, such as 1-Pentanethiol and 3-Pentanethiol.

Troubleshooting Workflow for Positional Isomer Co-elution

A Start: Co-elution of this compound with a Positional Isomer Suspected B Is the column a non-polar or mid-polar stationary phase? A->B C Switch to a non-polar column (e.g., DB-1, HP-5ms) B->C No D Optimize Temperature Program B->D Yes C->D E Decrease the initial oven temperature and/or use a slower ramp rate D->E F Is the resolution still poor? E->F G Consider a more polar stationary phase (e.g., DB-WAX, FFAP) F->G Yes H Adjust Carrier Gas Flow Rate F->H No, but can be improved G->H I Decrease the flow rate to increase interaction with the stationary phase H->I J Is the resolution now adequate? I->J K Problem Solved J->K Yes L Consider derivatization to alter the volatility of the isomers J->L No M End L->M A Start: Separation of this compound enantiomers required B Select a Chiral GC Column (e.g., β-cyclodextrin based) A->B C Optimize GC Method B->C D Set an isothermal temperature program or a very slow ramp rate C->D E Adjust carrier gas flow rate for optimal resolution C->E F Inject Racemic this compound Standard D->F E->F G Confirm separation of two peaks F->G H Is the resolution adequate (Rs > 1.5)? G->H I Problem Solved H->I Yes J Further optimize temperature and flow rate H->J No K Consider a different chiral stationary phase or derivatization if resolution is still poor J->K L End K->L

Technical Support Center: Improving 2-Pentanethiol Derivatization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and comparative data to enhance the efficiency of 2-Pentanethiol derivatization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the derivatization of this compound and other volatile thiols.

Q1: Why is my derivatization yield unexpectedly low?

A1: Low yields in thiol derivatization can stem from several factors. A primary cause is the oxidation of the thiol group (-SH) to form disulfide bonds (R-S-S-R), which are unreactive with many common derivatizing agents like maleimides.[1][2] Other potential issues include:

  • Reagent Quality: The derivatizing agent may have degraded due to age or improper storage. Maleimide reagents, for example, are susceptible to hydrolysis above pH 7.5.[3]

  • Incomplete Reaction: Reaction time, temperature, or pH may be suboptimal. For instance, while N-ethylmaleimide (NEM) reacts rapidly, other reagents might require longer incubation.[4][5]

  • Solvent Issues: Solvents should be anhydrous and de-oxygenated, as moisture can interfere with silylating agents and oxygen can promote thiol oxidation.[2][6]

  • Procedural Losses: Product may be lost during sample workup, extraction, or solvent evaporation steps, especially if the derivative is volatile.[6][7]

Q2: I'm observing significant disulfide formation in my samples. How can I prevent this?

A2: Disulfide formation is a common challenge due to the high susceptibility of thiols to oxidation.[2] To minimize this:

  • Use an Inert Atmosphere: Perform all reaction and work-up steps under an inert gas like nitrogen or argon to exclude oxygen.[1][2]

  • De-oxygenate Solvents: Thoroughly degas all buffers and solvents before use.[1][8]

  • Control pH: Maintain a pH between 6.5 and 7.5 for reactions with maleimides.[3] At lower pH levels, the reactive thiolate anion concentration is reduced, while at higher pH, both maleimide hydrolysis and thiol oxidation are accelerated.[3][9]

  • Add a Reducing Agent: If disulfide bonds are already present, they can be reduced back to thiols before derivatization. Tris(2-carboxyethyl)phosphine (TCEP) is a common choice as it is stable, odorless, and effective over a wide pH range.[1][4] Dithiothreitol (DTT) is also effective but may need to be removed before adding a maleimide reagent to avoid competition.[8]

  • Use Chelating Agents: Include a chelating agent like EDTA in your buffer to sequester metal ions that can catalyze thiol oxidation.[10]

Q3: My chromatogram shows multiple peaks for my derivatized product. What is the cause?

A3: The presence of multiple peaks can indicate several issues:

  • Side Reactions: Some derivatizing agents can lead to side products. For example, N-(1-phenylethyl)maleimide (NPEM) can cause double derivatization or ring opening, complicating analysis.[5]

  • Incomplete Reaction: A peak corresponding to the underivatized this compound may be present if the reaction did not go to completion.

  • Derivative Instability: The derivative itself might be unstable. Cysteine-maleimide derivatives, for instance, can undergo time-dependent conversion to a cyclic form, leading to multiple peaks.[5]

  • Isomers: If your starting material or derivatizing agent contains chiral centers, you may be observing diastereomers that are being separated by your chromatography system.

Q4: Which derivatization reagent is best for analyzing this compound with GC-MS?

A4: The ideal reagent depends on your specific analytical needs, including required sensitivity and the sample matrix.

  • Alkylating Agents: Reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) are excellent for GC-MS analysis.[11][12] They create stable thioether derivatives that are thermally stable and highly sensitive to electron capture detection (ECD) and provide a strong mass spectrometric response.[6][11]

  • Silylating Agents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) increase the volatility of thiols for GC analysis. However, they are highly sensitive to moisture, and reactions must be performed under strictly anhydrous conditions.[6] Adding a catalyst like trimethylchlorosilane (TMCS) can improve the reactivity for hindered thiols.[6][12]

  • Maleimides: While widely used for HPLC with fluorescence or UV detection, maleimide derivatives can also be analyzed by LC-MS. N-ethylmaleimide (NEM) is often preferred due to its high reactivity and selectivity for thiols at neutral pH.[5][13]

Quantitative Data on Derivatization Reagents

The selection of a derivatization reagent is critical for reaction efficiency. The table below summarizes key parameters for common thiol-reactive reagents.

Reagent ClassExample ReagentOptimal pHTypical Reaction TimeKey Advantages & Considerations
Maleimides N-ethylmaleimide (NEM)6.5 - 7.5[3]< 30 minutes[5]High selectivity for thiols, rapid reaction.[5][13] Susceptible to hydrolysis at pH > 7.5.[3]
Haloalkyls Pentafluorobenzyl Bromide (PFBBr)~7.0 - 8.01 - 3 hoursForms stable, volatile derivatives ideal for GC-ECD/MS analysis.[6][11]
Bimanes Monobromobimane (mBBr)~7.0 - 8.015 - 30 minutesForms highly fluorescent derivatives for HPLC analysis.[4][14] Reaction must be protected from light.
Disulfides 4,4′-dithiodipyridine (DTDP)≥ 3.4[10]Rapid (< 10 min)Effective at acidic pH, suitable for matrices like wine.[10][15] Reaction is a thiol-disulfide exchange.
Selenium Reagents EbselenAcidic< 30 seconds[16]Extremely rapid and highly selective for thiols.[16][17] Forms a stable Se-S bond.[16]

Visual Guides and Workflows

General Derivatization Workflow

The following diagram illustrates a standard workflow for the derivatization of this compound prior to analysis.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis p1 1. Sample Collection (e.g., Headspace, Liquid) p2 2. Disulfide Reduction (Optional) (e.g., Add TCEP) p1->p2 r1 3. Add Derivatizing Reagent (e.g., NEM, PFBBr) p2->r1 r2 4. Incubate (Controlled Temp & Time) r1->r2 a1 5. Quench Reaction / Extraction r2->a1 a2 6. Sample Injection (GC-MS or LC-MS) a1->a2 a3 7. Data Analysis a2->a3

Caption: Standard workflow for this compound derivatization.

Troubleshooting Low Derivatization Yield

This flowchart provides a logical path to diagnose and resolve issues related to low product yield.

G start Low Derivatization Yield q1 Was the reaction run under an inert atmosphere? start->q1 s1 Re-run under N2 or Ar. Use degassed solvents. q1->s1 No q2 Was a reducing agent (e.g., TCEP) used? q1->q2 Yes s1->q2 s2 Add TCEP to sample prior to derivatization to reduce any existing disulfides. q2->s2 No q3 Are reagents fresh and was pH optimal (6.5-7.5)? q2->q3 Yes s2->q3 s3 Use fresh reagents. Verify and adjust buffer pH. q3->s3 No q4 Was reaction time and temperature sufficient? q3->q4 Yes s3->q4 s4 Optimize incubation time and temperature based on literature for the specific reagent. q4->s4 No end_node Yield Improved q4->end_node Yes s4->end_node

Caption: Troubleshooting flowchart for low thiol derivatization yields.

Detailed Experimental Protocol: Derivatization with N-Ethylmaleimide (NEM)

This protocol provides a generalized method for the derivatization of this compound in a sample matrix for subsequent LC-MS analysis. It should be optimized for specific applications.

1. Materials and Reagents:

  • This compound standard

  • N-ethylmaleimide (NEM) (Sigma-Aldrich)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Methanol (HPLC grade)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

2. Preparation of Solutions:

  • NEM Stock Solution (100 mM): Dissolve an appropriate amount of NEM in anhydrous DMSO. Prepare this solution fresh before use.

  • TCEP Stock Solution (100 mM): (Optional) Dissolve TCEP in degassed water or buffer.

  • Sample Preparation: Prepare the sample containing this compound in a suitable degassed buffer (e.g., PBS, pH 7.0-7.5).[8][18]

3. Derivatization Procedure:

  • (Optional) Reduction of Disulfides: If disulfide formation is suspected, add TCEP stock solution to the sample to a final concentration of 1-5 mM (a 10-fold molar excess over the estimated thiol concentration is a good starting point).[3] Flush the vial with inert gas, seal, and incubate for 20-30 minutes at room temperature.[8]

  • Derivatization Reaction: Add the NEM stock solution to the sample to achieve a final concentration that is in 10-20 fold molar excess to the thiol concentration.[3][5] For a typical sample, a final NEM concentration of 1-2 mM is often sufficient.[19]

  • Incubation: Immediately after adding NEM, vortex the sample gently. Flush the vial headspace with inert gas, seal tightly, and incubate for 30 minutes at room temperature, protected from light.[5][8]

  • Quenching/Extraction: The reaction can often be stopped by acidification or by immediate dilution with the mobile phase for analysis. For complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the derivative.[10][15]

  • Analysis: Analyze the resulting solution by LC-MS. The NEM derivative of this compound will have a mass corresponding to the addition of NEM (125.13 g/mol ) to this compound (104.21 g/mol ).

This technical guide provides a foundation for improving the efficiency and reliability of this compound derivatization. For optimal results, all protocols should be validated for the specific sample matrix and analytical instrumentation used.

References

Technical Support Center: Minimizing Thermal Degradation of 2-Pentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the thermal degradation of 2-Pentanethiol during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal degradation a concern during analysis?

This compound (C5H12S) is a volatile organosulfur compound known for its potent aroma.[1] Like many thiols, it is susceptible to degradation at elevated temperatures, which are often encountered during analytical techniques such as gas chromatography (GC).[2] Thermal degradation can lead to the loss of the analyte, resulting in inaccurate quantification and the formation of degradation products that can interfere with the analysis.[3] A primary degradation pathway for thiols is oxidation to disulfides, a process that can be accelerated by heat.[4]

Q2: What are the primary signs of this compound degradation in my sample or during analysis?

Signs of degradation can include:

  • Inaccurate or non-reproducible quantitative results: This is often due to the loss of the parent compound.

  • Appearance of unexpected peaks in the chromatogram: These peaks may correspond to degradation products such as di(pentan-2-yl) disulfide.

  • Changes in sample appearance or odor: A noticeable change in the potent odor of this compound could indicate chemical changes.[4]

  • Increased viscosity: The formation of larger molecules like disulfides can lead to a slight increase in the viscosity of the sample.[4]

Q3: How should I properly store this compound to prevent degradation?

To ensure the stability of this compound, proper storage is crucial. It is recommended to:

  • Store at low temperatures: Refrigeration at 2-8°C is highly recommended to slow down potential degradation reactions.[4][5]

  • Use an inert atmosphere: To prevent oxidation, store the compound under an inert gas such as nitrogen or argon.[4]

  • Protect from light: Store in amber vials or otherwise protect from light, as photolytic degradation can also occur.[5]

  • Ensure tight sealing: Use vials with tight-fitting caps to prevent the ingress of air and moisture.[6]

Q4: Can I add antioxidants to my this compound samples for better stability?

While not always necessary for short-term handling, the addition of an antioxidant can be beneficial for prolonged storage or when dealing with complex matrices.

  • Butylated Hydroxytoluene (BHT): A low concentration (e.g., 0.01-0.1%) of a radical scavenger like BHT can help inhibit oxidation.[4]

  • Thiols as antioxidants: Other sulfur-containing compounds like glutathione and cysteine can also act as antioxidants.[[“]][8] However, their addition would interfere with the analysis of this compound itself.

  • Compatibility check: The suitability and compatibility of any antioxidant with your specific analytical method should be carefully evaluated.[4]

Q5: What is the role of chelating agents in preventing this compound degradation?

Metal ions can catalyze the oxidation of thiols.[9] Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 1-5 mM) can sequester these metal ions, thereby preventing metal-induced oxidation.[9][10][11] This is particularly important when working with complex biological or environmental samples.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound, particularly with Gas Chromatography (GC).

Issue 1: Low or inconsistent peak areas for this compound in GC analysis.

  • Probable Cause: Thermal degradation in the hot GC inlet. Standard split/splitless inlets, often operated at high temperatures (e.g., 250°C), can cause significant degradation of thermally labile compounds like thiols.[12][13]

  • Recommended Solutions:

    • Utilize a Cold Injection Technique:

      • Cool On-Column (COC) Injection: This is the most direct and gentle sample introduction method, depositing the liquid sample directly onto a cool column, thus avoiding a hot inlet altogether.[1][14][15][16]

      • Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows for the sample to be injected into a cool liner, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte spends at high temperatures.[17][18]

    • Derivatization: Convert this compound to a more thermally stable and less volatile derivative before GC analysis. Derivatization with pentafluorobenzyl bromide (PFBBr) is a common and effective strategy for thiols.[19]

Issue 2: Extraneous peaks appearing in the chromatogram when analyzing this compound.

  • Probable Cause: Formation of degradation products either during storage, sample preparation, or in the GC inlet. The most common degradation product is the corresponding disulfide formed via oxidation.

  • Recommended Solutions:

    • Verify Storage and Sample Handling: Ensure the this compound standard and samples have been stored under refrigeration and an inert atmosphere.[4][5] Prepare samples fresh whenever possible.

    • Optimize GC Inlet Conditions: If using a hot inlet, try lowering the temperature incrementally to find a balance between efficient volatilization and minimal degradation. However, cold injection is the preferred approach.[12][13]

    • Analyze for Expected Degradation Products: The primary oxidation product would be di(pentan-2-yl) disulfide. You can confirm its presence by mass spectrometry (MS) if available. The molecular weight of di(pentan-2-yl) disulfide is 206.42 g/mol .

Quantitative Data Summary

The following tables provide a summary of key parameters relevant to the analysis of this compound and similar volatile thiols.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CMinimizes the rate of oxidative and thermal degradation reactions.[4][5]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the thiol group to a disulfide.[4]
Light Exposure Protect from light (e.g., amber vials)Prevents photolytic degradation.[5]
Additives (Optional) EDTA (1-5 mM)Chelates metal ions that can catalyze oxidation.[9][10]
BHT (0.01-0.1%)Acts as a radical scavenger to inhibit oxidation.[4]

Table 2: Comparison of GC Injection Techniques for Thermally Labile Compounds

Injection TechniqueTypical Inlet TemperatureAdvantages for this compound AnalysisDisadvantages
Hot Split/Splitless 200-300°CWidely available.High potential for thermal degradation and analyte loss.[12][13]
Cool On-Column (COC) Tracks oven temperature (starts low)Minimizes thermal stress, eliminates discrimination, high accuracy.[1][14][15][16]Requires specialized inlet and syringe, potential for column contamination.[15]
Programmed Temperature Vaporizer (PTV) Starts low, then rampsReduces thermal stress, allows for large volume injection.[17][18]More complex to optimize, requires specialized inlet.[17]

Experimental Protocols

Protocol 1: Analysis of this compound using Cool On-Column (COC) GC-MS

This protocol describes a general procedure for the analysis of this compound using a cool on-column injection technique to minimize thermal degradation.

  • Sample Preparation:

    • Prepare calibration standards and samples in a suitable solvent (e.g., hexane or dichloromethane).

    • If working with complex matrices, consider adding EDTA to a final concentration of 1 mM to chelate metal ions.[9][10]

    • Keep samples refrigerated until analysis.

  • GC-MS Instrumentation:

    • Gas Chromatograph equipped with a Cool On-Column inlet and a Mass Spectrometer.

    • A non-polar or mid-polarity capillary column (e.g., DB-5ms) is suitable.

  • COC Injection Procedure:

    • Ensure the correct syringe for COC injection is installed.

    • Set the initial inlet temperature to track the oven temperature.

    • The initial oven temperature should be at or below the boiling point of the solvent.

    • Inject the sample directly onto the column.

  • GC-MS Parameters (Example):

    • Inlet: Cool On-Column, tracking oven temperature.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-250.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum.

    • Quantify using the peak area from the total ion chromatogram (TIC) or a selected ion.

Protocol 2: Derivatization of this compound with PFBBr for GC-MS Analysis

This protocol details the derivatization of this compound to its more stable pentafluorobenzyl thioether derivative.

  • Reagents and Materials:

    • This compound standard/sample.

    • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10 mg/mL in acetone).

    • Potassium carbonate (K2CO3) solution (e.g., 0.1 M in water).

    • Extraction solvent (e.g., hexane).

    • Vials for reaction and extraction.

  • Derivatization Procedure:

    • In a reaction vial, combine 1 mL of the aqueous sample or standard with 1 mL of the K2CO3 solution.

    • Add 100 µL of the PFBBr solution.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction at 60°C for 1 hour.

    • Cool the reaction to room temperature.

  • Extraction:

    • Add 1 mL of hexane to the reaction vial.

    • Vortex for 1 minute to extract the PFB-derivative.

    • Allow the layers to separate.

    • Transfer the upper hexane layer to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Analyze the hexane extract using a standard split/splitless inlet, as the derivative is more thermally stable.

    • An inlet temperature of 250°C is a reasonable starting point.

    • Use a similar GC oven program and MS parameters as described in Protocol 1, adjusting the temperature program as needed for the higher boiling point of the derivative.

Visualizations

Experimental_Workflow_COC cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Sample Prepared_Sample Prepared Sample for Analysis Sample->Prepared_Sample Solvent Solvent (e.g., Hexane) Solvent->Prepared_Sample Additives Optional: EDTA/Antioxidant Additives->Prepared_Sample COC_Inlet Cool On-Column Inlet Prepared_Sample->COC_Inlet Injection GC_Column GC Column COC_Inlet->GC_Column Direct Injection MS_Detector Mass Spectrometer GC_Column->MS_Detector Separation Data Data Acquisition & Analysis MS_Detector->Data

Caption: Workflow for minimizing thermal degradation of this compound using Cool On-Column GC-MS.

Derivatization_Workflow cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis GC-MS Analysis Sample This compound Sample Derivative PFB-Thioether Derivative Sample->Derivative PFBBr PFBBr Reagent PFBBr->Derivative Base Base (K2CO3) Base->Derivative Heat Heat (60°C) Heat->Derivative Extracted_Sample Extracted Sample in Hexane Derivative->Extracted_Sample Extraction Hexane Hexane Hexane->Extracted_Sample Hot_Inlet Hot Split/Splitless Inlet Extracted_Sample->Hot_Inlet Injection GC_MS GC-MS System Hot_Inlet->GC_MS

Caption: Workflow for enhancing thermal stability of this compound via PFBBr derivatization for GC-MS analysis.

References

Byproduct identification and removal in 2-Pentanethiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pentanethiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Common laboratory and industrial methods for synthesizing this compound include the alkylation of a hydrosulfide salt with a pentyl halide (e.g., sodium hydrosulfide with 2-bromopentane), and the thiourea-mediated thiolation of 2-pentanol followed by hydrolysis. Other methods involve the reduction of disulfides and the direct synthesis from alkenes via hydrothiolation.

Q2: What are the primary byproducts I should expect during the synthesis of this compound?

A2: The two most significant byproducts in this compound synthesis are dipentyl disulfide and dipentyl sulfide. Dipentyl disulfide is formed through the oxidative coupling of two this compound molecules, a reaction that is often facilitated by the presence of atmospheric oxygen. Dipentyl sulfide, a thioether, typically forms from a secondary nucleophilic substitution reaction where the 2-pentanethiolate anion attacks the starting alkyl halide (e.g., 2-bromopentane).

Q3: How can I minimize the formation of these byproducts?

A3: To reduce byproduct formation, consider the following strategies:

  • Preventing Disulfide Formation: Conduct the reaction and all subsequent work-up steps under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1] Using deoxygenated solvents is also highly recommended.[1]

  • Preventing Sulfide Formation: To minimize the formation of dipentyl sulfide, use a slight excess of the hydrosulfide salt relative to the alkyl halide. Another effective technique is the slow addition of the alkyl halide to the hydrosulfide solution to maintain a low instantaneous concentration of the halide, thus favoring the primary reaction.

Q4: What are the recommended methods for purifying crude this compound?

A4: Fractional distillation is the primary method for purifying this compound, taking advantage of its boiling point (approximately 116-118°C) to separate it from less volatile byproducts like dipentyl disulfide and dipentyl sulfide. For laboratory scale, column chromatography can also be employed, though care must be taken to avoid oxidation on the stationary phase.

Q5: Which analytical techniques are best for identifying this compound and its byproducts?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separating and identifying this compound and its common byproducts. The mass spectrum of each compound provides a unique fragmentation pattern for identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also highly effective for structural elucidation and purity assessment.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

A low yield of the desired product can be frustrating. The following guide will help you diagnose and resolve the issue.

start Low Yield of this compound check_crude Analyze Crude Product (GC-MS, NMR) start->check_crude incomplete_reaction Incomplete Reaction: Starting material present check_crude->incomplete_reaction Starting material remains? byproducts_present Byproducts Detected check_crude->byproducts_present New peaks observed? solve_incomplete Solution: Increase reaction time or temperature. Check reagent purity. incomplete_reaction->solve_incomplete identify_byproduct Identify Major Byproduct byproducts_present->identify_byproduct disulfide Disulfide (R-S-S-R) Detected identify_byproduct->disulfide Higher boiling point, characteristic MS fragments sulfide Sulfide (R-S-R) Detected identify_byproduct->sulfide Higher boiling point, different MS fragmentation solve_disulfide Solution: Use inert atmosphere (N2/Ar) and deoxygenated solvents. disulfide->solve_disulfide solve_sulfide Solution: Use slight excess of NaSH. Add alkyl halide slowly. sulfide->solve_sulfide

Caption: Troubleshooting flowchart for low yields in this compound synthesis.

Issue 2: Product is Contaminated with a Higher-Boiling Point Impurity

If your purified product shows contamination with a substance that has a higher boiling point, it is likely one of the common byproducts.

Observation Potential Cause Suggested Solution
GC-MS analysis shows a peak with a mass corresponding to dipentyl disulfide.Oxidation of the thiol product to a disulfide due to exposure to air.Purge all reaction and purification glassware with an inert gas (N₂ or Ar). Use solvents that have been deoxygenated.
NMR spectrum shows signals consistent with a symmetrical disulfide structure.Store the purified this compound under an inert atmosphere and at a low temperature.
GC-MS analysis indicates the presence of dipentyl sulfide.Reaction of the 2-pentanethiolate anion with the starting alkyl halide.Use a 1.1 to 1.2 molar excess of the hydrosulfide salt (e.g., NaSH).
NMR spectrum shows signals for a thioether.Add the alkyl halide dropwise to the reaction mixture to keep its concentration low.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Bromopentane

This protocol describes the synthesis of this compound via a nucleophilic substitution reaction.

reagents Reagents: - Sodium Hydrosulfide (NaSH) - 2-Bromopentane - Ethanol (solvent) setup 1. Setup Reaction - Dissolve NaSH in ethanol in a round-bottom flask under N2. - Equip with a reflux condenser and dropping funnel. reagents->setup addition 2. Add Alkyl Halide - Slowly add 2-bromopentane to the NaSH solution at room temperature. setup->addition reaction 3. Reaction - Heat the mixture to reflux for 2-4 hours. - Monitor progress by TLC or GC. addition->reaction workup 4. Work-up - Cool the reaction mixture. - Pour into water and extract with diethyl ether. reaction->workup wash 5. Wash - Wash the organic layer with water and brine. workup->wash dry_concentrate 6. Dry and Concentrate - Dry the organic layer over anhydrous sodium sulfate. - Remove the solvent under reduced pressure. wash->dry_concentrate purify 7. Purify - Purify the crude product by fractional distillation. dry_concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • Sodium hydrosulfide (NaSH)

  • 2-Bromopentane

  • Ethanol (anhydrous and deoxygenated)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask purged with nitrogen, dissolve sodium hydrosulfide (1.1 equivalents) in anhydrous, deoxygenated ethanol. Equip the flask with a magnetic stirrer, a reflux condenser, and a dropping funnel containing 2-bromopentane (1.0 equivalent).

  • Addition: Slowly add the 2-bromopentane from the dropping funnel to the stirred NaSH solution. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 78°C for ethanol) for 2-4 hours. Monitor the disappearance of the 2-bromopentane using GC or TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: Purify the resulting crude oil by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 116-118°C.

Protocol 2: GC-MS Analysis for Purity Assessment

This protocol provides general parameters for analyzing the purity of a this compound sample.

Instrumentation and Columns:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Mass Spectrometer: Agilent Mass Selective Detector or equivalent.

  • Column: A non-polar column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for separating this compound from its less volatile byproducts.

GC-MS Parameters:

Parameter Value
Injector Temperature 250 °C
Injection Volume 1 µL (with appropriate split ratio, e.g., 50:1)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Scan Range 35 - 350 amu

Expected Retention Times:

  • This compound: Will elute first.

  • Dipentyl Sulfide: Will elute after this compound.

  • Dipentyl Disulfide: Will have the longest retention time of the three compounds.

Byproduct Identification by Mass Spectrometry:

  • This compound (C₅H₁₂S, MW: 104.2): Look for the molecular ion peak (M⁺) at m/z 104 and characteristic fragments from the loss of alkyl groups.

  • Dipentyl Sulfide (C₁₀H₂₂S, MW: 174.3): The molecular ion peak will be at m/z 174. Fragmentation will show patterns consistent with a thioether structure.

  • Dipentyl Disulfide (C₁₀H₂₂S₂, MW: 206.4): The molecular ion peak will be at m/z 206. A key fragmentation pattern for disulfides is the cleavage of the S-S bond.

Protocol 3: Purification by Fractional Distillation

This protocol outlines the procedure for purifying this compound from higher-boiling point impurities.

Caption: Logical workflow for fractional distillation of this compound.

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Charge the Flask: Add the crude this compound to the distilling flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin to gently heat the flask. As the liquid boils, you will see a ring of condensate slowly rise through the fractionating column.

  • Equilibration: Allow the temperature at the top of the column to stabilize. This indicates that the vapor composition is in equilibrium with the liquid.

  • Collect Fractions:

    • Discard any initial distillate that comes over at a significantly lower temperature (fore-run).

    • When the temperature stabilizes at the boiling point of this compound (approx. 116-118°C), place a clean, pre-weighed collection flask to collect the product.

  • Monitor and Stop: Continue distillation as long as the temperature remains constant. If the temperature rises significantly, it indicates that a higher-boiling point impurity is beginning to distill. Stop the distillation before the distilling flask runs dry.

  • Storage: Store the purified this compound in a sealed container under a nitrogen atmosphere to prevent oxidation.

References

Validation & Comparative

Comparative Guide to GC-MS Method Validation for 2-Pentanethiol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile sulfur compounds like 2-pentanethiol is critical for product quality, safety, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering high sensitivity and selectivity. This guide provides a comprehensive comparison of a validated GC-MS method for this compound analysis with alternative analytical techniques, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an analytical method for this compound analysis is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While GC-MS is often the preferred method, other techniques can be employed.

Analytical MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
GC-MS Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.>0.999Low ng/L to µg/L rangeMid to high ng/L to µg/L range95-105%< 5%
GC-FID Separation of volatile compounds with detection by a flame ionization detector.>0.999Typically in the low ppm rangeTypically in the mid-to-high ppm range98-102%< 2%
HPLC-UV (with derivatization) Separation based on polarity after chemical derivatization to introduce a UV-active chromophore.>0.99Dependent on derivatizing agentDependent on derivatizing agent95-105%< 5%
Electrochemical Sensors Measures changes in electrical properties of a sensor upon interaction with the thiol.Variableppm to ppb rangeppm to ppb range90-110%< 10%

Experimental Protocols

A detailed and validated experimental protocol is fundamental to achieving accurate and reproducible quantification.

This protocol is based on established methods for volatile thiol analysis and general validation guidelines.[5][6]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Accurately weigh 2.0 g of the sample (e.g., food matrix, biological fluid) into a 20 mL headspace vial.

  • Add a suitable internal standard (e.g., 2-methyl-2-propanethiol-d9) for accurate quantification.

  • Seal the vial and place it in a heated agitator.

  • Equilibrate the sample at 60°C for 15 minutes with constant agitation.

  • Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 20 minutes at 60°C.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-200. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions for this compound (e.g., m/z 104, 61, 43).[7]

3. Method Validation Parameters

The method should be validated according to ICH Q2(R2) and ICH M10 guidelines.[5]

  • Linearity: A calibration curve is constructed by analyzing at least five concentrations of this compound. A linear regression analysis should yield a correlation coefficient (R²) ≥ 0.998.[8]

  • Accuracy: Determined by spike-recovery experiments at three concentration levels. The mean recovery should be within 80-120%.[5][8]

  • Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should be ≤ 15%.[5][8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.

Workflow for GC-MS Method Validation

The following diagram illustrates the logical workflow for the validation of the GC-MS method for this compound analysis.

GCMS_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Method Validation Parameters cluster_analysis Data Analysis & Reporting MD Method Development PS Preparation of Standards & QCs MD->PS SP Specificity PS->SP LI Linearity PS->LI AC Accuracy PS->AC PR Precision PS->PR LOD LOD PS->LOD LOQ LOQ PS->LOQ RO Robustness PS->RO DA Data Acquisition & Analysis SP->DA LI->DA AC->DA PR->DA LOD->DA LOQ->DA RO->DA VR Validation Report DA->VR

Caption: Workflow for the validation of a GC-MS method for this compound analysis.

References

A Comparative Analysis of 2-Pentanethiol and 1-Pentanethiol in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flavor and aroma profiles of two isomeric sulfur compounds, 2-pentanethiol and 1-pentanethiol. These volatile thiols, despite their structural similarity, exhibit distinct sensory characteristics that are of significant interest in the fields of food science, flavor chemistry, and sensory research. This document summarizes their flavor profiles, odor thresholds, and the current understanding of their olfactory signaling pathways, supported by available data and experimental methodologies.

Flavor and Aroma Profile Comparison

The flavor profiles of this compound and 1-pentanethiol are both characterized by potent sulfurous notes, yet they possess unique descriptive nuances. This compound is often associated with a broader range of savory and even fruity characteristics, while 1-pentanethiol is more consistently described with pungent, garlic-like, and meaty notes.

Table 1: Qualitative Flavor and Aroma Descriptors

CompoundFlavor/Aroma Descriptors
This compound Pungent, savory, roasted, alliaceous (garlic-like), sulfurous, gassy, coffee, bacon, tropical, pulpy pineapple-like, ripe fruity, sautéed[1][2][3]
1-Pentanethiol Strong garlic-like, offensive, meaty, sulfurous, fatty, roasted vegetable[4]

Quantitative Sensory Data

Odor threshold is a critical quantitative measure of the potency of an aroma compound. While direct comparative studies providing a side-by-side quantitative sensory analysis are limited, reported odor detection thresholds indicate the high potency of both isomers.

Table 2: Odor Detection Thresholds

CompoundOdor ThresholdMedium
This compound < 0.002 ppmNot specified
1-Pentanethiol 0.8 ppbNot specified[5]

Olfactory Signaling Pathway

The perception of thiols is initiated by their interaction with specific olfactory receptors (ORs) located in the olfactory epithelium. The human olfactory receptor OR2T11 has been identified as a key receptor for detecting low-molecular-weight thiols, including branched-chain thiols up to five carbons.[1][6][7] The activation of this G-protein coupled receptor (GPCR) is uniquely modulated by the presence of metal ions, specifically copper (Cu²⁺) and silver (Ag⁺), which enhance the receptor's response to thiol ligands.[1][6][7]

Upon binding of a pentanethiol isomer, OR2T11 undergoes a conformational change, activating the associated G-protein (Gαolf). This initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The rise in cAMP opens cyclic nucleotide-gated ion channels, causing a depolarization of the olfactory sensory neuron and the transmission of a signal to the brain, which is ultimately perceived as a specific odor.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pentanethiol Pentanethiol OR2T11 OR2T11 (Olfactory Receptor) Pentanethiol->OR2T11 Binds Cu2_Ag Cu²⁺ / Ag⁺ Cu2_Ag->OR2T11 Modulates G_protein Gαolf (G-protein) OR2T11->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Influx Cation Influx (Na⁺, Ca²⁺) CNG_Channel->Influx Depolarization Neuron Depolarization Influx->Depolarization Signal Signal to Brain Depolarization->Signal

Proposed signaling pathway for pentanethiol perception via OR2T11.

Experimental Protocols

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

A trained sensory panel is essential for obtaining reliable quantitative data on the flavor profiles of this compound and 1-pentanethiol.

1. Panelist Selection and Training:

  • Selection: Screen potential panelists for their ability to detect and describe basic tastes and aromas, particularly sulfurous compounds.

  • Training: Train selected panelists over several sessions to develop a consensus vocabulary for describing the aroma and flavor of the target compounds. Reference standards for various aroma notes (e.g., garlic, cooked meat, tropical fruit) should be used to anchor the descriptive terms. Panelists should also be trained on the use of an intensity scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

2. Sample Preparation and Presentation:

  • Prepare stock solutions of high-purity this compound and 1-pentanethiol in a neutral solvent, such as mineral oil or deodorized water, at concentrations above their respective odor thresholds.

  • Present samples to panelists in a randomized, double-blind manner in coded, odor-free glass containers. A neutral reference (solvent only) should be included.

3. Data Collection and Analysis:

  • Panelists evaluate each sample and rate the intensity of each descriptive attribute on the provided scale.

  • Data is collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the two compounds.

A Panelist Screening & Selection B Vocabulary Development & Training with Reference Standards A->B E Sensory Evaluation (Intensity Rating of Descriptors) B->E C Sample Preparation (Pentanethiol Isomers in Neutral Solvent) D Blinded & Randomized Sample Presentation C->D D->E F Data Collection E->F G Statistical Analysis (ANOVA) F->G H Quantitative Flavor Profile Generation G->H

Workflow for Quantitative Descriptive Analysis (QDA).
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the separation and identification of volatile compounds like pentanethiols.

1. Sample Preparation:

  • For liquid samples (e.g., food matrices), volatile compounds can be extracted using methods such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE). For direct analysis of the pure compounds, dilute in an appropriate solvent (e.g., dichloromethane).

2. GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5) is typically used for separating volatile sulfur compounds.

    • Inlet: Split/splitless injector, with an appropriate inlet temperature (e.g., 250 °C).

    • Oven Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at 40 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or time-of-flight (TOF).

    • Scan Range: m/z 35-350.

3. Data Analysis:

  • Compounds are identified by comparing their mass spectra to a reference library (e.g., NIST) and by their retention indices. Quantification can be achieved using an internal standard.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Extraction Volatile Extraction (e.g., SPME) Injection GC Injection Extraction->Injection Dilution Dilution in Solvent Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (m/z Analysis) Ionization->Detection Identification Library Matching & Retention Index Detection->Identification Quantification Internal Standard Quantification Detection->Quantification

General workflow for GC-MS analysis of pentanethiols.

Conclusion

This compound and 1-pentanethiol, while structurally similar, present distinct flavor and aroma profiles. This compound offers a more complex sensory experience with savory, roasted, and even fruity notes, whereas 1-pentanethiol is characterized by more intense, pungent garlic and meaty aromas. The perception of these compounds is likely mediated, at least in part, by the human olfactory receptor OR2T11, with its activity modulated by metal ions. Further quantitative sensory and instrumental analyses are needed to fully elucidate the nuanced differences between these two potent flavor compounds and to explore their interactions with a broader range of olfactory receptors.

References

A Comparative Guide to Analytical Techniques for 2-Pentanethiol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Pentanethiol, a volatile sulfur compound, is critical in various fields, including flavor and fragrance analysis, environmental monitoring, and pharmaceutical development, where it may be present as an impurity or a metabolite. This guide provides a comprehensive comparison of three prominent analytical techniques for the quantification of this compound: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization.

Overview of Analytical Techniques

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation.

  • Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) is a highly specific and sensitive technique for the detection of sulfur-containing compounds. It offers an equimolar response to sulfur compounds, simplifying quantification.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent selectivity and structural information, allowing for confident identification of this compound, especially in complex matrices. When operated in Selected Ion Monitoring (SIM) mode, GC-MS can achieve low detection limits.[4][5]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a versatile technique that can be used for the analysis of thiols after derivatization with a fluorescent reagent. This method is particularly useful for non-volatile samples or when GC is not available.[6][7]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the three analytical techniques for the quantification of this compound. The data is compiled from a combination of application notes and scientific literature for this compound and structurally similar volatile sulfur compounds.

Parameter GC-SCD GC-MS (SIM Mode) HPLC-FLD (with SBD-F Derivatization)
Limit of Detection (LOD) 1 - 10 ppb10 - 50 ppb0.1 - 1 µM
Limit of Quantification (LOQ) 5 - 20 ppb50 - 100 ppb0.5 - 5 µM
Linearity (R²) > 0.999> 0.995> 0.999
Precision (RSD%) < 5%< 10%< 5%
Recovery (%) 90 - 110%85 - 115%95 - 105%

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)

This method is based on the ASTM D5623 standard for sulfur compounds in gasoline and is adapted for the analysis of this compound.[1][8][9]

a. Sample Preparation: For liquid samples such as pharmaceutical formulations or environmental extracts, a direct injection can be performed after dilution in an appropriate solvent (e.g., toluene, hexane). For solid samples, headspace analysis or solvent extraction may be necessary.

b. Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.[8]

  • Detector: Agilent 8355 Sulfur Chemiluminescence Detector or equivalent.[8]

  • Column: Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm) or equivalent.[8]

  • Injector: Split/Splitless inlet.

c. GC-SCD Conditions:

  • Inlet Temperature: 275 °C[8]

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min[8]

  • Oven Program: 40 °C (hold for 1 min), ramp at 10 °C/min to 250 °C (hold for 5 min)[8]

  • SCD Furnace Temperature: 800 °C[8]

  • SCD Base Temperature: 250 °C[8]

  • Oxidation Gas (Air) Flow: 60 mL/min[8]

  • Hydrogen Flow (Lower): 38 mL/min[8]

  • Hydrogen Flow (Upper): 8 mL/min[8]

  • Ozone Generator (Oxygen) Flow: 40 mL/min[8]

d. Data Analysis: Quantification is performed using an external standard calibration curve prepared with known concentrations of this compound. Due to the equimolar response of the SCD, a single sulfur compound can be used for calibration if a pure standard of this compound is unavailable.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the selective quantification of this compound in various matrices.

a. Sample Preparation: Similar to GC-SCD, liquid samples can be diluted and injected directly. For complex matrices, solid-phase microextraction (SPME) or headspace sampling can be employed to minimize matrix interference.

b. Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.[4]

  • Mass Spectrometer: Agilent 5977B Single Quadrupole MS or equivalent.[10]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[10]

  • Injector: Split/Splitless inlet.

c. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: 40 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min)

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). For this compound (C5H12S, MW: 104.21), characteristic ions would be m/z 104 (molecular ion), 71, and 43.

d. Data Analysis: A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of this compound standards.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method requires pre-column derivatization to make the non-fluorescent this compound detectable. Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) is a common derivatizing agent for thiols.[6][7]

a. Sample Preparation and Derivatization:

  • Reduction (Optional): If disulfides are present, reduce the sample with tris(2-carboxyethyl)phosphine (TCEP) to convert them to free thiols.

  • Derivatization: Mix the sample with a solution of SBD-F in a buffer of pH ~9.5. Incubate the mixture at 60°C for 30 minutes.

  • Quenching: Stop the reaction by adding an acid, such as formic acid.

  • Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before injection.

b. Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Fluorescence Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

c. HPLC-FLD Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Fluorescence Detection: Excitation at 385 nm, Emission at 515 nm.[6]

d. Data Analysis: Quantify the this compound-SBD derivative using a calibration curve prepared from derivatized standards.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

GC-SCD Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-SCD Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution in Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Sulfur Chemiluminescence Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification GC-MS (SIM) Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Chromatogram Extracted Ion Chromatogram Detection->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification HPLC-FLD Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Sample Sample Collection Derivatization Derivatization with SBD-F Sample->Derivatization Injection HPLC Injection Derivatization->Injection Separation Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification

References

Unmasking the Elusive Aromas: A Comparative Guide to the Sensory Cross-Reactivity of 2-Pentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of sensory perception is critical. This guide provides an in-depth comparison of the sensory properties of 2-Pentanethiol, a potent sulfur compound, with structurally related thiols. By examining its cross-reactivity in sensory panels, this document offers valuable insights into the structure-activity relationships that govern odor perception.

This compound, also known as sec-amyl mercaptan, is a volatile organic compound recognized for its strong and complex aroma profile. While often described with general terms like "sulfuraceous" and "gassy," its sensory perception is multifaceted, with nuances of roasted, savory, and even tropical fruit notes.[1][2] Its potent odor has led to its use as a flavoring agent in the food industry and as an odorant for natural gas to warn of leaks.[1] Understanding how its aroma is perceived in relation to other thiols is crucial for applications ranging from flavor chemistry to the development of pharmaceuticals where off-odors can be a significant challenge.

Comparative Sensory Profile of this compound and Related Thiols

Sensory panel studies, often employing techniques like Gas Chromatography-Olfactometry (GC-O), are essential for characterizing the odor profiles and detection thresholds of volatile compounds. The concept of "cross-reactivity" in this context refers to the likelihood of a sensory panelist confusing or perceiving similarities between different compounds. This is often evaluated by comparing their odor descriptors and detection thresholds.

A key factor influencing the odor perception of thiols is their molecular structure, including the length of the carbon chain and the position of the thiol group. Research on homologous series of alkanethiols has shown that thiols with five to seven carbon atoms tend to exhibit the lowest odor thresholds.

Below is a summary of the reported odor detection thresholds and descriptors for this compound and a selection of structurally related thiols. This data provides a basis for understanding the potential for sensory cross-reactivity.

CompoundChemical StructureOdor Detection Threshold (ng/L in air)Predominant Odor Descriptors
This compound CH₃CH(SH)CH₂CH₂CH₃Data not consistently available in this formatSulfurous, gassy, roasted, savory, pineapple, tropical fruit, rotten cabbage, garlic-like[1][3]
1-Pentanethiol CH₃(CH₂)₄SHGenerally higher than this compoundLess intense odor compared to this compound[3]
3-Pentanethiol CH₃CH₂CH(SH)CH₂CH₃Data not availableSulfurous, gassy, durian-like, fruity, roasted, savory
Butane-1-thiol CH₃(CH₂)₃SH1.4 ppb (in air)Skunk-like, cabbage-like
3-Methyl-2-butene-1-thiol (CH₃)₂C=CHCH₂SH0.5-1 ng/L (in wine)Skunky, foxy, beer-like
2-Furfurylthiol C₄H₃OCH₂SH0.4 ng/L (in water)Roasted coffee
3-Mercaptohexan-1-ol (3MH) CH₃CH₂CH(SH)(CH₂)₂OH60 ng/L (in water)Grapefruit, passionfruit
4-Mercapto-4-methylpentan-2-one (4MMP) CH₃C(O)CH₂C(CH₃)(SH)CH₃0.8 ng/L (in water)Boxwood, blackcurrant

Note: Odor threshold values can vary significantly depending on the matrix (e.g., air, water, wine) and the specific sensory evaluation methodology employed.

Experimental Protocols for Sensory Panel Evaluation

The determination of odor characteristics for compounds like this compound requires rigorous and well-defined experimental protocols. Gas Chromatography-Olfactometry (GC-O) is a powerful and widely used technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector.

Protocol: Aroma Threshold Determination and Descriptor Analysis via Gas Chromatography-Olfactometry (GC-O)

1. Panelist Selection and Training:

  • Selection: Recruit a panel of 8-12 individuals based on their sensory acuity, availability, and ability to articulate sensory perceptions. Screen for specific anosmias (inability to smell specific odors).

  • Training: Train the panel to recognize and describe a wide range of standard odorants, including various sulfur compounds. Familiarize them with the GC-O equipment and the intensity rating scale (e.g., a 10-point scale).

2. Sample Preparation:

  • Purity: Utilize a high-purity standard of this compound (≥98.0%) to avoid interferences from impurities.

  • Dilution Series: Prepare a series of dilutions of the this compound standard in an appropriate solvent (e.g., purified water or mineral oil). The dilution factor should be systematic (e.g., 1:2 or 1:3) to cover a wide range of concentrations.

3. GC-O Analysis:

  • Instrumentation: Employ a gas chromatograph equipped with a sniffing port. The GC should be fitted with a column suitable for the analysis of volatile sulfur compounds (e.g., a thick-film non-polar column).

  • Injection: Inject a fixed volume of each dilution onto the GC column.

  • Olfactometry: As the separated compounds elute from the GC column, a portion of the effluent is directed to the sniffing port. Each panelist sniffs the effluent and records the time at which an odor is detected, describes the character of the odor, and rates its intensity.

  • Detection Threshold Determination: The odor detection threshold is determined as the lowest concentration at which a specific odor is reliably detected by a certain percentage of the panel (typically 50%).

4. Data Analysis:

  • Descriptor Analysis: Compile the odor descriptors provided by the panelists for each compound at various concentrations. This creates a detailed sensory profile.

  • Statistical Analysis: Use appropriate statistical methods to analyze the intensity ratings and detection threshold data to determine significant differences between compounds.

Experimental Workflow

The following diagram illustrates the general workflow for the sensory evaluation of this compound and its comparison with other thiols.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Sensory Analysis cluster_2 Phase 3: Data Interpretation A Panelist Selection & Training B Preparation of High-Purity Thiol Standards A->B Qualified Panel C Serial Dilution of Standards B->C Pure Analytes D Gas Chromatography-Olfactometry (GC-O) C->D Dilution Series E Odor Detection and Description by Panelists D->E Separated Odorants F Intensity Rating of Detected Odors E->F Perceived Odors H Compilation of Odor Descriptor Profiles E->H Descriptor Data G Determination of Odor Detection Thresholds F->G Intensity Data I Comparative Statistical Analysis G->I H->I J Cross-Reactivity Assessment I->J Comparative Sensory Data

Sensory Evaluation Workflow

Signaling Pathways in Olfaction

The perception of odors, including that of this compound, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction triggers a complex signaling cascade that ultimately leads to the perception of a specific smell in the brain.

G cluster_0 Olfactory Epithelium Odorant This compound Molecule OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Produces CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ion_influx Ca2+ and Na+ Influx CNG_channel->Ion_influx Allows Depolarization Neuron Depolarization Ion_influx->Depolarization Causes Signal Signal to Olfactory Bulb Depolarization->Signal Generates

Olfactory Signaling Pathway

By systematically comparing the sensory profiles of this compound with other thiols and employing rigorous experimental methodologies, researchers can gain a deeper understanding of the structure-odor relationships that govern our perception of these potent and often pivotal molecules. This knowledge is invaluable for a wide range of scientific and industrial applications.

References

A Comparative Guide to the Analysis of 2-Pentanethiol: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile sulfur compounds like 2-Pentanethiol is critical for quality control, stability studies, and formulation development. The choice of analytical methodology directly impacts the reliability of these measurements. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Gas Chromatography with Flame Ionization Detection (GC-FID) for the analysis of this compound, supported by typical experimental data and detailed protocols.

Performance Comparison

The selection between HPLC and GC for this compound analysis hinges on several factors including the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography is generally the more direct and common method for volatile thiols. HPLC analysis necessitates a derivatization step to introduce a chromophore or fluorophore, as thiols like this compound lack a strong UV-absorbing moiety.

ParameterHPLC with Pre-column DerivatizationGas Chromatography (GC-FID)
Principle Separation of derivatized analyte in the liquid phase based on polarity.Separation of the volatile analyte in the gas phase based on boiling point and polarity.
Linearity (R²) >0.99 (dependent on derivatization efficiency)>0.999
Accuracy (% Recovery) 85-115%[1]98-102%[2]
Precision (%RSD) < 10%[1]< 2%[2]
Limit of Detection (LOD) Low ppb to ppm (dependent on derivatizing agent)[1]Low ppm range[2]
Limit of Quantification (LOQ) Mid to high ppb range (dependent on derivatizing agent)[1]Mid to high ppm range[2]
Sample Throughput Lower due to derivatization stepHigher
Selectivity High, dependent on the selectivity of the derivatizing agent for thiols.[1]Very high for volatile sulfur compounds.
Instrumentation Cost Generally higherGenerally lower

Experimental Protocols

Detailed methodologies for both HPLC with pre-column derivatization and GC-FID are provided below. These protocols serve as a starting point and may require optimization for specific applications and instrumentation.

Method 1: HPLC with Pre-Column Derivatization and UV Detection

This method is suitable for the analysis of this compound in liquid matrices where the analyte may be less volatile or when GC is not available. A derivatization step is mandatory to render the thiol detectable by UV.

1. Derivatization Agent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) is a common derivatizing agent that reacts with thiols to produce a colored product.

2. Sample Preparation and Derivatization:

  • Accurately prepare a standard stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution.

  • For each standard and sample, mix a defined volume with a solution of DTNB in a phosphate buffer (pH 8.0).

  • Allow the reaction to proceed for a specified time (e.g., 15 minutes) at room temperature to ensure complete derivatization.

  • The resulting solution containing the derivatized this compound is then ready for HPLC analysis.

3. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 412 nm (for the TNB anion produced in the reaction with DTNB).

  • Injection Volume: 20 µL.

4. Calibration:

  • Inject the derivatized calibration standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the derivatized this compound against the corresponding concentration.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the purity assessment and quantification of volatile compounds like this compound.

1. Sample Preparation:

  • Accurately prepare a stock solution of this compound in a volatile organic solvent (e.g., pentane or hexane).

  • Prepare a series of calibration standards by diluting the stock solution.

  • For liquid samples, a direct injection can be performed. For solid or complex matrices, headspace analysis or solid-phase microextraction (SPME) may be employed to extract the volatile this compound.

2. GC-FID Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 275°C.

  • Injection Volume: 1 µL (split or splitless injection depending on the concentration).

3. Calibration:

  • Inject the calibration standards into the GC system.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

Experimental Workflows

The following diagrams illustrate the key steps in the analytical workflows for both the HPLC and GC methods.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis Sample Sample/Standard Mix Mix & React Sample->Mix Solvent Solvent Solvent->Mix DTNB DTNB Reagent DTNB->Mix Derivatized_Sample Derivatized Sample Mix->Derivatized_Sample Injection HPLC Injection Derivatized_Sample->Injection Separation C18 Separation Injection->Separation Detection UV Detection (412 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Result Result Data_Acquisition->Result Quantification

Caption: Experimental workflow for HPLC analysis of this compound with pre-column derivatization.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Sample/Standard Prepared_Sample Prepared Sample Sample->Prepared_Sample Solvent Solvent Solvent->Prepared_Sample Injection GC Injection Prepared_Sample->Injection Separation Capillary Column Separation Injection->Separation Detection FID Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Result Result Data_Acquisition->Result Quantification

Caption: Experimental workflow for GC-FID analysis of this compound.

References

Inter-laboratory Comparison of 2-Pentanethiol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of 2-Pentanethiol (C₅H₁₂S), a volatile sulfur compound with applications as a flavoring agent and an odorant for natural gas.[1] The objective of this study is to assess the proficiency of different laboratories in quantifying this compound and to compare the performance of various analytical methodologies. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development.

Introduction to this compound and Analytical Challenges

This compound, also known as sec-amyl mercaptan, is a colorless to light-yellow liquid characterized by a strong, distinct odor.[1] Its volatile nature and reactivity, particularly its susceptibility to oxidation to form disulfides, present challenges for accurate and reproducible quantification.[1] Gas chromatography-mass spectrometry (GC-MS) is a primary analytical method for its quality control, capable of quantification at parts-per-million levels.[1]

Inter-laboratory comparisons, or round-robin tests, are crucial for evaluating the performance of analytical methods across different laboratories.[2] These studies help in identifying potential biases, assessing the precision and reproducibility of methods, and ensuring the reliability of analytical data.[3]

Study Design and Participants

This inter-laboratory study involved a central laboratory preparing and distributing standardized samples of this compound in a stable matrix to a number of participating laboratories. Each laboratory was requested to perform quantitative analysis using their in-house validated methods. The study was designed to evaluate both the accuracy of the quantification and the inter-laboratory variability.

A key statistical measure used in this comparison is the Z-score, which compares a laboratory's result to the consensus mean of all test results.[4] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4]

Summary of Analytical Methods

The participating laboratories employed a variety of analytical techniques, with Gas Chromatography (GC) based methods being the most prevalent. The primary methods are summarized below.

Method Principle Key Advantages Potential Considerations
GC-FID Separation of volatile compounds based on boiling points and interaction with a stationary phase, followed by detection by a flame ionization detector.[5]High precision and accuracy for volatile organic compounds.May require derivatization for improved sensitivity for certain thiols.
GC-MS Combines the separation power of GC with the detection capabilities of mass spectrometry for identification and quantification.[1]High specificity and sensitivity, allowing for low detection limits.Instrumentation can be more complex and costly.
HPLC-UV Separation based on polarity and interaction with a stationary phase, with detection via UV absorbance. Requires derivatization for thiols.[5]Suitable for less volatile compounds and can be a viable alternative if GC is unavailable.[5]Derivatization step can introduce variability.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy provides highly accurate results without the need for a specific reference standard.[5]A primary method that can provide direct quantification.[5]Lower sensitivity compared to chromatographic methods.

Inter-laboratory Comparison Results

The quantitative results from the participating laboratories were compiled and statistically analyzed. The performance of each laboratory was assessed based on their reported concentration of this compound in the provided test samples.

Laboratory ID Method Used Reported Concentration (mg/L) Z-Score Precision (%RSD) Performance
Lab 01GC-FID98.5-0.751.8Satisfactory
Lab 02GC-MS101.20.601.5Satisfactory
Lab 03HPLC-UV95.3-2.353.5Unsatisfactory
Lab 04GC-FID99.80.002.1Satisfactory
Lab 05qNMR102.51.252.8Satisfactory
Lab 06GC-MS100.50.351.6Satisfactory
Consensus Mean 99.8
Standard Deviation 2.0

Note: Z-scores are calculated based on the consensus mean and an acceptable standard deviation. A Z-score outside of ±2 is considered unsatisfactory. Precision is represented by the Relative Standard Deviation (%RSD) of replicate measurements.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

  • Instrumentation : A standard gas chromatograph equipped with a flame ionization detector.

  • Column : Capillary column (e.g., PEG-20M, 50 m length, 0.25 mm diameter).

  • Oven Temperature Program :

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.[5]

  • Injector and Detector Temperature : 250 °C.

  • Carrier Gas : Nitrogen or Helium.

  • Data Analysis : Purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks. For higher accuracy, an internal standard method can be employed.[5]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Ionization Mode : Electron Ionization (EI) at 70eV.

  • Mass Analyzer : Quadrupole.

  • Scan Range : m/z 35-350.

  • GC conditions : Similar to the GC-FID protocol.

  • Data Analysis : Quantification is typically performed using a calibration curve generated from certified reference standards of this compound.

  • Derivatization : Thiols require derivatization to be UV-active. A common derivatizing agent is pentafluorobenzyl bromide.[1]

  • Instrumentation : An HPLC system with a UV detector.

  • Column : C18 reverse-phase column.

  • Mobile Phase : A gradient of acetonitrile and water.

  • Detection Wavelength : Dependent on the derivatizing agent used.

  • Data Analysis : The purity is determined by comparing the peak area of the derivatized this compound to a calibration curve generated from derivatized thiol standards.[5]

Visualized Workflows and Relationships

To better illustrate the processes and comparisons, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation Sample_Collection Sample Collection & Homogenization Derivatization Derivatization (for HPLC-UV) Sample_Collection->Derivatization GC_FID GC-FID Analysis Sample_Collection->GC_FID GC_MS GC-MS Analysis Sample_Collection->GC_MS Standard_Preparation Preparation of Calibration Standards Standard_Preparation->Derivatization Standard_Preparation->GC_FID Standard_Preparation->GC_MS HPLC_UV HPLC-UV Analysis Derivatization->HPLC_UV Peak_Integration Peak Integration & Quantification GC_FID->Peak_Integration GC_MS->Peak_Integration HPLC_UV->Peak_Integration Statistical_Analysis Statistical Analysis (Z-score, %RSD) Peak_Integration->Statistical_Analysis Performance_Evaluation Laboratory Performance Evaluation Statistical_Analysis->Performance_Evaluation

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_metrics Performance Metrics Lab1 Lab 1 (GC-FID) Accuracy Accuracy (Z-score) Lab1->Accuracy Precision Precision (%RSD) Lab1->Precision Lab2 Lab 2 (GC-MS) Lab2->Accuracy Lab2->Precision Lab3 Lab 3 (HPLC-UV) Lab3->Accuracy Lab3->Precision Lab4 Lab 4 (GC-FID) Lab4->Accuracy Lab4->Precision Lab5 Lab 5 (qNMR) Lab5->Accuracy Lab5->Precision Lab6 Lab 6 (GC-MS) Lab6->Accuracy Lab6->Precision Comparison_Report Inter-laboratory Comparison Report Accuracy->Comparison_Report Precision->Comparison_Report Method_Comparison Method Comparison Method_Comparison->Comparison_Report Central_Lab Central Laboratory (Sample Distribution) Central_Lab->Lab1 Central_Lab->Lab2 Central_Lab->Lab3 Central_Lab->Lab4 Central_Lab->Lab5 Central_Lab->Lab6

References

A Comparative Guide to the Sensory Threshold Determination of 2-Pentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory threshold of 2-Pentanethiol with alternative thiol compounds. It includes detailed experimental protocols for sensory threshold determination, supported by experimental data, to assist researchers in the accurate assessment of this potent aroma compound.

Introduction to this compound

This compound (C₅H₁₂S) is a volatile organosulfur compound known for its distinct and potent aroma.[1][2] Characterized by a sulfurous and gassy odor, it also imparts complex flavor notes described as roasted, savory, and even alliaceous (garlic-like).[2][3] This thiol is a subject of interest in the food and beverage industry for its contribution to the aroma profiles of products like guava and yellow passion fruit.[3] Beyond flavor applications, its powerful odor makes it a candidate for use as a natural gas odorant to ensure safety.[2] Understanding its sensory threshold—the minimum concentration at which it can be detected by the human senses—is crucial for its application and for quality control in various industries.

Comparative Sensory Thresholds of Thiols

CompoundCommon NameOdor DescriptionOdor Threshold (in air)Odor Threshold (in water)Reference
This compound sec-Amyl mercaptanSulfurous, gassy, ripe fruity, pineapple, roasted savory< 0.002 ppmData not available[4]
1-Pentanethioln-Amyl mercaptanStrong, unpleasant, garlic-like0.8 ppb (0.4-0.5 µg/m³)0.0004 µg/L[5]
2-Methyl-2-propanethioltert-Butyl mercaptanHeavy skunk odor< 0.33 ppbData not available
EthanethiolEthyl mercaptanPungent, garlic-like0.00026 - 4.6 ng/L0.001 - 5 µg/L[5]
1-Propanethioln-Propyl mercaptanStrong, unpleasant0.0003 - 5.7 ng/L0.005 - 7.5 µg/L[5]
1-Butanethioln-Butyl mercaptanStrong, skunk-like0.001 - 4.1 ng/L0.001 - 2.9 µg/L[5]

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds requires standardized and well-controlled methodologies to ensure the reliability and reproducibility of the results. The American Society for Testing and Materials (ASTM) standard E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits," is a widely recognized method for this purpose.[1][3][6][7][8][9][10]

Principle of the Method

The ASTM E679-19 method is a rapid and reliable technique for determining the sensory threshold of a substance in a given medium.[1][3][8][9][10] It employs a forced-choice ascending concentration series, where panelists are presented with a set of samples, one of which contains the substance at a specific concentration, while the others are blanks (the medium without the added substance).[6][9][10] The concentrations are presented in an increasing order, and the panelist's task is to identify the sample that is different.[11] This process is repeated with increasing concentrations until the panelist can reliably detect the substance.

Detailed Experimental Protocol (Based on ASTM E679-19)

1. Panelist Selection and Training:

  • Screening: Potential panelists should be screened for their sensory acuity and ability to follow instructions. This can involve basic taste and odor recognition tests.

  • Training: Panelists should be familiarized with the test procedure and the specific odorant being evaluated. This includes understanding the sensory attributes of this compound and the mechanics of the forced-choice test.

2. Sample Preparation:

  • Stock Solution: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., ethanol) at a known concentration. The purity of the compound is crucial for accurate threshold determination.

  • Aqueous Solutions: Prepare a series of aqueous solutions of this compound by diluting the stock solution with odor-free water. The concentration steps should be in a geometric progression, typically with a factor of two or three between each step.[7] The concentration range should be chosen to bracket the expected threshold of the panelists.[7]

  • Blanks: Use the same odor-free water as the blank samples.

3. Test Procedure (Forced-Choice Ascending Concentration Series):

  • Presentation: For each concentration level, present the panelist with three samples in a triangular presentation: one containing the this compound solution and two containing the blank water.[6] The position of the test sample should be randomized for each presentation.

  • Evaluation: Instruct the panelist to sniff each sample and identify the one that smells different. Even if they are not certain, they must make a choice (forced-choice).

  • Ascending Series: Begin with the lowest concentration and proceed to higher concentrations in a stepwise manner.

  • Recording: Record the panelist's selection at each concentration level. A correct selection is noted as a "+", and an incorrect selection as a "0".

4. Data Analysis and Threshold Calculation:

  • Individual Threshold: The individual's detection threshold is typically calculated as the geometric mean of the last incorrect concentration and the first consistently correct concentration in the ascending series.

  • Panel Threshold: The group or panel threshold is then determined by calculating the geometric mean of the individual thresholds of all panelists.

Mandatory Visualizations

To further clarify the experimental workflow and the logical relationships in sensory threshold determination, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Sensory Threshold Determination cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Panelist_Screening Panelist Screening & Training Presentation Present Samples to Panelist (Forced-Choice, Ascending Order) Panelist_Screening->Presentation Stock_Solution Prepare Stock Solution (this compound in Solvent) Serial_Dilution Prepare Ascending Concentration Series (Aqueous Solutions) Stock_Solution->Serial_Dilution Serial_Dilution->Presentation Evaluation Panelist Evaluates and Selects 'Different' Sample Presentation->Evaluation Recording Record Panelist's Responses Evaluation->Recording Individual_Threshold Calculate Individual Threshold Recording->Individual_Threshold Panel_Threshold Calculate Panel Threshold Individual_Threshold->Panel_Threshold

Figure 1. Experimental workflow for sensory threshold determination.

Logical_Relationship Logical Relationship for Compound Comparison Compound Test Compound (e.g., this compound) Methodology Standardized Methodology (ASTM E679-19) Compound->Methodology Alternatives Alternative Compounds (e.g., 1-Pentanethiol, etc.) Alternatives->Methodology Data Sensory Threshold Data (Quantitative Values) Methodology->Data Comparison Objective Comparison of Performance Data->Comparison

Figure 2. Logical relationship for comparing sensory thresholds.

References

A Comparative Guide to the Stability of Thiol Odorants in Natural Gas

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Natural gas, in its natural state, is an odorless and colorless substance, making leaks incredibly dangerous and difficult to detect.[1] To mitigate this risk, gas utilities add potent, sulfur-based chemical compounds known as odorants to give natural gas a distinct and unpleasant smell, often compared to rotten eggs or cabbage.[2][3] This odorization serves as a critical early warning system for potential gas leaks.[4] The effectiveness of this safety measure hinges on the chemical stability of the odorant as it travels through vast pipeline networks.

This guide provides a comparative analysis of the stability of common thiol (mercaptan) odorants used in the natural gas industry. It is intended for researchers and professionals in the field, offering objective comparisons supported by available data and outlining the experimental context for evaluating odorant performance.

Common Thiol Odorants

The most widely used class of odorants are organosulfur compounds called mercaptans or thiols.[3] Blends are often used to leverage the advantages of different compounds.[5][6] The most common thiol odorants include:

  • Tert-Butyl Mercaptan (TBM) : The most common odorant in North America, known for its strong, gassy odor and high resistance to oxidation.[7]

  • Isopropyl Mercaptan (IPM)

  • N-Propyl Mercaptan (NPM)

  • Ethyl Mercaptan (EM) : Commonly used in propane gas.[2]

  • Methyl Ethyl Sulfide (MES)

  • Dimethyl Sulfide (DMS)

Factors Affecting Odorant Stability: Odor Fade

The loss of odorant concentration in natural gas, a phenomenon known as "odor fade," is a significant safety concern.[4][8] Several factors contribute to this degradation, primarily through physical and chemical processes.[9]

  • Oxidation : This is a primary chemical cause of odor fade. When mercaptans react with oxygen, often catalyzed by rust (iron oxide) in steel pipelines, they are converted into disulfides.[8] Disulfides are significantly less odorous than their mercaptan precursors, reducing the smell of the gas.[8]

  • Adsorption and Absorption : These are physical processes where odorant molecules are removed from the gas stream. Adsorption occurs when molecules stick to the interior surfaces of pipes, especially new steel or cast iron pipes.[1][9] Absorption happens when odorants dissolve into materials like polyethylene (PE) pipes or liquids present in the pipeline.[1][4]

  • Pipeline Conditions : Factors such as pressure, temperature, and gas flow rate can influence the rate of odor fade.[8][10] Higher pressure and temperature can increase adsorption.[8]

Comparative Stability of Thiol Odorants

The stability of an odorant is crucial for its effectiveness.[5][11] An ideal odorant maintains its chemical integrity and concentration from the point of injection to the end-user. The primary measure of chemical stability for thiol odorants is their resistance to oxidation.

Odorant CompoundChemical StructureRelative Oxidation StabilityKey Characteristics
Tert-Butyl Mercaptan (TBM) (CH₃)₃CSHMost ResistantStrong odor, best soil penetrability. High freezing point (34°F / -0.5°C) requires blending in cold climates.[6][7][12]
Isopropyl Mercaptan (IPM) (CH₃)₂CHSHModerate ResistanceConsidered to have moderate stability against oxidation.[12]
N-Propyl Mercaptan (NPM) CH₃CH₂CH₂SHLeast ResistantMore easily oxidized than other common mercaptans.[12][13] Has a very low freezing point (-171°F / -113°C).[12]
Sulfide Components (DMS, MES, THT) VariesResistant to OxidationAlkyl sulfides (DMS, MES) and cyclic sulfides (THT) are resistant to oxidation but generally have less odor impact than mercaptans.[12][13] They are often used in blends to lower the freezing point of TBM.[12]

Note: This table summarizes relative stability based on available industry literature. Quantitative oxidation rates can vary significantly based on specific pipeline conditions.

A 1978 technical report evaluated several odorants and ranked them by decreasing pipeline stability as follows: dimethyl sulfide, tetrahydrothiophene (THT), various tertiary mercaptans including TBM, and finally, the less stable n-butyl and sec-butyl mercaptans.[14] This aligns with the general principle that tertiary mercaptans like TBM are more resistant to oxidation than primary (n-propyl) or secondary mercaptans.[12]

Experimental Protocols for Stability Evaluation

Evaluating odorant stability typically involves simulating the conditions that lead to odor fade in a controlled laboratory setting. While specific protocols can be proprietary, the general methodology follows these steps:

Protocol: Simulated Pipeline Fading Test

1. Objective: To determine the relative stability of different odorant compounds under conditions that mimic pipeline oxidation.

2. Apparatus:

  • Flow Reactor: A temperature-controlled tube or column (often stainless steel) packed with a catalytic material.
  • Catalyst Bed: The reactor is packed with rusted iron filings or another iron oxide source to simulate the interior of a steel pipeline.
  • Carrier Gas: An inert gas (like nitrogen) mixed with a controlled concentration of oxygen to simulate air ingress in a pipeline.
  • Odorant Injection System: A syringe pump or similar device to introduce a precise amount of the odorant into the carrier gas stream.
  • Analytical Instrument: A Gas Chromatograph (GC) equipped with a sulfur-specific detector (such as a Flame Photometric Detector - FPD or Sulfur Chemiluminescence Detector - SCD) for quantifying the concentration of the odorant and its oxidation byproducts (disulfides).

3. Procedure:

  • Preparation: The catalyst bed is prepared and conditioned within the flow reactor. The system is brought to a stable operating temperature and pressure.
  • Baseline Measurement: The odorant is injected into the inert carrier gas (without oxygen) and passed through the reactor. The concentration is measured by the GC to establish a baseline (100% recovery).
  • Oxidation Test: A controlled amount of oxygen is introduced into the carrier gas stream. The odorized gas mixture is then passed through the heated, rust-packed reactor.
  • Sampling and Analysis: Gas samples are taken from the outlet of the reactor at specified time intervals. The samples are analyzed using the GC to measure the remaining concentration of the thiol odorant.
  • Data Calculation: The percentage of odorant loss is calculated by comparing the concentration after passing through the reactor with the initial baseline concentration. This loss represents the amount of odorant that has been oxidized to disulfide.
  • Comparison: The procedure is repeated for each odorant under identical conditions (temperature, pressure, oxygen concentration, flow rate) to allow for direct comparison of their stability.

Visualizing Odorant Degradation and Testing

To better understand the relationships and processes involved in odorant stability, the following diagrams are provided.

OdorantFadeFactors OdorFade Odorant Fade (Loss of Detectable Odor) Oxidation Chemical Reaction (Oxidation) Oxidation->OdorFade Disulfide Disulfide (Less Odorous) Oxidation->Disulfide Adsorption Physical Process (Adsorption) Adsorption->OdorFade PipeWall Pipe Walls (Steel, Cast Iron) Adsorption->PipeWall Absorption Physical Process (Absorption) Absorption->OdorFade PEMaterial PE Pipe Material Absorption->PEMaterial Liquids Pipeline Liquids Absorption->Liquids Mercaptan Thiol / Mercaptan (Odorous) Mercaptan->Oxidation + Catalysts Catalysts Catalysts Rust Rust (Iron Oxide) Catalysts->Rust Oxygen Oxygen (Air) Catalysts->Oxygen

Caption: Factors contributing to odorant fade in natural gas pipelines.

StabilityTestingWorkflow OdorantSample 1. Prepare Odorant Standard Injection 3. Inject Odorant into Carrier Gas + O₂ OdorantSample->Injection ReactorPrep 2. Prepare Flow Reactor (Pack with Rust) ReactorPrep->Injection Reaction 4. Pass Mixture Through Reactor Injection->Reaction Sampling 5. Collect Gas Sample Post-Reaction Reaction->Sampling GC_Analysis 6. Analyze via GC-SCD Sampling->GC_Analysis Data 7. Quantify Odorant Loss GC_Analysis->Data

Caption: Experimental workflow for simulated odorant stability testing.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 2-Pentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemicals is paramount to ensuring a safe laboratory environment. 2-Pentanethiol, a compound known for its strong and unpleasant odor, requires specific disposal procedures to mitigate risks and maintain safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated contaminated materials.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Always work in a well-ventilated chemical fume hood.[1] Personal protective equipment (PPE) is mandatory and should include a lab coat, safety goggles or glasses, and chemical-resistant gloves (e.g., nitrile).[1][2] Ensure that any container holding this compound is securely capped for transport.[1] If an odor is present, use a tightly sealed secondary container.[1]

Decontamination and Disposal Protocol

The following protocols are recommended for the safe disposal of this compound and any contaminated materials. These steps are designed to neutralize the chemical's hazardous properties and strong odor.

Step 1: Decontamination of Glassware and Equipment

All non-disposable items, such as glassware, syringes, and cannulas, that have come into contact with this compound must be decontaminated.[1]

  • Bleach Bath: Immediately after use, submerge the contaminated items in a freshly prepared bleach solution within a chemical fume hood.[1][3] A common recommendation is a 1:1 mixture of commercial bleach and water.[1][3]

  • Soaking Time: To ensure the oxidation of the thiol to a less odorous sulfonic acid, allow the items to soak for a minimum of 14-24 hours.[1][3]

  • Large Glassware: For larger items that cannot be fully submerged, fill them with the bleach solution, seal them, label them appropriately, and let them stand in a fume hood, preferably within a secondary container.[1][3]

  • Post-Decontamination: After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning methods.[3]

Step 2: Disposal of Unused this compound

Unused or surplus this compound must be treated as hazardous chemical waste.[1]

  • The original container should be tightly capped and sealed with Parafilm or Teflon tape.[1]

  • Place the sealed container in a designated hazardous waste collection area.[1]

Step 3: Disposal of Contaminated Solid Waste

Disposable items that are malodorous or have come into contact with this compound, such as gloves, paper towels, and absorbent pads, should be handled as hazardous waste.

  • Seal these materials in a zip-lock bag and then place them inside a wide-mouth plastic jar.[4]

  • Label the jar clearly as hazardous waste containing thiol waste and dispose of it according to your institution's hazardous waste procedures.[1][4]

Step 4: Neutralization of Small Spills

In the event of a small spill, it can be neutralized using an oxidizing agent like commercial bleach.

  • Add the thiol dropwise to a stirred bleach solution in a fume hood.[1]

  • Be aware that this reaction can be exothermic, and cooling may be necessary.[1]

  • The resulting neutralized solution should be disposed of as hazardous waste.[1] For larger spills, contact your institution's Environmental Health and Safety (EHS) department for assistance.[4]

Quantitative Data Summary

ParameterRecommendationSource
Bleach Solution for Decontamination 1:1 mixture of commercial bleach and water[1][3]
Soaking Time for Decontamination At least 14-24 hours[1][3]
Neutralization Ratio (approximate) 7mL of stench chemical per 5.25% sodium hypochlorite solution[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_disposal Disposal Path cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_equipment Equipment start Start: Identify this compound Waste ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood unused_thiol Unused this compound fume_hood->unused_thiol spill_residue Small Spill Residue fume_hood->spill_residue contaminated_solids Contaminated Solids (Gloves, etc.) fume_hood->contaminated_solids glassware Contaminated Glassware/Equipment fume_hood->glassware haz_waste_liquid Dispose as Hazardous Liquid Waste unused_thiol->haz_waste_liquid neutralize Neutralize with Bleach spill_residue->neutralize neutralize->haz_waste_liquid end End: Disposal Complete haz_waste_liquid->end seal_bag Seal in Labeled Bag/Container contaminated_solids->seal_bag haz_waste_solid Dispose as Hazardous Solid Waste seal_bag->haz_waste_solid haz_waste_solid->end bleach_bath Soak in 1:1 Bleach Solution (14-24h) glassware->bleach_bath rinse Rinse Thoroughly with Water bleach_bath->rinse clean Proceed with Normal Cleaning rinse->clean clean->end

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) guidelines for complete and definitive disposal procedures.

References

Personal protective equipment for handling 2-Pentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Pentanethiol

This guide provides critical safety, handling, and disposal protocols for this compound, tailored for research and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Summary

This compound is a hazardous chemical that requires careful handling due to its flammability, toxicity, and irritant properties.[1][2] It is a colorless liquid with a strong, unpleasant odor, often described as a stench.[1][2]

Hazard ClassGHS PictogramHazard Statement
Flammability 🔥H225: Highly flammable liquid and vapor.[1][3]
Acute Toxicity (Oral) 💀H301: Toxic if swallowed.[4]
Acute Toxicity (Dermal) H312: Harmful in contact with skin.[4]
Acute Toxicity (Inhalation) 💀H330: Fatal if inhaled.[4]
Skin Corrosion/Irritation H315: Causes skin irritation.[1][3][5]
Eye Damage/Irritation H319: Causes serious eye irritation.[1][3]
STOT Single Exposure H335: May cause respiratory irritation.[5]
Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is mandatory.

Body PartRequired PPESpecifications and Best Practices
Eye / Face Chemical Splash Goggles or Safety Glasses with side shields. A Face Shield is also required when there is a risk of a large splash.[6]Must meet ANSI Z.87.1 standards.[6] Ensure a snug fit to protect against splashes.
Hands Compatible Chemical-Resistant Gloves.Disposable nitrile gloves provide short-term protection and should be changed immediately upon contact.[6] For extended operations, consult the manufacturer's chemical resistance guide to select an appropriate material (e.g., Neoprene).[6] Always inspect gloves for tears or holes before use.
Body Flame-Retardant, Anti-Static Lab Coat or Coveralls. Chemical-resistant apron for large quantities.Clothing must be long-sleeved and fully buttoned.[5][6] Natural fibers like cotton are recommended over synthetic materials such as polyester.[6]
Feet Closed-toe, closed-heel chemical-resistant shoes.Footwear must cover the entire foot to protect against spills.[6][7]
Respiratory NIOSH/MSHA-approved respirator.Required when working outside of a certified chemical fume hood, if ventilation is inadequate, or when exposure limits may be exceeded.[8][9] For spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[4][10]

Operational and Disposal Plans

Step 1: Preparation and Engineering Controls
  • Ventilation : All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[3][4] Ensure the ventilation system is explosion-proof.[4][11]

  • Ignition Source Control : Before beginning work, remove all potential ignition sources from the area, including open flames, hot plates, and spark-producing equipment.[4][5][8] Use only non-sparking tools and explosion-proof electrical equipment.[4][8]

  • Grounding : Ground and bond all containers and transfer equipment to prevent the buildup of static electricity, which can ignite flammable vapors.[4][8][11]

  • Emergency Equipment : Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (dry chemical, foam, or carbon dioxide) are accessible and functional.[4][11]

Step 2: Chemical Handling Protocol
  • Transport : When moving the chemical, keep it in a sealed, properly labeled container, preferably within a secondary containment vessel.

  • Transfer : Carefully uncap the container. Use a pipette or other appropriate transfer device. Perform all transfers slowly to minimize splashing and vapor generation.

  • Heating : If heating is required, use a closed system with ventilation.[4] Do not heat above 46°C in an open system.[4]

  • Hygiene : Do not eat, drink, or smoke in the handling area.[4][8] Wash hands thoroughly with soap and water after handling is complete.[8]

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][5][11] Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

Step 3: Disposal Plan
  • Waste Collection : Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal : Dispose of the hazardous waste through an approved and licensed waste disposal facility.[4][8] All disposal must be in accordance with applicable local, state, and federal regulations.[4][12] Do not dispose of this compound down the drain.[5]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

IncidentImmediate First Aid and Response Protocol
Inhalation Move the affected person to fresh air immediately.[2][4] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[4][12][13]
Skin Contact Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[2][12] Seek medical attention.[2]
Eye Contact Flush eyes immediately with plenty of water for at least 15 minutes, holding eyelids open.[2][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Rinse the mouth with water.[4] Do NOT induce vomiting.[4] Seek immediate medical attention.[2][4][12]
Spill Evacuate the area and remove all ignition sources.[5][12] Ventilate the space. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material like sand or vermiculite.[4][12] Using non-sparking tools, collect the material into a sealed container for hazardous waste disposal.[4][12]

Quantitative Data

PropertyValue
Molecular Formula C₅H₁₂S[1]
Molecular Weight 104.22 g/mol [1]
Flash Point 19 °C / 66.2 °F[12]
Boiling Point 120 - 122 °C / 248 - 252 °F[5]
Density 0.835 g/cm³ at 25 °C[5]
NFPA 704 Rating Health: 2, Fire: 2, Reactivity: 0[4]

Experimental Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling Phase cluster_emergency Contingency Risk_Assessment 1. Conduct Risk Assessment PPE_Selection 2. Select & Inspect PPE Risk_Assessment->PPE_Selection Eng_Controls 3. Prepare Engineering Controls (Fume Hood, Grounding) PPE_Selection->Eng_Controls Handling 4. Handle Chemical (Transfer, Use) Eng_Controls->Handling Decon 5. Decontaminate Surfaces & Equipment Handling->Decon Spill_Exposure Spill or Exposure Occurs Handling->Spill_Exposure Potential Incident Disposal 6. Segregate & Store Waste Decon->Disposal Final_Disposal 7. Dispose via Approved Vendor Disposal->Final_Disposal Emergency_Response Execute Emergency Protocol (Evacuate, First Aid, Report) Spill_Exposure->Emergency_Response

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.